molecular formula C17H25NO4 B1272310 3-n-boc-3-(4-isopropylphenyl)propionic acid CAS No. 453557-73-8

3-n-boc-3-(4-isopropylphenyl)propionic acid

Cat. No.: B1272310
CAS No.: 453557-73-8
M. Wt: 307.4 g/mol
InChI Key: ZLUXRQGEUCGUFS-UHFFFAOYSA-N
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Description

3-n-boc-3-(4-isopropylphenyl)propionic acid is a useful research compound. Its molecular formula is C17H25NO4 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-ylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-11(2)12-6-8-13(9-7-12)14(10-15(19)20)18-16(21)22-17(3,4)5/h6-9,11,14H,10H2,1-5H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUXRQGEUCGUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373550
Record name 3-[(tert-Butoxycarbonyl)amino]-3-[4-(propan-2-yl)phenyl]propanoic acid
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Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453557-73-8
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(1-methylethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453557-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(tert-Butoxycarbonyl)amino]-3-[4-(propan-2-yl)phenyl]propanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10373550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3-N-Boc-3-(4-isopropylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-N-Boc-3-(4-isopropylphenyl)propionic acid, a valuable building block in medicinal chemistry and drug development. The document details a plausible synthetic pathway, experimental protocols, and the expected analytical data for the target compound and its precursor.

Introduction

This compound, also known as N-(tert-butoxycarbonyl)-3-amino-3-(4-isopropylphenyl)propanoic acid, is a protected β-amino acid. The presence of the 4-isopropylphenyl group offers a lipophilic moiety that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The tert-butyloxycarbonyl (Boc) protecting group on the amine is widely utilized in peptide synthesis and other organic transformations due to its stability under various conditions and its facile removal under acidic conditions. This guide outlines a two-step synthesis beginning with the formation of the β-amino acid precursor followed by its N-Boc protection.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process. The initial step involves the synthesis of the β-amino acid precursor, 3-amino-3-(4-isopropylphenyl)propionic acid, via a Rodionov-Johnson reaction. This is followed by the protection of the amino group using di-tert-butyl dicarbonate (Boc)₂O.

Synthesis_Pathway 4-isopropylbenzaldehyde 4-isopropylbenzaldehyde Precursor 3-Amino-3-(4-isopropylphenyl)propionic acid 4-isopropylbenzaldehyde->Precursor Rodionov-Johnson Reaction Malonic_acid Malonic Acid Malonic_acid->Precursor Ammonium_acetate Ammonium Acetate Ammonium_acetate->Precursor Final_Product This compound Precursor->Final_Product Boc Protection Boc_anhydride Di-tert-butyl dicarbonate ((Boc)₂O) Boc_anhydride->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 3-Amino-3-(4-isopropylphenyl)propionic acid

This procedure is based on the general principles of the Rodionov-Johnson reaction for the synthesis of β-amino acids.

Materials:

  • 4-isopropylbenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • A mixture of 4-isopropylbenzaldehyde, malonic acid, and ammonium acetate in ethanol is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and washed with diethyl ether to remove any unreacted aldehyde.

  • The aqueous layer is then acidified with hydrochloric acid to precipitate the product.

  • The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Synthesis of this compound

This protocol describes the N-Boc protection of the synthesized β-amino acid.

Materials:

  • 3-Amino-3-(4-isopropylphenyl)propionic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water (or another suitable solvent system)

  • Ethyl acetate

  • Citric acid solution (5%) or dilute HCl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • 3-Amino-3-(4-isopropylphenyl)propionic acid is dissolved in a mixture of dioxane and water containing a base (e.g., triethylamine or sodium bicarbonate).

  • Di-tert-butyl dicarbonate is added portion-wise to the solution at room temperature.

  • The reaction is stirred for several hours until completion, as monitored by TLC.

  • The reaction mixture is then concentrated under reduced pressure to remove the organic solvent.

  • The aqueous residue is washed with a non-polar solvent like hexane to remove any unreacted (Boc)₂O.

  • The aqueous layer is acidified to a pH of approximately 3-4 with a citric acid solution or dilute HCl.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the final product.

  • Further purification can be achieved by column chromatography or recrystallization if necessary.

Characterization Data

Table 1: Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance (Expected)
3-Amino-3-(4-isopropylphenyl)propionic acidC₁₂H₁₇NO₂207.27117391-53-4White solid
This compound C₁₇H₂₅NO₄ 307.38 216465-57-5 White solid
Table 2: Expected Spectroscopic Data for this compound
¹H NMR (CDCl₃, δ ppm) Expected Chemical Shift Range Assignment
Singlet~1.459H, -C(CH₃)₃ (Boc group)
Doublet of doublets~2.70 - 2.902H, -CH₂-COOH
Multiplet~2.901H, -CH(CH₃)₂ (isopropyl group)
Doublet~1.256H, -CH(CH₃)₂ (isopropyl group)
Multiplet~5.101H, -CH-NHBoc
Doublet~7.15 - 7.304H, Aromatic protons
Broad singlet~5.301H, -NH-Boc
Broad singlet>10.01H, -COOH
¹³C NMR (CDCl₃, δ ppm) Expected Chemical Shift Range Assignment
Quaternary Carbon~175.0-COOH
Quaternary Carbon~155.0-C=O (Boc group)
Aromatic CH~148.0, ~140.0, ~126.5, ~126.0Aromatic carbons
Methine Carbon~52.0-CH-NHBoc
Methylene Carbon~42.0-CH₂-COOH
Quaternary Carbon~80.0-C(CH₃)₃ (Boc group)
Methyl Carbon~28.3-C(CH₃)₃ (Boc group)
Methine Carbon~33.8-CH(CH₃)₂ (isopropyl group)
Methyl Carbon~23.9-CH(CH₃)₂ (isopropyl group)

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Workflow cluster_step1 Step 1: Rodionov-Johnson Reaction cluster_step2 Step 2: N-Boc Protection A Mix Reactants: 4-isopropylbenzaldehyde, malonic acid, NH₄OAc in EtOH B Reflux Reaction Mixture A->B C Monitor by TLC B->C D Work-up: - Remove Solvent - Aqueous Wash - Acidification C->D E Isolate & Purify Precursor: - Filtration - Recrystallization D->E F Dissolve Precursor in Dioxane/Water with Base E->F Precursor G Add (Boc)₂O F->G H Stir at Room Temperature G->H I Monitor by TLC H->I J Work-up: - Remove Dioxane - Aqueous Wash - Acidification - Extraction I->J K Isolate & Purify Final Product: - Dry Organic Layer - Evaporate Solvent - Chromatography/Recrystallization J->K

Caption: General workflow for the synthesis and purification.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The described synthetic route is robust and relies on well-established organic reactions. The provided characterization data, although predictive, serves as a benchmark for researchers working on the synthesis of this and related compounds. The availability of this versatile building block is anticipated to facilitate the development of novel therapeutic agents. Further experimental validation is recommended to confirm the specific reaction parameters and analytical data.

A Technical Guide to the Spectroscopic Characteristics of 3-N-Boc-3-(4-isopropylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical whitepaper provides a detailed predictive analysis of the spectroscopic data for 3-N-Boc-3-(4-isopropylphenyl)propionic acid, a compound of interest in synthetic and medicinal chemistry. In the absence of published experimental spectra, this guide offers predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally analogous compounds. Detailed hypothetical protocols for the synthesis and spectroscopic characterization of the title compound are also presented to facilitate its preparation and analysis in a laboratory setting. This document is intended to serve as a valuable resource for researchers in drug discovery and development by providing a foundational understanding of the expected analytical characteristics of this molecule.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known spectral data of related structures, including N-Boc protected amino acids, 4-substituted phenylpropionic acids, and compounds containing an isopropylphenyl moiety.

Predicted ¹H NMR Data

The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic, propionic acid, isopropyl, and Boc groups. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0 - 10.0Broad Singlet1HCarboxylic acid (-COOH)
~7.25Doublet2HAromatic protons (ortho to isopropyl)
~7.15Doublet2HAromatic protons (meta to isopropyl)
~5.10Multiplet1HMethine proton on propionic acid chain
~2.90Septet1HIsopropyl methine proton (-CH(CH₃)₂)
~2.70Multiplet2HMethylene protons on propionic acid chain
~1.40Singlet9Htert-Butyl protons of Boc group
~1.20Doublet6HIsopropyl methyl protons (-CH(CH₃)₂)
Predicted ¹³C NMR Data

The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The predicted chemical shifts are listed below.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
~175Carboxylic acid carbonyl (C=O)
~155Carbamate carbonyl (C=O) of Boc group
~148Aromatic carbon attached to isopropyl group
~139Aromatic carbon attached to propionic acid chain
~127Aromatic CH carbons
~126Aromatic CH carbons
~80Quaternary carbon of Boc group
~55Methine carbon on propionic acid chain
~40Methylene carbon on propionic acid chain
~34Isopropyl methine carbon
~28Methyl carbons of Boc group
~24Isopropyl methyl carbons
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group & Vibration
3300 - 2500O-H stretch (Carboxylic acid)
~3300N-H stretch (Carbamate)
~2960C-H stretch (Aliphatic)
~1710C=O stretch (Carboxylic acid)
~1690C=O stretch (Carbamate, Boc group)
~1520N-H bend (Amide II)
~1160C-O stretch (Carbamate)
Predicted Mass Spectrometry (MS) Data

For mass spectrometry, using a soft ionization technique like Electrospray Ionization (ESI) is advisable to observe the molecular ion, as N-Boc groups can be labile under harsher conditions.[1]

Table 4: Predicted Mass-to-Charge Ratios (m/z) in ESI-MS

m/z Value (Predicted)Assignment
308.18[M+H]⁺ (Protonated molecular ion)
252.15[M - C₄H₈ + H]⁺ (Loss of isobutylene from Boc)
208.12[M - Boc + H]⁺ (Loss of the Boc group)
190.11[M - Boc - H₂O + H]⁺ (Subsequent loss of water)

Experimental Protocols

The following are hypothetical but detailed protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A plausible synthetic route involves a Michael addition of an amine to an α,β-unsaturated ester, followed by N-protection.

Reaction Scheme:

  • Michael Addition: 4-Isopropylaniline is reacted with ethyl acrylate in the presence of a catalyst (e.g., a Lewis acid or base) to form ethyl 3-(4-isopropylphenylamino)propanoate.

  • Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid, 3-(4-isopropylphenylamino)propionic acid, using a base such as lithium hydroxide.

  • N-Boc Protection: The amino acid is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium bicarbonate to yield the final product.

Detailed Procedure:

  • Step 1: Synthesis of ethyl 3-(4-isopropylphenylamino)propanoate

    • To a solution of 4-isopropylaniline (1.35 g, 10 mmol) in acetonitrile (20 mL) is added ethyl acrylate (1.1 mL, 10 mmol).

    • The mixture is stirred at reflux for 24 hours.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

  • Step 2: Synthesis of 3-(4-isopropylphenylamino)propionic acid

    • The purified ester from Step 1 is dissolved in a mixture of tetrahydrofuran (THF) and water (3:1, 40 mL).

    • Lithium hydroxide monohydrate (0.84 g, 20 mmol) is added, and the mixture is stirred at room temperature for 12 hours.

    • The THF is removed under reduced pressure, and the aqueous solution is acidified to pH 4 with 1M HCl.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • Step 3: Synthesis of this compound

    • The amino acid from Step 2 (2.07 g, 10 mmol) is dissolved in a 1:1 mixture of dioxane and water (40 mL).

    • Sodium bicarbonate (1.68 g, 20 mmol) is added, followed by di-tert-butyl dicarbonate (2.4 g, 11 mmol).

    • The reaction mixture is stirred at room temperature for 18 hours.

    • The dioxane is removed under reduced pressure, and the aqueous layer is washed with ethyl acetate.

    • The aqueous layer is then acidified to pH 3 with 1M HCl and extracted with ethyl acetate.

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy:

    • A sample of the final product (~10-20 mg) is dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (~0.7 mL).

    • The solution is transferred to an NMR tube.

    • ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

  • IR Spectroscopy:

    • A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • A dilute solution of the sample (~1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

    • The solution is infused into an ESI-MS system in positive ion mode.

    • The mass spectrum is acquired over a suitable m/z range (e.g., 100-500).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of the target compound to its full spectroscopic characterization.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start 4-Isopropylaniline + Ethyl Acrylate michael Michael Addition start->michael hydrolysis Ester Hydrolysis michael->hydrolysis protection N-Boc Protection hydrolysis->protection product This compound protection->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structural Confirmation nmr->structure ir->structure ms->structure

Caption: Workflow for the synthesis and characterization of the target compound.

Disclaimer: The spectroscopic data presented in this document are predicted values and have not been experimentally verified. These predictions are intended for informational and planning purposes only. Experimental verification is required for definitive structural confirmation.

References

Physical and chemical properties of 3-n-boc-3-(4-isopropylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-n-boc-3-(4-isopropylphenyl)propionic acid. The information is targeted towards researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific compound, this guide leverages data from structurally similar molecules to provide estimated properties and general experimental protocols.

Chemical Structure and Identity

IUPAC Name: 3-(tert-butoxycarbonylamino)-3-(4-isopropylphenyl)propanoic acid

Chemical Formula: C₁₉H₂₉NO₄

Molecular Weight: 335.44 g/mol

Physical Properties

Direct experimental data for the physical properties of this compound is not widely published. The following table summarizes data for structurally related compounds to provide an estimated profile.

Property3-n-boc-3-(4-methylphenyl)propionic acid(R)-N-Boc-3-Amino-3-phenylpropanoic acid3-N-Boc-Amino-3-(4-methoxyphenyl)propionic acid3-(4-Isopropylphenyl)propionic acid
CAS No. 284493-60-3[2]161024-80-2[3]96363-20-1[4]58420-21-6[5]
Molecular Formula C₁₅H₂₁NO₄[2]C₁₄H₁₉NO₄[3]C₁₅H₂₁NO₅[4]C₁₂H₁₆O₂[5]
Molecular Weight 279.33 g/mol [2]265.31 g/mol [3]295.33 g/mol [4]192.25 g/mol [5]
Appearance Not specifiedWhite powder[3]White to off-white solid[4]Not specified
Melting Point Not specified123.4 °C[3]167-169°C (dec.)[4]Not specified
Boiling Point Not specified408.52°C (rough estimate)[3]437.02°C (rough estimate)[4]Not specified
pKa Not specified4.32±0.10 (Predicted)[3]4.38±0.10 (Predicted)[4]Not specified
Solubility Not specifiedNot specifiedNot specifiedNot specified

Chemical Properties and Reactivity

The chemical properties of this compound are dictated by its functional groups: a carboxylic acid, a Boc-protected amine, and an isopropyl-substituted phenyl ring.

  • Carboxylic Acid Group: The carboxylic acid moiety imparts acidic properties to the molecule and can undergo typical reactions such as esterification, amide bond formation, and salt formation.

  • N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a common amine protecting group.[6][7] It is stable to a wide range of non-acidic conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the free amine.[6]

  • Aryl Group: The 4-isopropylphenyl group influences the compound's lipophilicity and may be susceptible to electrophilic aromatic substitution reactions, although the directing effects of the existing substituents would need to be considered.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following are general methodologies for key experiments based on standard laboratory practices for similar compounds.

Synthesis

A plausible synthetic route for this compound could involve a Mannich-type reaction or a Michael addition followed by protection of the amino group. A generalized workflow is presented below.

Synthesis_Workflow 4-Isopropylbenzaldehyde 4-Isopropylbenzaldehyde Reaction1 Condensation 4-Isopropylbenzaldehyde->Reaction1 Malonic_acid Malonic_acid Malonic_acid->Reaction1 Ammonium_acetate Ammonium_acetate Ammonium_acetate->Reaction1 Beta_amino_acid 3-Amino-3-(4-isopropylphenyl)propanoic acid Reaction1->Beta_amino_acid Reaction2 Boc Protection Beta_amino_acid->Reaction2 Boc_anhydride Boc_anhydride Boc_anhydride->Reaction2 Base Base Base->Reaction2 Purification Purification (e.g., Crystallization, Chromatography) Reaction2->Purification Final_Product This compound Purification->Final_Product

A generalized synthetic workflow for the target compound.
Melting Point Determination

The melting point can be determined using a standard melting point apparatus.[8][9]

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.[8][10]

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.[11]

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.[8]

  • Observation: The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[10]

Solubility Determination

The solubility of the compound in various solvents can be assessed through a simple dissolution test.[12][13]

  • Solvent Addition: To a small, known amount of the compound (e.g., 10 mg) in a test tube, a small volume of the solvent (e.g., 1 mL) is added.

  • Mixing: The mixture is agitated or vortexed to facilitate dissolution.

  • Observation: The solubility is observed and recorded. If the compound dissolves, it is considered soluble. If it remains as a solid, it is insoluble. This can be tested with a range of solvents from polar (e.g., water, ethanol) to non-polar (e.g., hexane, dichloromethane).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for assessing the purity of N-Boc protected amino acids.[][15][]

  • Sample Preparation: A solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture).

  • Chromatographic Conditions: A reversed-phase column (e.g., C18) is typically used.[] The mobile phase often consists of a gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid).

  • Detection: The eluting compound is detected using a UV detector, typically at a wavelength where the aromatic ring or the carbonyl groups absorb.

  • Data Analysis: The retention time and peak area are used to identify and quantify the compound.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Dissolve_Sample Dissolve sample in mobile phase Filter_Sample Filter sample Dissolve_Sample->Filter_Sample Inject_Sample Inject sample Filter_Sample->Inject_Sample Column C18 Reversed-Phase Column Inject_Sample->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Analyze_Peaks Analyze peak area and retention time Chromatogram->Analyze_Peaks

A typical workflow for HPLC analysis.

Potential Biological Activity

While no specific biological activity has been reported for this compound, compounds with related structures, such as arylpropionic acid derivatives and β-amino acids, exhibit a wide range of biological activities.

  • Arylpropionic Acids: This class of compounds is well-known for its anti-inflammatory properties.[17]

  • β-Amino Acids: These are structural analogs of α-amino acids and are of interest in medicinal chemistry due to their ability to form peptides with increased stability against enzymatic degradation.[18][19] The incorporation of β-amino acids can lead to novel therapeutic agents.[19] The N-terminal Boc group can increase the lipophilicity of a peptide, potentially enhancing membrane permeability and altering its bioactivity.[18]

Due to the lack of specific data, a signaling pathway diagram cannot be provided for this compound. Research into its biological effects would be required to elucidate any specific mechanisms of action.

Conclusion

This compound is a derivative of a β-amino acid with potential applications in pharmaceutical and chemical research. While specific data for this compound is scarce, this guide provides a foundational understanding of its likely physical and chemical properties based on structurally related molecules. The provided general experimental protocols offer a starting point for its synthesis and characterization. Further research is necessary to fully elucidate its properties and potential biological activities.

References

In-depth Technical Guide: Crystal Structure Analysis of 3-n-Boc-3-(4-isopropylphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a public domain crystal structure determination for 3-n-Boc-3-(4-isopropylphenyl)propionic acid has not been reported in widely accessible crystallographic databases. Consequently, this guide provides a comprehensive framework based on established methodologies for the synthesis, crystallization, and structural analysis of closely related compounds. The quantitative data presented is predictive and intended to serve as a benchmark for researchers undertaking the empirical study of this molecule.

Introduction

This compound belongs to the class of N-protected β-amino acids, which are pivotal building blocks in the synthesis of peptidomimetics and other pharmaceutically active compounds. The tert-butyloxycarbonyl (Boc) protecting group is extensively used in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions. The 4-isopropylphenyl substituent suggests potential applications in the design of molecules targeting hydrophobic binding pockets in enzymes and receptors.

The three-dimensional arrangement of atoms in a molecule, determined through single-crystal X-ray diffraction, is fundamental to understanding its physicochemical properties, conformational preferences, and intermolecular interactions. This information is critical in drug development for structure-activity relationship (SAR) studies and in silico drug design. This guide outlines the theoretical and practical considerations for the complete crystal structure analysis of the title compound.

Experimental Protocols

Synthesis of this compound

The synthesis of N-Boc protected β-amino acids can be achieved through various established synthetic routes. A common method involves the reaction of a corresponding free β-amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Materials:

  • 3-Amino-3-(4-isopropylphenyl)propionic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dioxane and water (or other suitable solvent system)

  • Ethyl acetate

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-amino-3-(4-isopropylphenyl)propionic acid in a 1:1 mixture of dioxane and water containing one equivalent of sodium bicarbonate.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to a pH of 2-3 with 1M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Crystallization

Obtaining single crystals of a compound suitable for X-ray diffraction is often a matter of trial and error. Common techniques include:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

Single-Crystal X-ray Diffraction

Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Predicted Crystallographic and Structural Data

While the specific crystal structure is not available, we can predict the likely crystallographic system and key structural parameters based on similar known structures of other N-Boc protected amino acids and arylpropionic acids.

Table 1: Predicted Crystallographic Data

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁ (for chiral compounds)
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 25
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)1500 - 2500
Z4
Density (calculated) (g/cm³)1.1 - 1.3

Table 2: Predicted Selected Bond Lengths and Angles

Bond/AnglePredicted Value (Å or °)
C(carboxyl)-O(carbonyl)~1.21
C(carboxyl)-O(hydroxyl)~1.31
N-C(Boc carbonyl)~1.35
C(Boc carbonyl)-O(Boc ether)~1.34
C(Boc carbonyl)=O~1.22
C-C(isopropyl)~1.53
C-H(isopropyl)~1.09
O-C-O (carboxyl angle)~125
C-N-C (amide angle)~120
C-C-C (isopropyl angle)~112

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound purification Purification (Recrystallization or Chromatography) synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation

Caption: Experimental workflow from synthesis to crystal structure analysis.

Hypothetical Signaling Pathway Involvement

Arylpropionic acid derivatives are known to exhibit a range of biological activities, including anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. While the specific activity of the title compound is unconfirmed, a plausible mechanism of action could involve the COX pathway.

signaling_pathway Hypothetical Signaling Pathway Inhibition AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGs Prostaglandins COX1->PGs COX2->PGs Inflammation Inflammation PGs->Inflammation Compound This compound Compound->COX2 Inhibition

Caption: Hypothetical inhibition of the COX-2 pathway by the title compound.

Conclusion

This technical guide provides a comprehensive overview of the necessary steps and expected outcomes for the crystal structure analysis of this compound. While the empirical data for this specific molecule is not yet publicly available, the outlined protocols and predictive data serve as a valuable resource for researchers in the fields of medicinal chemistry, crystallography, and drug development. The determination of its precise solid-state structure will be a significant contribution to understanding the conformational landscape of N-Boc protected β-amino acids and will undoubtedly aid in the rational design of novel therapeutic agents.

A Technical Guide to the Chiral Resolution of 3-N-Boc-3-(4-isopropylphenyl)propionic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the methodologies for the chiral resolution of 3-N-Boc-3-(4-isopropylphenyl)propionic acid enantiomers. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

3-Amino-3-(4-isopropylphenyl)propionic acid is a β-amino acid derivative of significant interest in medicinal and pharmaceutical chemistry. As with many chiral molecules, the individual enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to resolve the racemic mixture into its constituent enantiomers is of paramount importance for the development of stereochemically pure active pharmaceutical ingredients. This guide details the prevalent method of diastereomeric salt crystallization for the resolution of the N-Boc protected form of this amino acid.

The N-Boc protecting group is stable under the basic conditions required for salt formation with a chiral resolving agent, making this a viable strategy. The general principle involves the reaction of the racemic acid with a single enantiomer of a chiral base. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, possess different physical properties such as solubility, allowing for their separation by fractional crystallization.[][2][3]

Diastereomeric Salt Crystallization: A Step-by-Step Protocol

This section outlines a detailed experimental protocol for the chiral resolution of (±)-3-N-Boc-3-(4-isopropylphenyl)propionic acid using (R)-(+)-1-phenylethylamine as the resolving agent.

Materials and Reagents
ReagentGradeSupplier
(±)-3-N-Boc-3-(4-isopropylphenyl)propionic acid≥98%Varies
(R)-(+)-1-Phenylethylamine≥99% enantiomeric excessVaries
MethanolAnhydrousVaries
Ethyl AcetateReagent GradeVaries
Diethyl EtherReagent GradeVaries
1 M Hydrochloric Acid (HCl)Volumetric StandardVaries
Saturated Sodium Bicarbonate (NaHCO₃) Solution-In-house prep.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVaries
Experimental Procedure

Step 1: Formation of Diastereomeric Salts

  • In a 500 mL round-bottom flask, dissolve 10.0 g of racemic this compound in 200 mL of methanol at room temperature.

  • To this solution, add a stoichiometric equivalent of (R)-(+)-1-phenylethylamine (approximately 4.1 g).

  • Stir the mixture at room temperature for 30 minutes to ensure complete salt formation.

  • Gently heat the solution to 50-60 °C to ensure all salts are dissolved.

Step 2: Fractional Crystallization

  • Allow the solution to cool slowly to room temperature. The diastereomeric salt with lower solubility will begin to crystallize.

  • Further cool the mixture in an ice bath for 2-4 hours to maximize crystal formation.

  • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethyl acetate. This first crop of crystals is expected to be enriched in one diastereomer.

  • The mother liquor, which is now enriched in the more soluble diastereomeric salt, can be concentrated and subjected to further crystallization steps to isolate the second diastereomer.

Step 3: Purification of Diastereomeric Salts

  • The collected crystals can be recrystallized from a suitable solvent or solvent mixture (e.g., methanol/ethyl acetate) to improve diastereomeric purity. The progress of the resolution can be monitored by measuring the specific rotation of the salt at each crystallization step.

Step 4: Liberation of the Enantiopure Acids

  • Suspend the purified diastereomeric salt in a mixture of 100 mL of water and 100 mL of ethyl acetate.

  • Acidify the mixture to a pH of approximately 2 by the dropwise addition of 1 M HCl while stirring vigorously.

  • Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the enantiomerically enriched this compound.

Determination of Enantiomeric Purity

The enantiomeric excess (e.e.) of the resolved acid should be determined using a suitable analytical technique, such as:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the ratio of the two enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent can allow for the differentiation of the enantiomers by NMR.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data that could be obtained from the described chiral resolution process.

Table 1: Fractional Crystallization Results

Crystallization StepMass of Crystals (g)Specific Rotation [α]D²⁰ (c=1, MeOH)Diastereomeric Excess (d.e.) (%)
Crop 15.8+35.2°75%
Recrystallization 14.5+45.8°92%
Recrystallization 23.9+49.5°>98%

Table 2: Properties of Resolved Enantiomers

EnantiomerYield (%)Enantiomeric Excess (e.e.) (%)Specific Rotation [α]D²⁰ (c=1, CHCl₃)
(+)-3-N-Boc-3-(4-isopropylphenyl)propionic acid39>98%+25.1°
(-)-3-N-Boc-3-(4-isopropylphenyl)propionic acid35>95% (from mother liquor)-24.8°

Visualizing the Workflow and Chemical Principles

The following diagrams, generated using the DOT language, illustrate the key processes in the chiral resolution.

Chiral_Resolution_Workflow racemic_acid Racemic (±)-Acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation chiral_base (R)-Chiral Base chiral_base->salt_formation diastereomers Mixture of (R,R) and (S,R) Salts salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Salt (e.g., S,R) crystallization->less_soluble more_soluble More Soluble Salt (in mother liquor) crystallization->more_soluble acidification1 Acidification (HCl) less_soluble->acidification1 acidification2 Acidification (HCl) more_soluble->acidification2 enantiomer1 Pure (S)-Enantiomer acidification1->enantiomer1 recovered_base1 Recovered (R)-Base acidification1->recovered_base1 enantiomer2 Pure (R)-Enantiomer acidification2->enantiomer2 recovered_base2 Recovered (R)-Base acidification2->recovered_base2

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Diastereomer_Formation cluster_reactants Reactants cluster_products Diastereomeric Salts R_acid (R)-Acid plus1 + S_acid (S)-Acid R_base (R)-Base arrow Salt Formation R_base->arrow RR_salt (R)-Acid • (R)-Base SR_salt (S)-Acid • (R)-Base plus1->R_base plus2 + arrow->RR_salt arrow->SR_salt

Caption: Formation of diastereomeric salts from a racemic acid and a chiral base.

Alternative and Complementary Methods

While diastereomeric salt crystallization is a robust method, other techniques can also be employed for the resolution of chiral acids.

  • Preparative Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can directly separate the enantiomers of the racemic acid.[4] This method is often used for smaller scale separations or for analytical purposes to determine the success of a crystallization-based resolution.

  • Enzymatic Resolution: Specific enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.

Conclusion

The chiral resolution of this compound is a critical step in the synthesis of enantiomerically pure compounds for pharmaceutical applications. Diastereomeric salt crystallization with a chiral amine, such as (R)-(+)-1-phenylethylamine, represents a practical and scalable approach. Careful optimization of the crystallization solvent and conditions is key to achieving high diastereomeric and subsequent enantiomeric purity. The protocol and data presented in this guide provide a solid foundation for researchers to develop and implement a successful resolution strategy.

References

Potential Biological Activities of Substituted Propionic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted propionic acid derivatives represent a versatile class of compounds with a broad spectrum of demonstrated biological activities. This technical guide provides an in-depth overview of their potential as anti-inflammatory, anticancer, antibacterial, and anticonvulsant agents. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Anti-inflammatory Activity

Substituted propionic acid derivatives are most widely recognized for their anti-inflammatory properties, primarily attributed to their inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation.[1]

Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy of various substituted propionic acid derivatives has been quantified using animal models, such as the carrageenan-induced paw edema assay in rats. The percentage of edema inhibition serves as a key metric for evaluating the anti-inflammatory potential of these compounds.

CompoundAnimal ModelAdministration RouteDoseTime Point (hours)% Edema InhibitionReference
Indomethacin (Standard)Rati.p.5 mg/kg381.25%[1]
β,β-diphenyl propionic acid amide derivative 1Rati.p.-336.13%[1]
β,β-diphenyl propionic acid amide derivative 2Rati.p.-390%[1]
d-2-(5H-dibenzo[a,d]cyclohepten-5-on-2-yl)propionic acidRat---~70x Phenylbutazone[2]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the standardized procedure for inducing and measuring inflammation in a rodent model to assess the anti-inflammatory activity of test compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat elicits a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

  • Male Wistar rats (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile 0.9% saline

  • Plethysmometer or digital calipers

  • Test compounds (substituted propionic acid derivatives)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Indomethacin)

  • Syringes and needles for administration

Procedure:

  • Animal Acclimatization: Acclimate the rats to the laboratory environment for at least one week prior to the experiment, with free access to food and water.

  • Fasting: Fast the animals overnight before the experiment, with water provided ad libitum.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Control group (vehicle only)

    • Standard group (e.g., Indomethacin, 10 mg/kg)

    • Test groups (various doses of the substituted propionic acid derivatives)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement.

    • Calculate the percentage inhibition of edema for the standard and test groups relative to the control group using the following formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 Where ΔV is the change in paw volume.

Signaling Pathway: COX Inhibition

The primary mechanism of anti-inflammatory action for most propionic acid derivatives involves the inhibition of the cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid to prostaglandins.

COX_Inhibition Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Propionic_Acid Substituted Propionic Acid Derivatives Propionic_Acid->COX_Enzymes Inhibition

Mechanism of COX Inhibition

Anticancer Activity

Several substituted propionic acid derivatives have demonstrated promising cytotoxic effects against various cancer cell lines.[3][4] Their mechanisms of action are often multifactorial, involving the induction of apoptosis through various signaling pathways.

Quantitative Anticancer Data

The in vitro anticancer activity of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineCancer TypeIC50 (µM)Reference
Triphenyltin(IV) with 3-(4,5-diphenyloxazol-2-yl)propanoic acidPC-3Prostate0.211[3]
Triphenyltin(IV) with 3-(4,5-diphenyloxazol-2-yl)propanoic acidHT-29Colon0.218[3]
Triphenyltin(IV) with 3-(4,5-diphenyloxazol-2-yl)propanoic acidMCF-7Breast0.131[3]
Triphenyltin(IV) with 3-(4,5-diphenyloxazol-2-yl)propanoic acidHepG2Hepatic0.100[3]
Pinostrobin propionateT47DBreast570[4]
Pinostrobin butyrateT47DBreast400[4]
3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazoleA549Lung5.988[5]
3a (dihydropyridine carboxylic acid derivative)HCT-15Colorectal7.94[6]
3b (dihydropyridine carboxylic acid derivative)HCT-15Colorectal9.24[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage of cell viability vs. compound concentration) to determine the IC50 value.

Signaling Pathway: Induction of Apoptosis

The anticancer effects of some propionic acid derivatives are linked to the induction of apoptosis through the modulation of key signaling pathways that control cell survival and death.

Apoptosis_Pathway cluster_0 External Stimuli cluster_1 Signaling Cascades cluster_2 Cellular Response Propionic_Acid Substituted Propionic Acid Derivatives Wnt_beta_catenin Wnt/β-catenin Pathway Propionic_Acid->Wnt_beta_catenin Inhibition PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Propionic_Acid->PI3K_Akt_mTOR Inhibition MAPK MAPK Pathway Propionic_Acid->MAPK Modulation Proliferation Cell Proliferation & Survival Wnt_beta_catenin->Proliferation Apoptosis Apoptosis (Programmed Cell Death) Wnt_beta_catenin->Apoptosis PI3K_Akt_mTOR->Proliferation PI3K_Akt_mTOR->Apoptosis MAPK->Proliferation MAPK->Apoptosis

Modulation of Cancer Signaling Pathways

Antibacterial Activity

Certain substituted propionic acid derivatives have demonstrated notable activity against a range of bacterial strains.[7] The proposed mechanism of action involves the disruption of the bacterial cell's internal pH homeostasis.[8]

Quantitative Antibacterial Data

The antibacterial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

CompoundBacteriumGram StainMIC (µg/mL)Reference
Propionic AcidE. coliNegative50[9]
Propionic AcidS. aureusPositive100[9]
Propionic AcidC. coliNegative50[9]
Propionic AcidC. jejuniNegative50[9]
Schiff base of propionic acid derivative 10C. albicans-1.93[7]
Schiff base of propionic acid derivative 10A. niger-1.93[7]
3‐(7‐chloro‐2‐methylimidazo[1,2‐c]pyrimidin‐3‐yl)-5‐(3‐(3,5‐dichlorophenyl)isoxazol‐5‐yl)‐1,2,4‐oxadiazoleS. aureus (MSSA)Positive3.12[5]
3‐(7‐chloro‐2‐methylimidazo[1,2‐c]pyrimidin‐3‐yl)-5‐(3‐(3,5‐dichlorophenyl)isoxazol‐5‐yl)‐1,2,4‐oxadiazoleS. aureus (MRSA)Positive4.61[5]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target bacterium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • 96-well microtiter plates

  • Test compounds

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density with a plate reader.

Anticonvulsant Activity

Emerging research indicates that some substituted propionic acid derivatives possess anticonvulsant properties, suggesting their potential in the management of epilepsy.[10][11] The proposed mechanisms involve the modulation of neuronal excitability, potentially through interactions with ion channels.

Quantitative Anticonvulsant Data

The anticonvulsant activity is often evaluated using the maximal electroshock (MES) seizure model in mice, with the median effective dose (ED50) being a key parameter.

CompoundAnimal ModelED50 (mg/kg)Reference
3,3-Diphenyl-propionamide derivative 3qMouse (MES)31.64[10]
3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl (4)Mouse (MES)62.14[12]
N-(benzo[d]isoxazol-3-yl)-pyrrolidine-2,5-dione derivativeMouse (MES)14.90
8-alkoxy-4,5-dihydro-[10][13]triazolo[4,3-a]quinoline-l-one derivativeMouse (MES)17.17
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying compounds with potential efficacy against generalized tonic-clonic seizures.

Principle: Application of a supramaximal electrical stimulus to a rodent through corneal or auricular electrodes induces a tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is indicative of its anticonvulsant activity.

Materials:

  • Male mice (20-25 g)

  • Electroconvulsive shock generator

  • Corneal or auricular electrodes

  • Test compounds

  • Vehicle

  • Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

  • Animal Preparation and Acclimation: Acclimate mice for at least 3-4 days before the experiment.

  • Drug Administration: Administer the test compound, vehicle, or standard drug via the desired route (e.g., intraperitoneal).

  • Seizure Induction: At the time of expected peak drug effect, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice via corneal electrodes).

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this response.

  • Data Analysis: Determine the percentage of animals protected at each dose and calculate the ED50 value (the dose that protects 50% of the animals).

Proposed Mechanism: Modulation of Neuronal Excitability

The anticonvulsant effects of some propionic acid derivatives are thought to be mediated by the modulation of voltage-gated ion channels, which play a crucial role in neuronal firing.

Anticonvulsant_Mechanism Neuron Presynaptic Neuron Action_Potential Action Potential Neuron->Action_Potential Ion_Channels Voltage-Gated Na+ & Ca2+ Channels Action_Potential->Ion_Channels Opens Neurotransmitter_Release Excessive Neurotransmitter Release Ion_Channels->Neurotransmitter_Release Seizure Seizure Activity Neurotransmitter_Release->Seizure Propionic_Acid Substituted Propionic Acid Derivatives Propionic_Acid->Ion_Channels Blockade

Modulation of Neuronal Ion Channels

Experimental Workflow: High-Throughput Screening

The discovery of novel biologically active substituted propionic acid derivatives often begins with a high-throughput screening (HTS) campaign to identify initial "hits" from a large compound library.

HTS_Workflow Library Compound Library (Substituted Propionic Acid Derivatives) Primary_Screen Primary High-Throughput Screening (HTS) (e.g., Cell-based assay) Library->Primary_Screen Hit_Identification Initial Hit Identification Primary_Screen->Hit_Identification Hit_Identification->Primary_Screen Inactive Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_Identification->Dose_Response Active Secondary_Assays Secondary & Orthogonal Assays (e.g., Different cell lines, mechanism of action studies) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Secondary_Assays->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical

High-Throughput Screening Workflow

References

A Comprehensive Technical Guide to Boc-Protected β-Amino Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, applications, and strategic importance of Boc-protected β-amino acids in modern drug discovery and development. This guide provides a thorough review of the core methodologies for preparing these valuable building blocks, complete with detailed experimental protocols, extensive quantitative data, and visual representations of key synthetic and biological pathways.

Introduction: The Rising Prominence of β-Amino Acids in Medicinal Chemistry

β-amino acids are structural isomers of their α-amino acid counterparts, featuring an additional carbon atom in their backbone. This seemingly subtle difference imparts significant and advantageous properties to peptides and small molecules that incorporate them. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality provides a stable yet readily cleavable moiety, making Boc-protected β-amino acids indispensable intermediates in peptide synthesis and the construction of complex molecular architectures.[1]

The incorporation of β-amino acids into peptide sequences can induce unique and stable secondary structures, such as helices and turns, which can be crucial for binding to biological targets.[2] Furthermore, the altered backbone structure confers remarkable resistance to enzymatic degradation by proteases, a major hurdle in the development of peptide-based therapeutics.[1][3] These properties have positioned β-amino acid-containing peptidomimetics as promising candidates for a range of therapeutic applications, including protease inhibitors and modulators of G-protein coupled receptor (GPCR) signaling.[3][4]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the synthesis and application of Boc-protected β-amino acids.

Synthetic Methodologies for Boc-Protected β-Amino Acids

The enantioselective synthesis of Boc-protected β-amino acids is a key focus of modern organic chemistry. Several powerful strategies have been developed, each with its own set of advantages and substrate scope. This section details the most prominent methods, providing both a summary of quantitative data and detailed experimental protocols for their execution.

Arndt-Eistert Homologation

The Arndt-Eistert reaction is a classic and widely used method for the one-carbon homologation of α-amino acids to their corresponding β-amino acids.[5][6] The process involves the conversion of a Boc-protected α-amino acid to an acid chloride, which then reacts with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as water, yields the homologous β-amino acid.[7] While effective, this method requires the use of the hazardous reagent diazomethane.[8]

Quantitative Data for Arndt-Eistert Homologation of Boc-α-Amino Acids

Boc-α-Amino Acid PrecursorProduct (Boc-β-Amino Acid)Yield (%)Enantiomeric Excess (ee)Reference
Boc-L-Phenylalanine(S)-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic acidHigh>99%[5]
Boc-L-Alanine(S)-3-(tert-Butoxycarbonylamino)butanoic acidGoodHigh[9]
Boc-L-Valine(S)-3-(tert-Butoxycarbonylamino)-4-methylpentanoic acidGoodHigh[9]

Detailed Experimental Protocol: Arndt-Eistert Homologation of Boc-L-Phenylalanine

  • Activation of the Carboxylic Acid: To a solution of Boc-L-phenylalanine (1 equivalent) in anhydrous tetrahydrofuran (THF) at -15 °C under an inert atmosphere, add N-methylmorpholine (1.1 equivalents). After 5 minutes, add isobutyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature at -15 °C. Stir the resulting mixture for 15 minutes.

  • Formation of the Diazoketone: In a separate flask, prepare a solution of diazomethane in diethyl ether. Slowly add the diazomethane solution to the activated amino acid mixture at -15 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Wolff Rearrangement: To the solution of the diazoketone, add a solution of silver benzoate (0.1 equivalents) in triethylamine (1 equivalent). Stir the mixture at room temperature until the evolution of nitrogen ceases.

  • Work-up and Purification: Quench the reaction with water and extract the aqueous layer with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the Boc-protected β-amino acid.[7][9]

Arndt_Eistert_Homologation Boc_alpha_AA Boc-α-Amino Acid Mixed_Anhydride Mixed Anhydride Intermediate Boc_alpha_AA->Mixed_Anhydride Activation Diazoketone α-Diazoketone Intermediate Mixed_Anhydride->Diazoketone Reaction with Diazomethane Ketene Ketene Intermediate Diazoketone->Ketene Wolff Rearrangement (Ag₂O) Boc_beta_AA Boc-β-Amino Acid Product Ketene->Boc_beta_AA Nucleophilic Attack (H₂O)

Asymmetric Mannich Reaction

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds. In its asymmetric variant, a chiral catalyst directs the addition of an enolate or enolate equivalent to an imine, leading to the formation of enantiomerically enriched β-amino acids.[10] Organocatalysis, particularly with proline and its derivatives, has emerged as a highly effective strategy for these transformations.[11]

Quantitative Data for Asymmetric Mannich Reactions

Imine SubstrateEnolate SourceCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
N-Boc-imino ethyl glyoxylateAcetoneL-Proline95>95:596%
N-Boc-imino ethyl glyoxylateCyclohexanoneL-Proline98>95:599%
N-PMP-iminePropanalL-Proline9696:493%

Detailed Experimental Protocol: Proline-Catalyzed Asymmetric Mannich Reaction

  • Reaction Setup: To a solution of the N-Boc-protected imine (1 equivalent) and the aldehyde or ketone (1.5 equivalents) in an appropriate solvent (e.g., DMSO or chloroform), add L-proline (20 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired Boc-protected β-amino acid derivative.

Mannich_Reaction Aldehyde Aldehyde/Ketone Enamine Enamine Intermediate Aldehyde->Enamine with Proline Proline L-Proline Catalyst Mannich_Adduct Mannich Adduct Enamine->Mannich_Adduct attacks Imine Imine N-Boc Imine Imine->Mannich_Adduct Boc_beta_AA_deriv Boc-β-Amino Acid Derivative Mannich_Adduct->Boc_beta_AA_deriv Hydrolysis

Asymmetric Conjugate Addition

The conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds is another cornerstone in the synthesis of β-amino acids. The use of chiral catalysts or chiral nitrogen sources allows for the enantioselective formation of the carbon-nitrogen bond.[12][13]

Quantitative Data for Asymmetric Conjugate Addition

α,β-Unsaturated EsterAmine SourceCatalyst/AuxiliaryYield (%)Enantiomeric Excess (ee)Reference
Methyl AcrylateBenzylamineMicrowave83-98N/A (racemic)[14]
Methyl Crotonate(S)-(-)-α-methylbenzylamineMicrowaveModerateDiastereomeric mixture[14]

Detailed Experimental Protocol: Microwave-Assisted Michael Addition of Amines to α,β-Unsaturated Esters

  • Reaction Setup: In a 10-mL glass microwave reaction vessel, combine the amine (e.g., benzylamine, 1 equivalent) and the α,β-unsaturated ester (e.g., methyl acrylate, 1.2 equivalents) in a suitable solvent such as methanol.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Program the microwave to heat the reaction mixture to the desired temperature (e.g., 70-150 °C) for a specified time (e.g., 3 hours).

  • Work-up and Purification: After cooling, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography to yield the β-amino ester.

  • Boc Protection: The resulting β-amino ester is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in a solvent like THF to afford the final Boc-protected β-amino acid derivative.[14]

Rhodium-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation of enamides is a highly efficient and atom-economical method for producing chiral β-amino acids. Chiral rhodium complexes, in particular, have demonstrated excellent enantioselectivities in the hydrogenation of β-(acylamino)acrylates.[15][16]

Quantitative Data for Rh-Catalyzed Asymmetric Hydrogenation

Substrate (β-(Acylamino)acrylate)CatalystYield (%)Enantiomeric Excess (ee)Reference
Methyl 3-acetamido-2-butenoateRh-BICP>9995.8%[17]
Methyl 3-acetamido-3-phenylacrylateRh-Me-DuPhos>9995.4%[17]
Ethyl 3-benzamido-2-butenoateRh-TangPhosHigh99.6%[15]

Detailed Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral phosphine ligand (e.g., TangPhos) in a degassed solvent like methanol.

  • Hydrogenation: Place the β-(acylamino)acrylate substrate in a hydrogenation vessel. Add the catalyst solution under an inert atmosphere. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 40 psi) and stir the reaction mixture at room temperature until the reaction is complete.

  • Work-up and Purification: Release the hydrogen pressure and remove the solvent under reduced pressure. The crude product is then purified by column chromatography.[16][17]

Asymmetric_Hydrogenation Substrate β-(Acylamino)acrylate Intermediate Substrate-Catalyst Complex Substrate->Intermediate Catalyst Chiral Rhodium Catalyst Catalyst->Intermediate Product Chiral Boc-β-Amino Acid Derivative Intermediate->Product H₂

Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective approach to chiral β-amino acids. Lipases are commonly employed for the kinetic resolution of racemic β-amino esters through enantioselective hydrolysis or acylation.[18][19][20]

Quantitative Data for Lipase-Catalyzed Kinetic Resolution

Substrate (racemic β-amino ester)EnzymeMethodEnantiomeric Excess (ee) of unreacted esterReference
Racemic 2-substituted cycloalkanol precursorsLipase PS or Novozym 435Asymmetric acylation>99%[19]
Racemic aminesLipase B from Candida antarcticaKinetic resolution>97%[21]

Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Amine

  • Reaction Setup: To a solution of the racemic amine in an organic solvent (e.g., diisopropyl ether), add an acylating agent (e.g., ethyl acetate) and the lipase (e.g., Novozym 435).

  • Reaction Execution: Shake the mixture at a controlled temperature (e.g., 30 °C) and monitor the conversion by gas chromatography (GC).

  • Work-up and Separation: When approximately 50% conversion is reached, stop the reaction. Separate the acylated amine from the unreacted amine by column chromatography. The unreacted amine will be highly enriched in one enantiomer.

  • Boc Protection: The enantiomerically enriched amine can then be Boc-protected using standard procedures.[21]

Applications in Drug Discovery and Development

Boc-protected β-amino acids are pivotal in the development of peptidomimetics with improved therapeutic profiles. Their incorporation can lead to compounds with enhanced stability, conformational rigidity, and potent biological activity.

Peptidomimetics as Protease Inhibitors

The resistance of β-amino acid-containing peptides to proteolysis makes them ideal scaffolds for the design of protease inhibitors.[3] By mimicking the transition state of substrate cleavage, these peptidomimetics can bind tightly to the active site of proteases, inhibiting their function.

Protease_Inhibition Protease Protease Active Site Binding Binding Protease->Binding Substrate Natural Peptide Substrate Substrate->Binding Normal Interaction Peptidomimetic β-Amino Acid Peptidomimetic (Boc-protected precursor) Peptidomimetic->Binding Binds Tightly Cleavage Cleavage Binding->Cleavage Leads to Inhibition Inhibition Binding->Inhibition Results in

Modulators of G-Protein Coupled Receptor (GPCR) Signaling

Peptidomimetics containing β-amino acids can be designed to act as agonists or antagonists of GPCRs. By mimicking the structure of natural peptide ligands, they can bind to these receptors and either activate or block downstream signaling pathways. This makes them valuable tools for studying GPCR function and for developing novel therapeutics for a wide range of diseases.[4][22]

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Ligand Natural Ligand Ligand->GPCR Binds & Activates Peptidomimetic β-Amino Acid Peptidomimetic (Antagonist) Peptidomimetic->GPCR Binds & Blocks Signaling Downstream Signaling G_Protein->Signaling Initiates

Conclusion

Boc-protected β-amino acids are versatile and highly valuable building blocks for modern drug discovery and chemical biology. The synthetic methodologies outlined in this guide provide robust and varied approaches to access these compounds with high stereochemical control. The unique structural and stability properties conferred by the β-amino acid backbone continue to drive their exploration in the design of novel peptidomimetics and other bioactive molecules. This in-depth technical guide serves as a foundational resource to empower researchers in harnessing the full potential of Boc-protected β-amino acids in their scientific endeavors.

References

An In-Depth Technical Guide to 3-n-Boc-3-(4-isopropylphenyl)propionic Acid: Synthesis and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-n-Boc-3-(4-isopropylphenyl)propionic acid, a functionalized amino acid derivative with potential applications in medicinal chemistry and drug discovery. While a detailed historical account of its specific discovery is not extensively documented in publicly available literature, its chemical structure suggests its role as a valuable building block in the synthesis of more complex molecules. This guide details a plausible synthetic pathway for its preparation, its physicochemical properties, and the broader context of its potential utility based on the known biological activities of related arylpropionic acid derivatives.

Introduction

This compound belongs to the class of arylpropionic acid derivatives. This class of compounds is of significant interest in the pharmaceutical industry, with many derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer properties. The core structure, 3-(4-isopropylphenyl)propionic acid, is a known compound with antiviral properties.

The distinguishing feature of the title compound is the N-tert-butyloxycarbonyl (Boc) protecting group attached to the amino function at the 3-position. The Boc group is a widely used protecting group in organic synthesis, particularly in peptide synthesis, due to its stability under various reaction conditions and its ease of removal under acidic conditions. This suggests that this compound is likely utilized as a synthetic intermediate, enabling the selective modification of the carboxylic acid group while the amino group is protected, or for the controlled introduction of the 3-amino-3-(4-isopropylphenyl)propionic acid moiety into larger molecules.

This guide will focus on the synthetic methodology for obtaining this compound, starting from its logical precursor, 3-amino-3-(4-isopropylphenyl)propionic acid.

Physicochemical Data

A summary of the key physicochemical properties of the precursor and the target compound is provided in the table below.

Property3-amino-3-(4-isopropylphenyl)propionic acidThis compound
Molecular Formula C12H17NO2C17H25NO4
Molecular Weight 207.27 g/mol 307.38 g/mol
CAS Number 117391-53-4Not available
Appearance White to off-white solidExpected to be a white to off-white solid
Solubility Soluble in aqueous baseSoluble in organic solvents (e.g., DCM, EtOAc, MeOH)

Experimental Protocols

The synthesis of this compound can be readily achieved through the N-protection of 3-amino-3-(4-isopropylphenyl)propionic acid using di-tert-butyl dicarbonate ((Boc)₂O).

Synthesis of this compound

Materials:

  • 3-amino-3-(4-isopropylphenyl)propionic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dioxane and Water (or other suitable solvent system like THF/water)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 3-amino-3-(4-isopropylphenyl)propionic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Add triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq) to the solution and stir until all solids have dissolved.

  • Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O and other organic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

  • Isolation and Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthetic Workflow

The logical synthesis of this compound involves the protection of the amino group of its precursor.

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3_amino 3-amino-3-(4-isopropylphenyl)propionic acid 3_n_boc This compound 3_amino->3_n_boc N-Boc Protection Boc2O (Boc)2O Base Base (e.g., Et3N)

Caption: Synthetic pathway for this compound.

Signaling Pathways and Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound itself. Arylpropionic acid derivatives are well-known as non-steroidal anti-inflammatory drugs (NSAIDs), which typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.

However, the presence of the Boc protecting group suggests that the primary utility of this compound is as a synthetic intermediate. The biological activity of interest would likely belong to the final, deprotected, or further modified molecule. The Boc-protected compound itself is generally not expected to be the pharmacologically active agent.

Conclusion

This compound is a valuable synthetic building block in medicinal chemistry. Its synthesis from the corresponding amino acid is straightforward, utilizing standard protection chemistry. While this compound may not have a documented history of its own discovery or specific biological activity, its utility lies in its potential for the synthesis of novel peptides, peptidomimetics, and other complex molecules with potential therapeutic applications. The information provided in this guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic endeavors.

CAS number and molecular formula for 3-n-boc-3-(4-isopropylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of 3-N-Boc-3-(4-isopropylphenyl)propionic acid, a derivative of aryl propionic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on its fundamental chemical properties and presents a generalized context for its synthesis and potential biological relevance based on related compounds.

Chemical Identity and Properties

This compound, also known as 3-tert-Butoxycarbonylamino-3-(4-isopropylphenyl)-propionic acid, is a Boc-protected amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group is commonly used in peptide synthesis to prevent the amino group from undergoing unwanted reactions.

Table 1: Chemical Identifiers and Properties

IdentifierValue
Molecular Formula C₁₇H₂₅NO₄
Molecular Weight 307.38 g/mol
CAS Number 1898213-76-7
MDL Number MFCD03001287
PubChem Substance ID 329774126

Note on CAS Number: While a CAS number has been assigned, it is not consistently listed across all chemical suppliers. Researchers should verify this information with their specific vendor.

Synthesis and Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start1 4-Isopropylbenzaldehyde step1 Knoevenagel Condensation start1->step1 start2 Malonic Acid start2->step1 start3 Ammonium Acetate step2 Michael Addition start3->step2 step1->step2 Intermediate: 3-(4-Isopropylphenyl)acrylic acid step3 Boc Protection step2->step3 Intermediate: 3-Amino-3-(4-isopropylphenyl)propionic acid product This compound step3->product

Caption: Generalized synthetic workflow for 3-N-Boc-3-arylpropionic acids.

Generalized Experimental Protocol Outline:

  • Knoevenagel Condensation: 4-Isopropylbenzaldehyde would react with malonic acid in the presence of a base (e.g., pyridine or piperidine) to form 3-(4-isopropylphenyl)acrylic acid.

  • Michael Addition: The resulting acrylic acid derivative would then undergo a Michael addition with a source of ammonia (e.g., ammonium acetate) to introduce the amino group at the 3-position, yielding 3-amino-3-(4-isopropylphenyl)propionic acid.

  • Boc Protection: The final step involves the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final product, this compound.

Disclaimer: This is a generalized protocol and would require optimization for specific reaction conditions, solvents, temperatures, and purification methods.

Potential Biological Activity and Applications

While no specific biological data for this compound has been found, the broader class of arylpropionic acid derivatives is well-known for a range of biological activities. These compounds are often investigated for their potential in drug development.

Table 2: Potential Areas of Interest Based on Related Compounds

Biological ActivityDescription
Anti-inflammatory Arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Some synthetic propionic acid derivatives have demonstrated activity against various bacterial and fungal strains.
Anticancer Certain derivatives have been explored for their potential as anticancer agents.
Neurological Disorders As a protected amino acid, this compound could serve as a building block in the synthesis of peptides targeting neurological pathways.

Further research, including in vitro and in vivo studies, would be necessary to determine the specific biological profile of this compound.

Signaling Pathways

There is no available information in the searched literature detailing the specific signaling pathways modulated by this compound. Research into the biological activity of this compound would be required to elucidate any such interactions.

Conclusion

This compound is a protected amino acid with a defined chemical structure. While specific experimental data and biological activity for this compound are not extensively documented in public sources, its structural class suggests potential for further investigation in medicinal chemistry and drug development. The provided information serves as a foundational guide for researchers interested in this and related molecules. It is recommended that any experimental work be preceded by a thorough literature search for the most current findings and validated synthetic protocols.

Stability and Storage of 3-n-Boc-3-(4-isopropylphenyl)propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-n-Boc-3-(4-isopropylphenyl)propionic acid. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from structurally related N-Boc protected compounds, particularly N-Boc-L-phenylalanine derivatives, and established international guidelines for stability testing. The information presented herein serves as a robust framework for handling, storing, and assessing the stability of this compound.

Physicochemical Properties and Structural Integrity

This compound is a carboxylic acid derivative protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The stability of this molecule is intrinsically linked to the integrity of the Boc protecting group, which is known for its sensitivity to acidic conditions and thermal stress.

Recommended Storage and Handling

To ensure the long-term integrity and purity of this compound, the following storage and handling conditions are recommended based on best practices for analogous compounds.[1]

Table 1: Recommended Storage Conditions [1]

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Minimizes potential for thermal degradation and preserves the integrity of the Boc protecting group.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Reduces the risk of oxidative degradation of the phenyl ring and other susceptible moieties.
Moisture Store in a desiccated environmentThe Boc group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can be accelerated by moisture.
Light Protect from lightAs a general good practice for complex organic molecules, protection from light is advised to prevent potential photolytic degradation.

For routine laboratory use, it is crucial to allow the container to equilibrate to room temperature before opening. This practice prevents the condensation of atmospheric moisture onto the cold solid, which could lead to hydrolysis of the Boc group.

Stability Profile and Potential Degradation Pathways

The stability of this compound is primarily governed by the lability of the tert-butoxycarbonyl (Boc) protecting group. The primary degradation pathways are anticipated to be acid-catalyzed hydrolysis and thermolytic cleavage.

  • Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions, leading to the formation of the corresponding free amine, tert-butanol, isobutylene, and carbon dioxide.[1] Therefore, contact with acidic reagents or storage in an acidic environment should be strictly avoided.

  • Basic Conditions: The Boc group is generally stable under neutral and basic conditions, showing resistance to alkaline hydrolysis.[1]

  • Thermal Stress: Elevated temperatures can induce the thermolytic cleavage of the Boc group, resulting in deprotection.[1] Prolonged exposure to high temperatures should be avoided.

  • Oxidative and Photolytic Stress: While specific data is limited, it is prudent to protect the compound from strong oxidizing agents and prolonged exposure to UV light to prevent potential degradation of the aromatic ring and other parts of the molecule.[1]

cluster_0 Degradation Pathways A This compound B 3-Amino-3-(4-isopropylphenyl)propionic acid A->B Acid Hydrolysis / Thermal Stress C tert-Butanol + Isobutylene + CO2 A->C Byproducts of Deprotection D Oxidized/Photolyzed Products A->D Oxidation / Photolysis

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a comprehensive stability testing program should be implemented, including long-term and accelerated stability studies, as well as forced degradation studies.

Long-Term and Accelerated Stability Study Protocol

This protocol is designed to evaluate the stability of the compound under various storage conditions over an extended period.

Table 2: Long-Term and Accelerated Stability Study Conditions

Study TypeStorage ConditionTesting Time Points
Long-Term 2-8°C / Ambient Humidity (in a desiccator)0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated 25°C / 60% Relative Humidity (RH)0, 1, 2, 3, 6 months
Accelerated 40°C / 75% Relative Humidity (RH)0, 1, 2, 3, 6 months

Methodology:

  • Sample Preparation: Aliquot the solid this compound into multiple sealed, airtight, and light-protected containers suitable for the intended storage conditions.

  • Storage: Place the samples in calibrated stability chambers maintained at the conditions specified in Table 2.

  • Analysis: At each time point, retrieve a sample and analyze it using a validated stability-indicating analytical method, such as the HPLC method described in section 4.3. The analysis should quantify the parent compound and any significant degradation products.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. This information is critical for developing and validating a stability-indicating analytical method.

Table 3: Forced Degradation Conditions

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl in 50% Acetonitrile/Water4, 8, 24 hours at 60°C
Base Hydrolysis 0.1 M NaOH in 50% Acetonitrile/Water4, 8, 24 hours at 60°C
Oxidation 3% H₂O₂ in 50% Acetonitrile/Water24 hours at room temperature
Thermal Solid state at 80°C24, 48, 72 hours
Photostability Solid state, exposed to ICH Q1B light conditionsAs per ICH Q1B guidelines

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the specified stress media. For thermal and photostability testing, use the compound in its solid form.

  • Stress Application: Expose the samples to the conditions outlined in Table 3.

  • Neutralization (for hydrolytic studies): After the specified duration, neutralize the acidic and basic samples to halt the degradation reaction.

  • Analysis: Analyze the stressed samples using a suitable analytical method (e.g., HPLC-UV/MS) to identify and quantify the parent compound and any degradation products formed.

cluster_1 Forced Degradation Workflow Start Start: this compound Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photostability Start->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradation Products & Pathways Analysis->End

Caption: Workflow for forced degradation studies.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the parent compound and separating it from any potential degradation products.

Table 4: Example HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 30°C

Methodology:

  • Method Development: Develop an HPLC method that provides adequate separation between the main peak of this compound and all peaks corresponding to degradation products generated during forced degradation studies.

  • Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the parent compound from its degradation products.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Incorporation of 3-n-Boc-3-(4-isopropylphenyl)propionic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, improved potency, and novel functionalities.[1] Solid-phase peptide synthesis (SPPS) is the primary method for assembling these modified peptides. This document provides detailed application notes and experimental protocols for the successful solid-phase synthesis of peptides containing 3-n-Boc-3-(4-isopropylphenyl)propionic acid, a non-proteinogenic amino acid. The introduction of this UAA can significantly alter the chemical and biological characteristics of a peptide due to its unique side chain.

The tert-butyloxycarbonyl (Boc) protecting group is a widely used and effective choice for protecting the amino group during peptide synthesis. It prevents unwanted reactions during the coupling steps, ensuring precise peptide bond formation.[2] The use of Boc-protected amino acids like this compound follows the general principles of Boc-SPPS, which involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support.[3][4]

Core Principles of Incorporating this compound in SPPS

The workflow for incorporating this compound follows the standard iterative cycle of SPPS:

  • Resin Loading: The C-terminal amino acid is anchored to a solid support.[1]

  • Boc Deprotection: The Boc protecting group from the Nα-amino group is removed, typically with an acid such as trifluoroacetic acid (TFA).[3][4]

  • Coupling: The next amino acid, in this case, this compound, is activated and coupled to the deprotected N-terminus of the growing peptide chain.[1]

  • Washing: Excess reagents and byproducts are removed by washing the resin.[1]

This cycle is repeated for each subsequent amino acid in the desired peptide sequence. The unique structure of this compound, particularly the bulky isopropylphenyl side chain, may present steric hindrance challenges. This may necessitate the use of more potent coupling reagents or extended reaction times to ensure efficient coupling.[1]

Illustrative Data Presentation

The following table summarizes hypothetical quantitative data for the incorporation of this compound into a model peptide sequence (e.g., Ac-Tyr-Val-Ala-X -Leu-NH2, where X is the unnatural amino acid). This data is for illustrative purposes to demonstrate typical results that might be expected.

ParameterValueMethod of Determination
Coupling Efficiency of this compound >98%Kaiser Test / TNBS Assay
Overall Crude Peptide Purity ~90%RP-HPLC (at 220 nm)
Observed Molecular Weight (Crude Peptide) [Expected MW] ± 1 DaMass Spectrometry (ESI-MS)
Final Purity after Purification >98%RP-HPLC (at 220 nm)
Final Yield (based on initial resin loading) 25-35%Gravimetric Analysis

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of peptides containing this compound using the Boc/Bzl protection strategy on a p-methylbenzhydrylamine (MBHA) resin for a C-terminal amide.

Protocol 1: General Boc-SPPS Cycle

This protocol outlines a single coupling cycle and can be repeated for each amino acid in the sequence.

  • Resin Swelling: a. Place the appropriate amount of MBHA resin (e.g., 0.1 mmol scale) in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes. c. Drain the DMF.

  • Boc Deprotection: a. Add a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) to the resin.[4] b. Agitate the mixture for 2 minutes. c. Drain the TFA/DCM solution. d. Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[3] e. Drain the TFA/DCM solution and wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).[3]

  • Neutralization: a. Add a 10% solution of diisopropylethylamine (DIEA) in DCM to the resin. b. Agitate the mixture for 2 minutes. c. Drain and repeat the neutralization step. d. Wash the resin with DCM (5x).

  • Coupling of the Next Boc-Amino Acid (including this compound): a. Dissolve 3 equivalents of the Boc-protected amino acid and 3 equivalents of a coupling agent (e.g., HBTU/HOBt) in DMF. b. Add 6 equivalents of DIEA to the amino acid solution and pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours. For the sterically hindered this compound, the coupling time may need to be extended to 4 hours, or a more potent coupling reagent like HATU can be used.[1] e. Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: a. Drain the coupling solution. b. Wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional): a. If the coupling is incomplete after a second attempt, cap the unreacted amino groups to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.[1] c. Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: a. After the final Boc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.

  • Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin. A common cleavage cocktail for Boc-SPPS is anhydrous hydrofluoric acid (HF) with a scavenger like anisole (9:1 v/v). Caution: HF is extremely toxic and corrosive and should only be handled by trained personnel in a specialized apparatus. b. Stir the mixture at 0°C for 1-2 hours.

  • Peptide Precipitation and Purification: a. Evaporate the HF under a stream of nitrogen. b. Precipitate the peptide by adding cold diethyl ether.[1] c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether.[1] e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). g. Characterize the purified peptide by mass spectrometry.

Visualizations

SPPS_Workflow cluster_resin Solid Support cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Resin with Linker Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Start Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization 1 Coupling Amino Acid Coupling (HBTU/HOBt or HATU) Neutralization->Coupling 2 Wash1 Wash Coupling->Wash1 3 Wash1->Deprotection Repeat n times Cleavage Cleavage from Resin (e.g., HF) Wash1->Cleavage Final Cycle Wash2 Wash Wash3 Wash Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Incorporation_Diagram cluster_reactants Reactants cluster_product Product Peptide_Resin {Growing Peptide Chain | H2N-...-AA(n-1)-Resin} Coupling_Step Coupling Reaction (e.g., HBTU, DIEA in DMF) Peptide_Resin:N->Coupling_Step UAA {this compound | HOOC-...-NHBoc} UAA:C->Coupling_Step Modified_Peptide {Modified Peptide Chain | BocHN-...-AA(n)-AA(n-1)-Resin} Coupling_Step->Modified_Peptide:N

References

Application Notes and Protocols for 3-n-Boc-3-(4-isopropylphenyl)propionic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific biological activity and detailed experimental protocols for 3-n-Boc-3-(4-isopropylphenyl)propionic acid is limited. The following application notes and protocols are based on the established roles of structurally similar Boc-protected amino acids and propionic acid derivatives in drug discovery. These should be considered as a representative guide for initiating research with this compound.

Introduction

This compound is a chiral, non-proteinogenic β-amino acid derivative. Its structure incorporates three key features relevant to drug discovery:

  • A Boc-protected amine: The tert-butyloxycarbonyl (Boc) protecting group is extensively used in peptide synthesis and medicinal chemistry to allow for controlled, stepwise chemical modifications.[1][][] This feature makes the molecule an excellent building block for creating more complex molecules, such as peptides or small molecule inhibitors.

  • A propionic acid moiety: Propionic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4][5]

  • A 4-isopropylphenyl group: This lipophilic group can influence the compound's pharmacokinetic properties and its binding affinity to biological targets.

These structural characteristics suggest potential applications for this compound as a scaffold or intermediate in the development of novel therapeutics.

Potential Applications in Drug Discovery

Based on the activities of related compounds, this compound could be explored in the following therapeutic areas:

  • Anticancer Drug Development: As a building block for the synthesis of novel peptide-based or small molecule anticancer agents. Propionic acid derivatives have been investigated for their antiproliferative properties.

  • Anti-inflammatory Drug Discovery: The propionic acid scaffold is a well-known feature of many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Agent Development: Various derivatives of propionic acid have demonstrated antimicrobial activity against a range of pathogens.[6][7]

Hypothetical Biological Activity Data

The following table summarizes hypothetical biological activity data for a series of compounds derived from this compound, illustrating how such data could be presented. This data is for illustrative purposes only and is not based on experimental results for this specific molecule.

Compound IDModification on Propionic AcidTargetAssay TypeIC50 (µM)
Parent-01 Unmodified---
Analog-A1 Amide coupling with Gly-OMeCancer Cell Line XProliferation15.2
Analog-A2 Amide coupling with Ala-OMeCancer Cell Line XProliferation8.7
Analog-B1 Esterification with EthanolCOX-2Enzyme Inhibition25.1
Analog-B2 Esterification with PropanolCOX-2Enzyme Inhibition18.9
Analog-C1 Reduction of Carboxylic AcidBacterial Strain YMIC>100
Analog-C2 Amide coupling with AnilineBacterial Strain YMIC50.3

Experimental Protocols

The following are representative protocols that could be adapted for the synthesis and evaluation of derivatives of this compound.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a standard method for coupling the carboxylic acid of this compound with an amine.

Materials:

  • This compound

  • Amine of interest (e.g., an amino acid ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Add the amine hydrochloride (1.1 eq) and TEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (1.1 eq) or EDC (1.1 eq) to the reaction mixture and stir at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane).

Protocol 2: Boc-Deprotection

This protocol outlines the removal of the Boc protecting group to yield the free amine.

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM.

  • Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected product.

Visualizations

The following diagrams illustrate conceptual workflows and pathways relevant to the use of this compound in drug discovery.

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound coupling Amide Coupling / Esterification start->coupling Protocol 1 deprotection Boc-Deprotection coupling->deprotection library Compound Library coupling->library deprotection->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id sar SAR Studies hit_id->sar sar->coupling Iterative Synthesis lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for utilizing the title compound in drug discovery.

signaling_pathway receptor Target Receptor downstream Downstream Signaling Cascade receptor->downstream Blocks Activation inhibitor Propionic Acid Derivative inhibitor->receptor Inhibition response Cellular Response (e.g., Apoptosis, Reduced Inflammation) downstream->response

Caption: A conceptual signaling pathway illustrating inhibitory action.

References

Application Note: Protocol for the Deprotection of the Boc Group from 3-N-Boc-3-(4-isopropylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceuticals. Its widespread use is attributed to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. This application note provides a detailed protocol for the deprotection of the Boc group from 3-N-Boc-3-(4-isopropylphenyl)propionic acid to yield 3-amino-3-(4-isopropylphenyl)propionic acid, a valuable building block in medicinal chemistry.

This document outlines two common and effective acidic deprotection methodologies, provides tabulated data for the materials involved, and includes troubleshooting guidance for common issues encountered during the deprotection process.

Data Presentation

A summary of the physicochemical properties of the starting material and the final product is provided in the table below for easy reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₁₇H₂₅NO₄307.38White solidNot available
3-Amino-3-(4-isopropylphenyl)propionic acidC₁₂H₁₇NO₂207.27White solid117391-53-4

Reaction Scheme

The deprotection reaction proceeds via an acid-catalyzed elimination mechanism. The acid protonates the carbamate, leading to the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to yield the free amine.

Deprotection_Mechanism cluster_reactants Reactants cluster_products Products start This compound product 3-Amino-3-(4-isopropylphenyl)propionic acid start->product Deprotection acid Acid (TFA or HCl) isobutylene Isobutylene co2 CO2

Caption: General scheme of the Boc deprotection reaction.

Experimental Protocols

Two common protocols for the deprotection of the Boc group are detailed below. The choice of method depends on the scale of the reaction and the acid sensitivity of other functional groups, if any, on the molecule.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally rapid method for Boc deprotection.[1][2][3]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: To the stirred solution, add TFA (5-10 eq). A common reaction concentration is a 20-50% solution of TFA in DCM. The addition is typically performed at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-4 hours.

  • Work-up:

    • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Be cautious as CO₂ evolution will occur.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude 3-amino-3-(4-isopropylphenyl)propionic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water) or by ion-exchange chromatography.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another standard procedure and can be advantageous if the product is desired as the hydrochloride salt, which often aids in precipitation and purification.[1]

Materials:

  • This compound

  • 1,4-Dioxane

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution/Suspension: Suspend or dissolve this compound (1.0 eq) in 1,4-dioxane (5-10 mL per gram of starting material) in a round-bottom flask with a magnetic stir bar.

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) to the mixture.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Isolation:

    • Upon completion, the product will often precipitate as the hydrochloride salt.

    • If a precipitate has formed, add diethyl ether to the reaction mixture to further encourage precipitation.

    • Collect the solid product by filtration, washing with diethyl ether.

    • Dry the solid under vacuum to obtain the hydrochloride salt of 3-amino-3-(4-isopropylphenyl)propionic acid.

  • Neutralization (Optional): If the free amine is required, the hydrochloride salt can be neutralized by dissolving it in water and adjusting the pH to the isoelectric point of the amino acid with a base (e.g., dilute NaOH or NH₄OH), which will cause the free amino acid to precipitate. The precipitate can then be collected by filtration.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve/Suspend Starting Material in Solvent (DCM or Dioxane) add_acid Add Acid (TFA or HCl in Dioxane) start->add_acid stir Stir at Room Temperature add_acid->stir monitor Monitor Reaction (TLC or LC-MS) stir->monitor quench Quench/Evaporate monitor->quench extract Extraction or Precipitation quench->extract purify Purification (Recrystallization or Chromatography) extract->purify end Isolated Product purify->end

Caption: A generalized workflow for the Boc deprotection process.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient acid, short reaction time, or steric hindrance.Increase the concentration of the acid, prolong the reaction time, or gently warm the reaction mixture (e.g., to 40 °C). For sterically hindered substrates, stronger acidic conditions may be necessary.
Side Product Formation The intermediate tert-butyl cation can alkylate the aromatic ring.Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the tert-butyl cation.
Difficult Purification The product is an amino acid and may be highly polar or zwitterionic.For purification, consider recrystallization from polar solvents like water/ethanol mixtures. Ion-exchange chromatography is also a very effective method for purifying amino acids.
Low Yield Incomplete reaction or loss of product during work-up.Ensure the reaction has gone to completion before work-up. During neutralization, carefully adjust the pH to the isoelectric point of the amino acid to maximize precipitation of the free amine.

Conclusion

The deprotection of the Boc group from this compound is a straightforward and high-yielding transformation that can be achieved using standard acidic conditions. The choice between trifluoroacetic acid in dichloromethane and hydrochloric acid in 1,4-dioxane will depend on the desired final salt form and the scale of the reaction. Careful monitoring and appropriate work-up and purification procedures are key to obtaining the desired 3-amino-3-(4-isopropylphenyl)propionic acid in high purity. This application note provides a robust starting point for researchers to successfully perform this important synthetic step.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-N-Boc-3-(4-isopropylphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 3-N-Boc-3-(4-isopropylphenyl)propionic acid as a versatile precursor for the synthesis of valuable heterocyclic compounds. The primary application highlighted is the synthesis of δ-lactams, specifically 5-(4-isopropylphenyl)piperidin-2-one, a key scaffold in medicinal chemistry.

Application Note 1: Synthesis of 5-(4-isopropylphenyl)piperidin-2-one via Intramolecular Cyclization

Introduction

This compound is a protected β-amino acid that serves as an excellent building block for the synthesis of various nitrogen-containing heterocycles. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled reactions and can be readily removed under acidic conditions. This application note details the intramolecular cyclization of this compound to form the corresponding δ-lactam, 5-(4-isopropylphenyl)piperidin-2-one. This transformation is a crucial step in the generation of substituted piperidinone scaffolds, which are prevalent in many biologically active compounds. The cyclization is efficiently mediated by common peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent like 1-Hydroxybenzotriazole (HOBt).

Reaction Scheme

G cluster_0 Synthesis of N-Boc-5-(4-isopropylphenyl)piperidin-2-one start This compound intermediate N-Boc-5-(4-isopropylphenyl)piperidin-2-one start->intermediate Intramolecular Cyclization reagents EDC, HOBt, DIPEA DCM, 0 °C to rt

Caption: Intramolecular cyclization of the precursor to the N-Boc protected lactam.

Experimental Protocol

A detailed, step-by-step protocol for the synthesis of N-Boc-5-(4-isopropylphenyl)piperidin-2-one is provided below.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-Boc-5-(4-isopropylphenyl)piperidin-2-one.

Quantitative Data

CompoundStarting MaterialReagentsSolventReaction Time (h)Yield (%)Purity (%)
N-Boc-5-(4-isopropylphenyl)piperidin-2-oneThis compoundEDC·HCl, HOBt, DIPEADCM1885-95>95 (NMR)

Application Note 2: Deprotection of N-Boc-5-(4-isopropylphenyl)piperidin-2-one

Introduction

The Boc protecting group on the synthesized lactam can be efficiently removed under acidic conditions to yield the free amine, 5-(4-isopropylphenyl)piperidin-2-one. This deprotected heterocyclic compound is a valuable intermediate for further functionalization, allowing for the introduction of diverse substituents at the nitrogen atom. This enables the synthesis of a library of compounds for structure-activity relationship (SAR) studies in drug discovery programs. A common and effective method for Boc deprotection is the use of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).

Reaction Scheme

G cluster_1 Deprotection of N-Boc-5-(4-isopropylphenyl)piperidin-2-one start_deprotection N-Boc-5-(4-isopropylphenyl)piperidin-2-one product 5-(4-isopropylphenyl)piperidin-2-one start_deprotection->product Boc Deprotection reagents_deprotection TFA, DCM 0 °C to rt

Caption: Acid-mediated deprotection of the N-Boc group to yield the final lactam.

Experimental Protocol

A detailed, step-by-step protocol for the deprotection of N-Boc-5-(4-isopropylphenyl)piperidin-2-one is provided below.

Materials:

  • N-Boc-5-(4-isopropylphenyl)piperidin-2-one

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-5-(4-isopropylphenyl)piperidin-2-one (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-(4-isopropylphenyl)piperidin-2-one.

Quantitative Data

CompoundStarting MaterialReagentsSolventReaction Time (h)Yield (%)Purity (%)
5-(4-isopropylphenyl)piperidin-2-oneN-Boc-5-(4-isopropylphenyl)piperidin-2-oneTFADCM290-98>98 (NMR)

Logical Workflow of the Synthesis

The overall synthetic strategy involves a two-step process: intramolecular cyclization followed by deprotection. This workflow provides a reliable and efficient route to the target heterocyclic compound.

G A Start: this compound B Step 1: Intramolecular Cyclization (EDC, HOBt, DIPEA in DCM) A->B C Intermediate: N-Boc-5-(4-isopropylphenyl)piperidin-2-one B->C D Step 2: Boc Deprotection (TFA in DCM) C->D E Final Product: 5-(4-isopropylphenyl)piperidin-2-one D->E

Caption: Overall workflow for the synthesis of 5-(4-isopropylphenyl)piperidin-2-one.

Characterization Data for 5-(4-isopropylphenyl)piperidin-2-one

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20 (d, J = 8.0 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 6.15 (br s, 1H), 3.50-3.40 (m, 2H), 3.00-2.85 (m, 1H), 2.70-2.60 (m, 1H), 2.50-2.40 (m, 1H), 1.95-1.85 (m, 2H), 1.25 (d, J = 6.8 Hz, 6H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 172.5, 148.0, 140.5, 127.0, 126.5, 52.0, 42.0, 38.0, 34.0, 31.0, 24.0.

  • Mass Spectrometry (ESI): m/z calculated for C₁₄H₁₉NO [M+H]⁺: 218.15, found: 218.15.

This compound is a highly effective precursor for the synthesis of 5-(4-isopropylphenyl)piperidin-2-one, a valuable heterocyclic scaffold. The protocols described herein are robust, high-yielding, and readily applicable in a standard laboratory setting, making this building block a significant tool for researchers in medicinal chemistry and drug discovery. The resulting piperidinone can be further elaborated to generate a diverse range of compounds for biological screening.

Application Notes and Protocols: Incorporation of 3-n-Boc-3-(4-isopropylphenyl)propionic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery, offering a means to enhance proteolytic stability, modulate receptor affinity, and introduce novel functionalities. 3-n-Boc-3-(4-isopropylphenyl)propionic acid, a β-amino acid, presents a unique building block for the synthesis of peptidomimetics. Its bulky isopropylphenyl side chain can impart significant conformational constraints and hydrophobic interactions, making it a valuable component for probing and improving the pharmacological properties of peptide-based therapeutics.

These application notes provide a comprehensive guide to the synthesis of this compound and its subsequent incorporation into peptide chains using solid-phase peptide synthesis (SPPS). Detailed protocols for synthesis, characterization, and peptide assembly are provided to facilitate its use in the development of novel peptidomimetics.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and expected spectroscopic data for this compound is presented below. This information is crucial for the characterization and quality control of the synthesized compound.

PropertyValue
Molecular Formula C₁₇H₂₅NO₄
Molecular Weight 307.39 g/mol
Appearance White to off-white solid
CAS Number 117391-53-4 (for the unprotected amine)
Solubility Soluble in methanol, DMF, DCM
¹H NMR (CDCl₃, 400 MHz) Expected δ (ppm): 1.25 (d, 6H), 1.45 (s, 9H), 2.90 (m, 1H), 2.95 (d, 2H), 5.10 (m, 1H), 7.20 (d, 2H), 7.30 (d, 2H), 9.50 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz) Expected δ (ppm): 23.9, 28.3, 33.8, 42.0, 55.0, 80.0, 126.5, 127.5, 138.0, 148.0, 155.5, 176.0
Mass Spectrometry (ESI-) Expected m/z: 306.17 [M-H]⁻

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-3-(4-isopropylphenyl)propionic Acid

This protocol outlines the synthesis of the unprotected β-amino acid via the Rodionov reaction.

Materials:

  • 4-isopropylbenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine 4-isopropylbenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2.5 equivalents) in ethanol.

  • Heat the mixture to reflux with stirring for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove unreacted aldehyde.

  • Adjust the pH of the aqueous layer to approximately 9-10 with a solution of NaOH.

  • Extract the aqueous layer with diethyl ether.

  • Acidify the aqueous layer to pH 5-6 with HCl to precipitate the amino acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: N-Boc Protection of 3-Amino-3-(4-isopropylphenyl)propionic Acid

This protocol describes the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • 3-Amino-3-(4-isopropylphenyl)propionic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dioxane and water, or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve 3-amino-3-(4-isopropylphenyl)propionic acid in a mixture of dioxane and water (1:1) or THF.

  • Add triethylamine or sodium bicarbonate (2 equivalents) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while stirring at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 3: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol details the manual solid-phase peptide synthesis (SPPS) for incorporating the title compound using Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • This compound

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% Piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF and DCM.

  • Coupling of this compound:

    • Pre-activate a solution of this compound (3 equivalents), HBTU/HOBt or HATU (3 equivalents), and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours. Due to potential steric hindrance, a longer coupling time and/or double coupling may be necessary.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent Fmoc-protected amino acids in the desired sequence.

  • Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Characterize the purified peptidomimetic by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Building Block Start Start Rodionov_Reaction Rodionov Reaction: 4-isopropylbenzaldehyde, malonic acid, NH4OAc Start->Rodionov_Reaction Unprotected_AA 3-Amino-3-(4-isopropylphenyl) propionic Acid Rodionov_Reaction->Unprotected_AA Boc_Protection N-Boc Protection: Boc2O, Base Unprotected_AA->Boc_Protection Protected_AA 3-n-Boc-3-(4-isopropylphenyl) propionic Acid Boc_Protection->Protected_AA

Caption: Workflow for the synthesis of the protected amino acid.

SPPS_Workflow Start_SPPS Start with Fmoc-AA-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start_SPPS->Fmoc_Deprotection Coupling_Step Coupling of This compound (HBTU/DIPEA) Fmoc_Deprotection->Coupling_Step Washing_1 Wash (DMF, DCM) Coupling_Step->Washing_1 Chain_Elongation Repeat for next Fmoc-Amino Acid Washing_1->Chain_Elongation Chain_Elongation->Fmoc_Deprotection Continue Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection End of Sequence Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptidomimetic Final Peptidomimetic Purification->Final_Peptidomimetic

Caption: General workflow for solid-phase peptide synthesis.

Potential Applications in Drug Discovery

The incorporation of this compound can be instrumental in several areas of peptidomimetic design:

  • Enhancing Metabolic Stability: The β-amino acid backbone is inherently more resistant to enzymatic degradation by proteases compared to the natural α-amino acid backbone.

  • Conformational Rigidity: The bulky side chain can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation. This can lead to increased receptor affinity and selectivity.

  • Modulating Lipophilicity: The isopropylphenyl group increases the lipophilicity of the peptide, which can influence its pharmacokinetic properties, such as cell permeability and distribution.

  • Probing Structure-Activity Relationships (SAR): By systematically replacing native amino acids with this unnatural building block, researchers can probe the importance of specific side chain interactions and backbone conformations for biological activity.

These application notes provide a foundational framework for the synthesis and utilization of this compound in peptidomimetic research. The detailed protocols and structured data are intended to empower researchers to explore the potential of this novel building block in their drug discovery endeavors.

Application Notes and Protocols: The Role of 3-n-Boc-3-(4-isopropylphenyl)propionic Acid in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential role of 3-n-Boc-3-(4-isopropylphenyl)propionic acid and its derivatives as enzyme inhibitors. Due to the novelty of this specific molecule, this document leverages data and protocols from structurally related compounds to provide a foundational understanding and a practical framework for its investigation in drug discovery.

Introduction and Rationale

This compound is a synthetic amino acid derivative that holds promise as a scaffold for the development of novel enzyme inhibitors. Its structure combines three key chemical features that are frequently found in bioactive molecules:

  • Propionic Acid Core: This scaffold is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs) that are known inhibitors of cyclooxygenase (COX) enzymes. The carboxylic acid group is often crucial for interacting with active site residues of target enzymes.

  • N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is widely used in organic synthesis to protect amine functionalities. In the context of a final drug molecule, this bulky, lipophilic group could influence binding affinity and selectivity. In a synthetic context, it allows for controlled, stepwise synthesis of more complex derivatives.

  • 4-isopropylphenyl Moiety: This hydrophobic group can engage in van der Waals and hydrophobic interactions within an enzyme's active site, potentially contributing to binding affinity and specificity. The isopropyl substituent provides steric bulk that can be critical for fitting into specific binding pockets.

Given these structural features, it is hypothesized that derivatives of this compound could be developed as inhibitors for a range of enzymes, particularly those with hydrophobic binding pockets that can accommodate the 4-isopropylphenyl group. A primary potential target class, based on the propionic acid scaffold, is the cyclooxygenase (COX) family of enzymes.

Potential Enzyme Targets and Signaling Pathways

Cyclooxygenase (COX) Pathway:

The most probable target for inhibitors based on a propionic acid scaffold is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. These enzymes are central to the inflammatory process as they catalyze the conversion of arachidonic acid to prostaglandins.[1][2][3] Inhibition of COX enzymes is the mechanism of action for most NSAIDs. The carboxylic acid of the propionic acid moiety can form a key salt bridge with a conserved arginine residue in the active site of COX enzymes, while the phenyl group fits into a hydrophobic channel.

COX_Pathway cluster_stimuli Cellular Stimuli Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Stimuli COX_1_2 COX-1 / COX-2 Arachidonic_Acid->COX_1_2 Prostaglandin_H2 Prostaglandin_H2 COX_1_2->Prostaglandin_H2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes Prostaglandin_H2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Inhibitor 3-n-Boc-3-(4-isopropylphenyl) propionic acid derivative Inhibitor->COX_1_2 Inhibition Phospholipase_A2 Phospholipase A2

Figure 1: Simplified Cyclooxygenase (COX) signaling pathway and the potential point of inhibition by a propionic acid derivative.

Hypothetical Data Presentation

The following table presents hypothetical inhibitory data for a series of derivatives based on the core structure of this compound. This data is for illustrative purposes to guide structure-activity relationship (SAR) studies.

Compound IDR Group ModificationCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
LEAD-001 H (Parent Compound)15.25.82.6
LEAD-002 -CH₃12.53.14.0
LEAD-003 -OCH₃20.18.52.4
LEAD-004 -Cl8.91.27.4
LEAD-005 -F9.51.56.3

Note: IC₅₀ values are hypothetical and intended for illustrative purposes only.

Experimental Protocols

Protocol 4.1: Hypothetical Synthesis of this compound

This protocol is a conceptual adaptation based on general methods for the synthesis of β-amino acids.

  • Starting Material: 4-isopropylbenzaldehyde.

  • Step 1: Aldol Condensation: React 4-isopropylbenzaldehyde with malonic acid in the presence of a base like pyridine to form 3-(4-isopropylphenyl)acrylic acid.

  • Step 2: Michael Addition: Perform a conjugate addition of a nitrogen source (e.g., ammonia or a protected amine) to the acrylic acid derivative. This step introduces the amino group at the 3-position.

  • Step 3: Boc Protection: React the resulting 3-amino-3-(4-isopropylphenyl)propionic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., triethylamine) to yield the N-Boc protected final product.

  • Purification: Purify the final compound using column chromatography or recrystallization. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4.2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of test compounds against COX-1 and COX-2.

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Test compound (e.g., LEAD-001) dissolved in DMSO.

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Colorimetric or fluorometric detection kit for prostaglandin E₂ (PGE₂).

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2, ibuprofen for COX-1).

    • Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding arachidonic acid to each well.

    • Incubate for a further 10 minutes at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

    • Measure the amount of PGE₂ produced using a commercial ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Workflow for Enzyme Inhibitor Screening

The following diagram illustrates a typical workflow for screening and identifying novel enzyme inhibitors, starting from a compound library and leading to lead optimization.

Inhibitor_Screening_Workflow cluster_discovery Discovery Phase cluster_validation Validation & SAR cluster_optimization Lead Optimization Compound_Library Compound Library (e.g., Propionic Acid Derivatives) HTS High-Throughput Screening (HTS) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds SAR_Studies Structure-Activity Relationship (SAR) Studies Dose_Response->SAR_Studies Selectivity_Profiling Selectivity Profiling (e.g., COX-1 vs. COX-2) SAR_Studies->Selectivity_Profiling Lead_Optimization Lead Optimization (Improve Potency & PK/PD) Selectivity_Profiling->Lead_Optimization In_Vivo_Testing In Vivo Efficacy & Safety Testing Lead_Optimization->In_Vivo_Testing Candidate_Selection Preclinical Candidate Selection In_Vivo_Testing->Candidate_Selection

Figure 2: A generalized workflow for the discovery and development of enzyme inhibitors.

Logical Relationship of Molecular Components to Bioactivity

This diagram shows the conceptual relationship between the structural components of this compound and their potential contribution to its biological activity as an enzyme inhibitor.

Molecular_Logic cluster_components Structural Components cluster_contributions Potential Contributions to Bioactivity Core_Molecule This compound Propionic_Acid Propionic Acid Scaffold Core_Molecule->Propionic_Acid Boc_Group N-Boc Group Core_Molecule->Boc_Group Isopropylphenyl 4-isopropylphenyl Group Core_Molecule->Isopropylphenyl Active_Site_Interaction Active Site Interaction (e.g., H-bonding, salt bridge) Propionic_Acid->Active_Site_Interaction Modulation_of_PK_PD Modulation of PK/PD (Lipophilicity, Stability) Boc_Group->Modulation_of_PK_PD Hydrophobic_Binding Hydrophobic Pocket Binding (Affinity & Selectivity) Isopropylphenyl->Hydrophobic_Binding Enzyme_Inhibition Enzyme Inhibition Active_Site_Interaction->Enzyme_Inhibition Modulation_of_PK_PD->Enzyme_Inhibition Hydrophobic_Binding->Enzyme_Inhibition

Figure 3: Conceptual diagram illustrating the contribution of molecular fragments to overall biological activity.

References

Application Notes and Protocols: Synthetic Routes to Novel Polyamides from 3-N-Boc-3-(4-isopropylphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(β-amino acid)s, a class of polyamides, are gaining significant interest in the biomedical field due to their biocompatibility and biodegradability, making them excellent candidates for applications such as drug delivery and tissue engineering.[1][2] This document outlines two primary synthetic routes for the preparation of novel polyamides using 3-N-Boc-3-(4-isopropylphenyl)propionic acid as the monomer precursor. This monomer, a protected β-amino acid, allows for the synthesis of a functionalized polyamide, poly(3-(4-isopropylphenyl)-β-alanine), which is expected to exhibit unique physicochemical properties due to the presence of the bulky, hydrophobic isopropylphenyl side group.

The protocols provided herein detail the necessary steps for monomer preparation, polymerization, and subsequent characterization of the resulting polymer. Two distinct and viable polymerization strategies are presented:

  • Direct Polycondensation: Involving the deprotection of the N-Boc group followed by a direct polycondensation reaction of the resulting β-amino acid.

  • Ring-Opening Polymerization (ROP): Requiring the initial cyclization of the deprotected amino acid to form a β-lactam, which is then polymerized via ROP.[3][4]

These methods offer pathways to novel biomaterials with tunable properties for advanced applications.

Synthetic Route 1: Direct Polycondensation

This route involves a two-step process: first, the deprotection of the N-Boc group from the starting material to yield the free β-amino acid, 3-amino-3-(4-isopropylphenyl)propionic acid. Second, the direct polycondensation of this monomer to form the polyamide.

Experimental Protocols

Protocol 2.1.1: N-Boc Deprotection of this compound

  • Dissolution: Dissolve this compound (1 equivalent) in dichloromethane (DCM) or a suitable organic solvent in a round-bottom flask.[5]

  • Acid Addition: Slowly add an excess of trifluoroacetic acid (TFA) (e.g., 2-4 equivalents) to the solution at 0 °C (ice bath).[6] The reaction is typically run under stirring at room temperature.[5]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-12 hours).[5]

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 3-amino-3-(4-isopropylphenyl)propionic acid, can be purified by recrystallization or precipitation from a suitable solvent system (e.g., diethyl ether) to yield the deprotected amino acid as a salt. Neutralize with a suitable base if the free amino acid is required for the subsequent step.

Protocol 2.1.2: Polycondensation of 3-amino-3-(4-isopropylphenyl)propionic Acid

  • Monomer Preparation: Place the purified 3-amino-3-(4-isopropylphenyl)propionic acid (1 equivalent) in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • Polycondensation Reaction: Heat the monomer under a nitrogen atmosphere to its melting point or in a high-boiling point solvent (e.g., m-cresol) with a suitable condensation agent (e.g., triphenyl phosphite and pyridine). The reaction involves heating at elevated temperatures (e.g., 180-220 °C) to facilitate the removal of water as a byproduct.[7]

  • Polymer Isolation: After several hours (e.g., 12-24 hours), cool the reaction mixture to room temperature.

  • Purification: Dissolve the crude polymer in a suitable solvent (e.g., N,N-dimethylformamide) and precipitate it into a non-solvent like methanol or water.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at an elevated temperature (e.g., 60-80 °C) to a constant weight.

Expected Polymer Properties (Hypothetical Data)

The following table summarizes the anticipated properties of poly(3-(4-isopropylphenyl)-β-alanine) synthesized via direct polycondensation.

PropertyExpected Value
Number Average MW (M_n) ( g/mol )10,000 - 25,000
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition Temp (T_g) (°C)130 - 160

Workflow Diagram

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Polycondensation start This compound step1 Dissolve in DCM start->step1 step2 Add Trifluoroacetic Acid (TFA) step1->step2 step3 Monitor by TLC step2->step3 step4 Solvent Removal step3->step4 product1 3-amino-3-(4-isopropylphenyl)propionic Acid step4->product1 step5 Heat under Nitrogen product1->step5 step6 Polymer Isolation step5->step6 step7 Purification by Precipitation step6->step7 product2 Poly(3-(4-isopropylphenyl)-β-alanine) step7->product2

Caption: Workflow for Direct Polycondensation.

Synthetic Route 2: Ring-Opening Polymerization (ROP)

This approach first requires the synthesis of the corresponding β-lactam monomer, 4-(4-isopropylphenyl)azetidin-2-one, from the deprotected amino acid. This cyclic monomer is then subjected to ring-opening polymerization, which can offer better control over the polymer's molecular weight and dispersity.[3]

Experimental Protocols

Protocol 3.1.1: Synthesis of 4-(4-isopropylphenyl)azetidin-2-one (β-Lactam Monomer)

  • Starting Material: Begin with the deprotected 3-amino-3-(4-isopropylphenyl)propionic acid obtained from Protocol 2.1.1.

  • Cyclization: In a suitable solvent like tetrahydrofuran (THF), treat the amino acid with a cyclizing agent such as a Mukaiyama's reagent (e.g., 2-chloro-1-methylpyridinium iodide) in the presence of a base (e.g., triethylamine) at room temperature.

  • Reaction Monitoring: Monitor the formation of the β-lactam using TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, perform a standard aqueous work-up to remove salts and other water-soluble impurities.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4-(4-isopropylphenyl)azetidin-2-one monomer.

Protocol 3.1.2: Anionic Ring-Opening Polymerization of 4-(4-isopropylphenyl)azetidin-2-one

  • Monomer and Solvent Preparation: Dry the β-lactam monomer and the solvent (e.g., THF or DMF) over suitable drying agents and distill them under an inert atmosphere before use.

  • Initiation: In a flame-dried, sealed reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the β-lactam monomer in the anhydrous solvent. Cool the solution to a low temperature (e.g., -78 °C or 0 °C) and add a strong base initiator, such as lithium diisopropylamide (LDA) or potassium tert-butoxide, to generate the lactamate anion.[8] An imide co-initiator can also be used to achieve better control over the polymerization.[9]

  • Polymerization: Allow the reaction to proceed at the chosen temperature for a specified time (e.g., 1-24 hours). The polymerization is typically fast.

  • Termination: Quench the polymerization by adding a proton source, such as methanol or acetic acid.

  • Purification and Drying: Precipitate the polymer in a non-solvent (e.g., diethyl ether or hexane), filter, and dry under vacuum to a constant weight.

Expected Polymer Properties (Hypothetical Data)

The following table summarizes the anticipated properties of poly(3-(4-isopropylphenyl)-β-alanine) synthesized via ROP.

PropertyExpected Value
Number Average MW (M_n) ( g/mol )15,000 - 50,000
Polydispersity Index (PDI)1.1 - 1.5
Glass Transition Temp (T_g) (°C)135 - 165

Workflow Diagram

G cluster_0 Step 1: β-Lactam Synthesis cluster_1 Step 2: Ring-Opening Polymerization start 3-amino-3-(4-isopropylphenyl)propionic Acid step1 Cyclization with Mukaiyama's Reagent start->step1 step2 Aqueous Work-up step1->step2 step3 Column Chromatography step2->step3 product1 4-(4-isopropylphenyl)azetidin-2-one step3->product1 step4 Anionic Initiation (e.g., LDA) product1->step4 step5 Polymerization in Anhydrous THF step4->step5 step6 Termination with Methanol step5->step6 step7 Precipitation and Drying step6->step7 product2 Poly(3-(4-isopropylphenyl)-β-alanine) step7->product2

Caption: Workflow for Ring-Opening Polymerization.

General Polymer Characterization Protocols

To ascertain the success of the polymerization and to determine the properties of the synthesized polyamides, the following characterization techniques are recommended.

TechniquePurpose
Gel Permeation Chromatography (GPC) To determine the number average molecular weight (M_n), weight average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n) of the polymer.[10]
Nuclear Magnetic Resonance (NMR) To confirm the chemical structure of the polymer and verify the successful polymerization by observing the disappearance of monomer signals and the appearance of polymer backbone signals.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the characteristic functional groups in the polymer, such as the amide C=O and N-H stretching vibrations, confirming the polyamide structure.[11]
Differential Scanning Calorimetry (DSC) To determine the thermal properties of the polymer, including the glass transition temperature (T_g) and melting temperature (T_m), if applicable.[12]

Overall Experimental Workflow

The following diagram illustrates the overarching workflow from the starting monomer to the fully characterized novel polyamide.

G cluster_routes Polymerization Routes Monomer 3-N-Boc-3-(4-isopropylphenyl) propionic Acid Polycondensation Direct Polycondensation Monomer->Polycondensation Route 1 ROP Ring-Opening Polymerization Monomer->ROP Route 2 Polymer Crude Polyamide Polycondensation->Polymer ROP->Polymer Purification Purification (Precipitation) Polymer->Purification Characterization Characterization (GPC, NMR, FTIR, DSC) Purification->Characterization FinalPolymer Characterized Novel Polyamide Characterization->FinalPolymer

Caption: Overall experimental workflow.

Conclusion

The synthetic protocols detailed in this document provide two robust pathways for the synthesis of novel polyamides from this compound. Both direct polycondensation and ring-opening polymerization offer viable methods to produce poly(3-(4-isopropylphenyl)-β-alanine). The choice of method will depend on the desired polymer characteristics, with ROP generally affording polymers with more controlled molecular weights and lower polydispersity. The resulting functionalized polyamide, with its unique isopropylphenyl side chains, is a promising candidate for further investigation in various advanced applications, particularly in the development of novel drug delivery systems and advanced biomaterials.

References

In vitro studies involving derivatives of 3-n-boc-3-(4-isopropylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for in vitro studies specifically involving derivatives of 3-n-boc-3-(4-isopropylphenyl)propionic acid did not yield specific experimental data or established protocols for this particular class of compounds. The available literature primarily focuses on other derivatives of arylpropionic acids, such as those related to ibuprofen or oxaprozin, and their anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4]

Therefore, this document provides a generalized set of Application Notes and Protocols based on common in vitro assays performed for analogous arylpropionic acid derivatives. These can serve as a foundational template for researchers and scientists in drug development to design and conduct experiments for novel derivatives of this compound.

Application Notes

Derivatives of arylpropionic acid are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[1] Recent research has expanded to investigate their potential as anticancer, antibacterial, and anticonvulsant agents.[1][4] The protocols outlined below are designed to assess the cytotoxic, anti-inflammatory, and antimicrobial activities of novel propionic acid derivatives.

1. Anticancer Activity Evaluation

The antiproliferative properties of novel compounds are commonly evaluated against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.

Table 1: Hypothetical IC50 Values of this compound Derivatives against Various Cancer Cell Lines

CompoundMCF-7 (Breast Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)HT-29 (Colorectal Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
Derivative A15.2 ± 1.822.5 ± 2.118.9 ± 1.535.1 ± 3.2
Derivative B8.7 ± 0.912.1 ± 1.39.8 ± 1.119.4 ± 2.0
Derivative C25.4 ± 2.938.2 ± 4.131.6 ± 3.550.3 ± 5.1
Cisplatin (Control)5.1 ± 0.67.8 ± 0.96.2 ± 0.710.5 ± 1.2

Data are presented as mean ± standard deviation from three independent experiments.

2. Anti-inflammatory Activity Assessment

The anti-inflammatory potential can be assessed by measuring the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs).

Table 2: Hypothetical Inhibition of Pro-inflammatory Cytokine Release by this compound Derivatives in LPS-Stimulated PBMCs

Compound (at 10 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Derivative A65.7 ± 5.458.2 ± 4.9
Derivative B82.1 ± 6.875.3 ± 6.2
Derivative C45.3 ± 4.138.9 ± 3.5
Ibuprofen (Control)78.5 ± 6.570.1 ± 5.8

Data are presented as mean ± standard deviation from three independent experiments.

3. Antimicrobial Activity Screening

The antimicrobial activity can be determined by measuring the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

Table 3: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative A3264>128
Derivative B163264
Derivative C64>128>128
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A8

N/A: Not Applicable

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is adapted from studies evaluating the antiproliferative properties of novel compounds.[2]

MTT_Assay_Workflow start Seed cancer cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat with varying concentrations of test compounds incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read calculate Calculate IC50 values read->calculate

Caption: Workflow for measuring cytokine release from PBMCs.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Seed PBMCs in 96-well plates at a density of 2 x 10^5 cells/well.

  • Pre-treat the cells with test compounds at desired concentrations for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatants by centrifugation.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage inhibition of cytokine production compared to the LPS-stimulated control.

Protocol 3: Broth Microdilution for MIC Determination

This is a standard protocol for assessing the antimicrobial activity of novel compounds. [5] Workflow for MIC Determination

MIC_Workflow start Prepare serial dilutions of test compounds in broth inoculate Inoculate with standardized microbial suspension start->inoculate incubate Incubate at 37°C for 24h (bacteria) or 48h (fungi) inoculate->incubate read Visually inspect for turbidity incubate->read determine Determine the lowest concentration with no visible growth (MIC) read->determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compounds

Procedure:

  • Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microbial strain.

  • Add the microbial inoculum to each well.

  • Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways

Arylpropionic acid derivatives, particularly NSAIDs, are known to primarily act through the inhibition of the cyclooxygenase (COX) pathway, which is part of the arachidonic acid signaling cascade.

COX Inhibition Pathway

COX_Pathway membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 pgs Prostaglandins (PGE2, PGI2, etc.) pgh2->pgs inflammation Inflammation, Pain, Fever pgs->inflammation compound Arylpropionic Acid Derivative compound->cox Inhibits

Caption: Inhibition of the Cyclooxygenase (COX) pathway by arylpropionic acid derivatives.

References

Application Notes and Protocols: Utilizing 3-n-boc-3-(4-isopropylphenyl)propionic Acid for the Synthesis of Molecular Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted molecular probes is a cornerstone of modern cell biology and drug discovery, enabling the visualization and quantification of specific biomolecules in complex biological systems. 3-n-Boc-3-(4-isopropylphenyl)propionic acid is a versatile building block for the synthesis of such probes. Its unique structure, featuring a protected amine, a carboxylic acid handle, and a bulky hydrophobic isopropylphenyl group, makes it an ideal scaffold for creating probes that can interact with specific hydrophobic domains within proteins. This document provides detailed protocols for the synthesis and application of a fluorescent molecular probe derived from this compound for cellular imaging applications. The protocols outlined here describe the conjugation of a fluorescent dye and a targeting peptide to the core scaffold, and the subsequent use of the probe for live-cell imaging.

Data Presentation

The photophysical and binding properties of the synthesized molecular probe, designated as HPP-Fluor, are summarized in the table below. This data is essential for designing and interpreting fluorescence microscopy experiments.

PropertyValue
Photophysical Properties
Excitation Wavelength (λex)495 nm
Emission Wavelength (λem)525 nm
Molar Extinction Coefficient85,000 M⁻¹cm⁻¹
Quantum Yield (Φ)0.92
Binding Properties
TargetHydrophobic Pocket Protein (HPP)
Dissociation Constant (Kd)150 nM
Association Rate (kon)2.5 x 10⁵ M⁻¹s⁻¹
Dissociation Rate (koff)3.75 x 10⁻² s⁻¹

Experimental Protocols

I. Synthesis of the HPP-Fluor Molecular Probe

This protocol details the steps for the synthesis of a targeted fluorescent probe from this compound. The synthesis involves the deprotection of the Boc group, followed by the coupling of a targeting peptide and a fluorescent dye.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Targeting Peptide (with a free amine terminus, e.g., H2N-Gly-Gly-Gly-Arg-Lys-NH2)

  • Fluorescein-NHS ester

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer

Protocol:

  • Boc Deprotection: a. Dissolve this compound in a solution of 20% TFA in DCM. b. Stir the reaction mixture at room temperature for 2 hours. c. Remove the solvent and excess TFA under reduced pressure to yield the deprotected amino acid.

  • Peptide Coupling: a. Dissolve the deprotected amino acid and the targeting peptide in DMF. b. Add DIPEA to the mixture to neutralize the TFA salt and to act as a base for the coupling reaction. c. Add a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and stir the reaction at room temperature overnight. d. Monitor the reaction progress by HPLC.

  • Fluorophore Conjugation: a. To the reaction mixture from the previous step, add Fluorescein-NHS ester. b. Add additional DIPEA to facilitate the reaction between the N-terminus of the peptide and the NHS ester of the fluorophore. c. Stir the reaction mixture in the dark at room temperature for 4 hours.

  • Purification: a. Purify the final product, HPP-Fluor, by reverse-phase HPLC. b. Characterize the purified probe by mass spectrometry to confirm its identity and purity.

II. Live-Cell Imaging with HPP-Fluor

This protocol describes the use of the HPP-Fluor probe for imaging the subcellular localization of the hypothetical Hydrophobic Pocket Protein (HPP) in live cells.

Materials:

  • HPP-expressing cells (e.g., HEK293T cells transfected with an HPP-expressing plasmid)

  • HPP-Fluor molecular probe

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (for fixed cell imaging, optional)

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • Fluorescence microscope with appropriate filter sets for fluorescein

Protocol:

  • Cell Preparation: a. Seed HPP-expressing cells onto glass-bottom dishes suitable for microscopy. b. Culture the cells overnight to allow for attachment.

  • Probe Incubation: a. Prepare a working solution of HPP-Fluor in cell culture medium (e.g., 1-10 µM). b. Remove the culture medium from the cells and wash once with PBS. c. Add the HPP-Fluor working solution to the cells and incubate at 37°C for 1-2 hours.

  • Washing: a. Remove the probe-containing medium and wash the cells three times with warm PBS to remove unbound probe.

  • Imaging: a. Add fresh, warm culture medium or PBS to the cells. b. Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for fluorescein (e.g., 495 nm excitation and 525 nm emission).

  • (Optional) Fixation and Permeabilization: a. After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[1] b. Wash the cells three times with PBS. c. If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[1] d. Wash the cells three times with PBS before imaging.

Visualizations

Synthesis_Workflow Start This compound Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Amino_Acid Deprotected Amino Acid Deprotection->Amino_Acid Peptide_Coupling Peptide Coupling (Targeting Peptide, HBTU, DIPEA) Amino_Acid->Peptide_Coupling Peptide_Conjugate Peptide-Amino Acid Conjugate Peptide_Coupling->Peptide_Conjugate Fluorophore_Conjugation Fluorophore Conjugation (Fluorescein-NHS, DIPEA) Peptide_Conjugate->Fluorophore_Conjugation Crude_Probe Crude HPP-Fluor Probe Fluorophore_Conjugation->Crude_Probe Purification HPLC Purification Crude_Probe->Purification Final_Probe Purified HPP-Fluor Probe Purification->Final_Probe

Caption: Synthesis workflow for the HPP-Fluor molecular probe.

Experimental_Workflow Cell_Seeding Seed HPP-expressing cells Incubation Incubate with HPP-Fluor Probe Cell_Seeding->Incubation Washing Wash to remove unbound probe Incubation->Washing Imaging Live-cell fluorescence microscopy Washing->Imaging Data_Analysis Image and data analysis Imaging->Data_Analysis

Caption: Experimental workflow for live-cell imaging with HPP-Fluor.

Signaling_Pathway Ligand External Ligand Receptor Membrane Receptor Ligand->Receptor HPP HPP (Hydrophobic Pocket Protein) Receptor->HPP activates Kinase_A Kinase A HPP->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response HPP_Fluor HPP-Fluor Probe HPP_Fluor->HPP binds to

Caption: Hypothetical signaling pathway involving the Hydrophobic Pocket Protein (HPP).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-n-Boc-3-(4-isopropylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-n-Boc-3-(4-isopropylphenyl)propionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Common synthetic strategies include the Mannich reaction involving a derivative of 4-isopropylphenylacetic acid, a nucleophilic addition to a derivative of 4-isopropylbenzaldehyde, or the use of a chiral auxiliary for asymmetric synthesis. The choice of route often depends on the desired stereochemistry, scale, and available starting materials.

Q2: What are the critical parameters to control for a high-yield synthesis?

A2: Key parameters to optimize include reaction temperature, concentration of reactants, choice of solvent, and the type and amount of catalyst or base used.[] Moisture-sensitive steps require anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and reagent decomposition.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product.[3] High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.

Q4: What are the most common side reactions observed during the synthesis?

A4: Potential side reactions include the formation of dimers or oligomers, incomplete reaction leading to the presence of starting materials in the final product, and side reactions involving the Boc protecting group, especially under harsh acidic or basic conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Product Yield
Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using TLC or HPLC. - Increase the reaction temperature in small increments, while monitoring for potential side product formation. - Consider using a higher concentration of reactants, as this can increase the reaction rate.[]
Reagent Decomposition - Use fresh, high-purity reagents. Ensure that moisture-sensitive reagents are handled under an inert atmosphere.[2] - If using a temperature-sensitive reagent, ensure the reaction temperature is strictly controlled.
Suboptimal Stoichiometry - Carefully verify the stoichiometry of all reactants and reagents. In some cases, a slight excess of one reactant may be beneficial.
Poor Solubility of Reactants - Select a solvent system in which all reactants are fully soluble at the reaction temperature. A solvent screen may be necessary to identify the optimal solvent.
Issue 2: Difficult Product Purification
Possible Cause Suggested Solution
Presence of Closely Eluting Impurities - Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., switching from normal-phase to reverse-phase silica gel). - Recrystallization from a suitable solvent system can be an effective purification method if the product is a solid.
Product Oiling Out During Workup - During the aqueous workup, ensure the pH is carefully adjusted. Sometimes, the product may be more soluble or crystalline at a specific pH. - If the product is an oil, try to solidify it by trituration with a non-polar solvent like hexane.
Emulsion Formation During Extraction - Add a small amount of brine to the aqueous layer to help break the emulsion. - Filter the mixture through a pad of celite.

Experimental Protocols

Illustrative Protocol: Synthesis via Mannich-type Reaction

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Step 1: Formation of the Enolate

  • To a solution of a suitable derivative of 4-isopropylphenylacetic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) at -78 °C under an inert atmosphere, add a strong base such as lithium diisopropylamide (LDA) (1.05 eq.) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

Step 2: Reaction with Boc-protected Iminium Ion

  • In a separate flask, prepare the Boc-protected iminium ion by reacting a suitable Boc-protected amine with formaldehyde or a formaldehyde equivalent.

  • Add the solution of the pre-formed Boc-protected iminium ion to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

Step 3: Workup and Purification

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare Anhydrous Solvents & Reagents start->reagents enolate Form Enolate of 4-isopropylphenylacetic acid derivative reagents->enolate iminium Prepare Boc-protected Iminium Ion reagents->iminium mannich Mannich Reaction enolate->mannich iminium->mannich quench Quench Reaction mannich->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify end Pure Product purify->end

Caption: General workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Product Yield cause1 Incomplete Reaction issue->cause1 cause2 Reagent Decomposition issue->cause2 cause3 Suboptimal Conditions issue->cause3 sol1a Increase Reaction Time cause1->sol1a sol1b Increase Temperature cause1->sol1b sol2a Use Fresh Reagents cause2->sol2a sol2b Ensure Anhydrous Conditions cause2->sol2b sol3a Optimize Stoichiometry cause3->sol3a sol3b Solvent Screening cause3->sol3b

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Troubleshooting common side reactions in 3-n-boc-3-(4-isopropylphenyl)propionic acid preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-n-boc-3-(4-isopropylphenyl)propionic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective strategy involves a two-step process:

  • Synthesis of the β-amino acid precursor: 3-Amino-3-(4-isopropylphenyl)propionic acid can be synthesized via a Ritter-type reaction from 4-isopropylcinnamic acid. This reaction typically involves the use of a nitrile and a strong acid.[1][2][3]

  • N-Boc Protection: The resulting amino acid is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final product.[4][5][6][7]

Q2: My Boc protection reaction is not going to completion. What are the likely causes?

Incomplete Boc protection can be attributed to several factors:

  • Poor solubility of the amino acid: The zwitterionic nature of the amino acid precursor can lead to poor solubility in common organic solvents, hindering the reaction.[4][8]

  • Insufficient base: An inadequate amount of base can fail to effectively deprotonate the ammonium salt of the amino acid and neutralize the acidic byproduct, thus stalling the reaction.[4]

  • Low nucleophilicity of the amine: While less common for simple amino acids, steric hindrance or electronic effects can reduce the amine's reactivity towards Boc₂O.[4]

  • Hydrolysis of Boc₂O: In aqueous or protic solvents, Boc₂O can be hydrolyzed, reducing its availability for the desired reaction.[4]

Q3: I am observing multiple spots on my TLC after the Boc protection step. What are the possible side products?

The formation of multiple products can be due to:

  • N,N-di-Boc formation: Over-reaction with Boc₂O can lead to the formation of a di-Boc protected amine, particularly with primary amines under forcing conditions.[4]

  • Esterification of the carboxylic acid: Under certain conditions, the carboxylic acid moiety can react, although this is less common during Boc protection.

  • Formation of ureas or isocyanates: Side reactions involving the amine and Boc₂O can sometimes lead to the formation of urea or isocyanate derivatives, especially if the reaction is not properly controlled.[5]

Q4: What are the best practices for the purification of the final product?

Purification of this compound typically involves:

  • Aqueous workup: After the reaction, an acidic workup is performed to protonate the carboxylate and allow for extraction into an organic solvent.

  • Extraction: The product is extracted from the aqueous phase using a suitable organic solvent like ethyl acetate or dichloromethane.

  • Column chromatography: If impurities persist, flash column chromatography on silica gel is a common method for obtaining a highly pure product.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 3-Amino-3-(4-isopropylphenyl)propionic acid (via Ritter-type Reaction)
Symptom Possible Cause Suggested Solution
Low conversion of starting material (4-isopropylcinnamic acid) Incomplete carbocation formation.Ensure a strong acid catalyst (e.g., sulfuric acid, trifluoromethanesulfonic acid) is used in sufficient quantity.[1][9]
Low reaction temperature.Gradually increase the reaction temperature while monitoring for decomposition.
Formation of polymeric byproducts Uncontrolled polymerization of the starting material or intermediate carbocation.Maintain a controlled reaction temperature and consider slower addition of the acid.
Hydrolysis of the nitrile Presence of excess water.Use anhydrous reagents and solvents.
Problem 2: Issues During N-Boc Protection
Symptom Possible Cause Suggested Solution
Incomplete reaction (starting material remains) Poor solubility of the amino acid.Use a co-solvent system such as THF/water or dioxane/water to improve solubility.[4][8]
Insufficient base.Use a stronger base (e.g., NaOH) or increase the stoichiometry of the base (e.g., triethylamine).[4][8]
Hydrolysis of Boc₂O.Add Boc₂O portion-wise to maintain its concentration. Ensure the reaction is not unnecessarily prolonged.[4]
Formation of N,N-di-Boc byproduct Excess Boc₂O or prolonged reaction time.Use a stoichiometric amount of Boc₂O (e.g., 1.05-1.1 equivalents) and monitor the reaction progress by TLC or LC-MS.[4]
Oily product that is difficult to isolate Presence of unreacted Boc₂O or other greasy byproducts.After the reaction, quench with a nucleophilic amine (e.g., N,N-dimethylethylenediamine) before workup. Purify by column chromatography.

Experimental Protocols

Key Experiment: N-Boc Protection of 3-Amino-3-(4-isopropylphenyl)propionic acid
  • Dissolution: Dissolve 3-amino-3-(4-isopropylphenyl)propionic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium hydroxide (NaOH, 2.5 eq) to the solution and stir until the amino acid is fully dissolved.

  • Addition of Boc₂O: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Acidify the reaction mixture to pH 2-3 with a cold 1 M HCl solution.

    • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. If necessary, purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Amino Acid cluster_protection N-Boc Protection start_material 4-Isopropylcinnamic Acid reaction1 Ritter-type Reaction (e.g., CH3CN, H2SO4) start_material->reaction1 amino_acid 3-Amino-3-(4-isopropylphenyl)propionic Acid reaction1->amino_acid reaction2 Boc Protection (Boc2O, Base) amino_acid->reaction2 final_product This compound reaction2->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_boc start Boc Protection Reaction incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? incomplete->side_products No solubility Poor Solubility? -> Use Co-solvent (THF/H2O) incomplete->solubility Yes base Insufficient Base? -> Increase Stoichiometry/Strength incomplete->base Yes boc2o Boc2O Hydrolysis? -> Add Portion-wise incomplete->boc2o Yes success Successful Protection side_products->success No di_boc Di-Boc Formation? -> Use Stoichiometric Boc2O side_products->di_boc Yes solubility->incomplete base->incomplete boc2o->incomplete di_boc->side_products

Caption: Troubleshooting logic for N-Boc protection side reactions.

References

Technical Support Center: Optimization of Coupling Reactions with 3-n-Boc-3-(4-isopropylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions with the sterically hindered β-amino acid, 3-n-Boc-3-(4-isopropylphenyl)propionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

The main challenges stem from significant steric hindrance caused by the bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and the large 4-isopropylphenyl group at the β-position. This steric bulk can impede the approach of the amine nucleophile to the activated carboxylic acid, leading to slow reaction rates and low coupling yields.[1][2]

Q2: Which coupling reagents are most effective for this type of sterically hindered amino acid?

For sterically demanding couplings, standard carbodiimide reagents like DCC and EDC may provide low yields.[1][3] More potent, onium salt-based reagents are generally recommended.[1][3] These include:

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[1][4][5] HATU is often considered superior for many difficult couplings.[1][6]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and can be associated with lower levels of racemization.[1][5][6]

Q3: How can I minimize the risk of racemization during the coupling reaction?

While β-amino acids are generally less prone to racemization than α-amino acids, the risk is not negligible, especially under harsh conditions. To minimize racemization:

  • Use appropriate additives: Additives like HOAt and Oxyma Pure are superior to HOBt in suppressing racemization.[1]

  • Choose the right base: A weaker, non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) is preferred over stronger bases like triethylamine (TEA).[1][7]

  • Control the temperature: Avoid prolonged reaction times at elevated temperatures.[1][3] Low temperatures are generally recommended for carbodiimide-mediated couplings.[7]

Q4: What are the recommended solvents for this coupling reaction?

The choice of solvent is critical for solvating the reactants and preventing aggregation, which can be an issue with hydrophobic, hindered molecules.[1]

  • N,N-Dimethylformamide (DMF) is a commonly used solvent.[8]

  • N-methylpyrrolidone (NMP) is often preferred over DMF for its superior solvating properties, especially for difficult sequences.[3]

  • For particularly challenging couplings, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield Steric Hindrance: The bulky nature of this compound is likely impeding the reaction.[1]Switch to a more potent coupling reagent like HATU, HBTU, or PyBOP.[1][2][3] Consider a double coupling protocol.[3]
Inappropriate Coupling Reagent: Standard carbodiimides (DCC, EDC) may not be effective enough.[1][3]Use onium salt-based reagents (uronium or phosphonium salts).[1][5] For extremely hindered cases, converting the carboxylic acid to an acyl fluoride can be an effective strategy.[3]
Suboptimal Reaction Conditions: Reaction time, temperature, or solvent may not be optimized.Increase the reaction time (e.g., from 1-2 hours to overnight).[3] Gentle heating can be applied cautiously, but be mindful of potential racemization.[3] Use a solvent with better solvating properties like NMP or a solvent mixture.[3]
Presence of Side Products Racemization: Loss of stereochemical integrity.[1]Use additives like HOAt or Oxyma Pure.[1] Employ a weaker base such as NMM or collidine.[1] Avoid prolonged heating.[1]
Guanidinylation of the Amine: Uronium/aminium reagents can react with the unprotected N-terminus of the amine partner.[9]Pre-activate the carboxylic acid with the coupling reagent before adding the amine component.[9]
N-acylurea Formation: A side reaction with carbodiimide reagents.[7]Add HOBt or another suitable additive to the reaction.[7] Maintain a low reaction temperature.[7]
Incomplete Reaction (checked by Ninhydrin test) Insufficient Reagent Equivalents: The amount of coupling reagent or base may be too low.Use a higher excess of the coupling reagent and base (e.g., 2-4 equivalents).
Aggregation: The reactants may be aggregating on the solid support (if applicable).[1]Use a solvent with better solvating properties like NMP.[3]

Experimental Protocols

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high yields with sterically hindered amino acids.

Materials:

  • This compound

  • Amine component (with a free amino group)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation of Reactants:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.[8]

    • In a separate flask, dissolve the amine component (1.1 equivalents) in anhydrous DMF and add DIEA (2.5 equivalents).[8]

  • Reaction:

    • Add the amine solution to the carboxylic acid/HATU solution at room temperature with stirring.[8]

    • Stir the reaction mixture at room temperature for 2-6 hours.[8]

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic phase with saturated aqueous NaHCO₃ solution followed by brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Coupling using EDC/HOAt

This is a more cost-effective method that can be effective with the right additive.

Materials:

  • This compound

  • Amine component

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Preparation of Reactants:

    • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.

    • Add the amine component (1.1 equivalents) and HOAt (1.2 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Base and Coupling Reagent:

    • Slowly add DIEA (2.5 equivalents) to the reaction mixture while stirring.

    • In a separate container, dissolve EDC (1.2 equivalents) in a small amount of the reaction solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction:

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[8]

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Follow the workup procedure described in Protocol 1.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassRelative ReactivityRacemization RiskNotes
DCC/DIC CarbodiimideModerateModerate to HighByproduct (DCU) is insoluble.[6] Better with additives like HOBt or HOAt.[7]
EDC CarbodiimideModerateModerate to HighWater-soluble urea byproduct, easy to remove.[7]
HBTU/TBTU Uronium SaltHighLowVery popular for both solid-phase and solution-phase synthesis.[4][7]
HATU Uronium SaltVery HighVery LowOften superior for difficult couplings due to the formation of highly reactive OAt esters.[1][6]
PyBOP Phosphonium SaltHighLowEffective for sterically hindered amino acids.[1] Byproducts are non-carcinogenic.[6]
PyAOP Phosphonium SaltVery HighVery LowHighly effective, especially for N-methyl amino acids.[4][5]

Visualizations

experimental_workflow Experimental Workflow for Coupling Reactions cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Acid & Coupling Reagent (e.g., HATU) in DMF mix Combine Solutions at Room Temperature prep_acid->mix prep_amine Dissolve Amine & Base (e.g., DIEA) in DMF prep_amine->mix stir Stir for 2-24 hours mix->stir monitor Monitor Progress (TLC or LC-MS) stir->monitor wash Aqueous Wash (NaHCO3, Brine) monitor->wash Reaction Complete dilute Dilute with Ethyl Acetate dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end_product Pure Product purify->end_product start Start start->prep_acid start->prep_amine

Caption: General experimental workflow for coupling reactions.

troubleshooting_guide Troubleshooting Low Yield start Low Yield Observed reagent Using Standard Reagent? (e.g., DCC, EDC) start->reagent conditions Optimized Conditions? reagent->conditions No solution1 Switch to Potent Reagent (HATU, PyBOP) reagent->solution1 Yes solution2 Increase Reaction Time (e.g., to overnight) conditions->solution2 No solution3 Use Better Solvent (e.g., NMP) conditions->solution3 No solution4 Consider Double Coupling conditions->solution4 No

Caption: Troubleshooting guide for low reaction yields.

References

Technical Support Center: Purification of 3-n-Boc-3-(4-isopropylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-n-Boc-3-(4-isopropylphenyl)propionic acid. The information is presented in a question-and-answer format to directly address specific issues.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Product "oils out" during crystallization and does not solidify. The boiling point of the solvent may be higher than the melting point of the compound. The solution is too concentrated. Impurities are inhibiting crystal formation.[1]Select a lower-boiling point solvent for recrystallization. Add a small amount of a solvent in which the compound is highly soluble to lower the melting point of the mixture.[2] Try scratching the inside of the flask with a glass rod to induce nucleation.[1] Use a seed crystal of the pure compound.[3]
Low yield after crystallization. Too much solvent was used, keeping the product dissolved at low temperatures.[1] The cooling process was too rapid, trapping impurities.[1]Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.[1]
Product streaks or shows tailing on TLC/HPLC. The compound is strongly adsorbed to the stationary phase (silica gel). The sample is not fully dissolved in the mobile phase. The column is overloaded.[2]Add a small amount of acid (e.g., 0.1-1% acetic or formic acid) to the mobile phase to protonate the carboxylic acid and reduce its interaction with the silica gel.[2] Ensure the sample is fully dissolved before loading onto the column.[2] Reduce the amount of sample loaded onto the column.[2]
Presence of unreacted di-tert-butyl dicarbonate (Boc-anhydride) in the final product. Incomplete reaction or insufficient quenching of excess reagent.Wash the organic layer with a saturated sodium bicarbonate solution to hydrolyze and remove the Boc-anhydride.[4] Use a chemical quencher like imidazole after the reaction is complete.[4]
Co-elution of impurities with the product in column chromatography. The polarity of the mobile phase is not optimal for separation.Perform a thorough TLC analysis to determine a suitable mobile phase that provides good separation (aim for a product Rf value of 0.2-0.4).[2] Consider using a gradient elution, gradually increasing the polarity of the mobile phase.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities include unreacted starting materials, byproducts from the Boc protection reaction such as tert-butanol, and unreacted di-tert-butyl dicarbonate (Boc-anhydride).[4] Additionally, side products from the synthesis of the propionic acid backbone may be present.

Q2: How can I effectively remove residual di-tert-butyl dicarbonate and tert-butanol?

A2: Due to their volatility, both unreacted Boc-anhydride and the tert-butanol byproduct can often be removed by rotary evaporation or under a high vacuum.[4] For persistent Boc-anhydride, a wash with a saturated sodium bicarbonate solution during the aqueous workup is effective.[4]

Q3: What are the recommended solvent systems for the crystallization of this compound?

A3: Given the nonpolar nature of the isopropylphenyl group, suitable solvent systems for crystallization often involve a combination of a "good" solvent in which the compound is soluble and a "poor" solvent (anti-solvent) in which it is not. Common choices for Boc-protected amino acids that can be adapted include ethyl acetate/hexane, ethanol/water, and toluene/methanol.[1] For this specific compound, systems like diethyl ether/hexane or ethyl acetate/cyclohexane are good starting points.[3]

Q4: What are the suggested starting conditions for HPLC purification?

A4: For reversed-phase HPLC, a C18 column is typically used. A gradient elution with a mobile phase consisting of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a common starting point.[5] The acid helps to keep the carboxylic acid protonated for better peak shape.

Q5: Can the Boc group be cleaved during purification?

A5: The Boc group is sensitive to strong acids.[6][7] While 0.1% TFA in HPLC eluents is generally acceptable for purification, prolonged exposure or concentration from highly acidic fractions can lead to deprotection.[8] It is advisable to neutralize or immediately remove the solvent from acidic fractions. The Boc group is generally stable under neutral and basic conditions.[9]

Experimental Protocols

Protocol 1: Recrystallization via Solvent/Anti-Solvent Method
  • Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., ethyl acetate or diethyl ether) with gentle heating.

  • Once fully dissolved, slowly add a "poor" solvent (e.g., hexane or cyclohexane) dropwise while stirring until the solution becomes persistently cloudy.[1]

  • Add a few drops of the "good" solvent back into the solution until it becomes clear again.[1]

  • Cover the flask and allow it to cool slowly to room temperature.

  • To maximize crystal formation, place the flask in an ice bath or refrigerator.[1]

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum to a constant weight.[1]

Protocol 2: Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the initial elution solvent.[5]

  • Column Packing: Prepare a silica gel column, either by dry-packing or slurry-packing with the initial mobile phase.[5]

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.[5]

  • Elution: Begin elution with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate) and gradually increase the polarity of the mobile phase to elute the desired compound. A small amount of acetic acid (e.g., 0.5%) can be added to the mobile phase to improve peak shape.[2][5]

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).[5]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[5]

Data Presentation

Table 1: Typical HPLC Parameters for Purity Analysis of Boc-Protected Amino Acid Derivatives
ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start at 50% B, increase to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm or 254 nm
Injection Volume 10 µL

Note: These are general starting conditions and may require optimization for this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_final Final Product Crude_Product Crude Product (Oil or Solid) Purity_Check_1 Purity Check (TLC/HPLC) Crude_Product->Purity_Check_1 Column_Chromatography Flash Column Chromatography Purity_Check_1->Column_Chromatography < 95% Pure Crystallization Crystallization Purity_Check_1->Crystallization > 95% Pure Purity_Check_2 Purity Check of Fractions (TLC) Column_Chromatography->Purity_Check_2 Purity_Check_2->Column_Chromatography Impure Combine_Fractions Combine Pure Fractions & Evaporate Purity_Check_2->Combine_Fractions Pure Combine_Fractions->Crystallization Final_Product Pure Crystalline Product Crystallization->Final_Product Final_Analysis Final Purity Analysis (HPLC, NMR, MS) Final_Product->Final_Analysis Troubleshooting_Diagram Start Purification Issue Issue_Type What is the issue? Start->Issue_Type Oiling_Out Product is an oil Issue_Type->Oiling_Out Crystallization Failure Low_Yield Low Yield Issue_Type->Low_Yield Poor Recovery Impure_Product Product is Impure Issue_Type->Impure_Product Contamination Oiling_Out_Solutions Oiling_Out_Solutions Oiling_Out->Oiling_Out_Solutions Low_Yield_Solutions Low_Yield_Solutions Low_Yield->Low_Yield_Solutions Impurity_Source Impurity_Source Impure_Product->Impurity_Source TLC_Impurity TLC/Column TLC_Solutions Optimize mobile phase: - Adjust polarity - Add acid (e.g., AcOH) TLC_Impurity->TLC_Solutions NMR_Impurity NMR NMR_Solutions Identify impurity: - Unreacted starting material? - Boc-anhydride? - Solvent residue? NMR_Impurity->NMR_Solutions NMR_Remedies Remedy: - Repeat purification - Aqueous wash (e.g., NaHCO3) - High vacuum drying NMR_Solutions->NMR_Remedies Impurity_Source->TLC_Impurity Impurity_Source->NMR_Impurity

References

Preventing racemization during the synthesis of 3-n-boc-3-(4-isopropylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-n-Boc-3-(4-isopropylphenyl)propionic Acid

This guide provides troubleshooting advice and optimized protocols to help researchers prevent racemization during the synthesis of this compound and related chiral molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical mechanism that causes racemization in this synthesis?

A1: The primary cause of racemization is the deprotonation of the alpha-carbon (the carbon adjacent to the carboxylic acid group) under basic conditions.[1][2] This abstraction of the α-proton forms a planar, achiral enolate intermediate. Subsequent, non-stereospecific protonation of this intermediate leads to the formation of a racemic or near-racemic mixture, significantly reducing the enantiomeric excess (e.e.) of your final product.[2][3]

Q2: Which step in the synthesis is most susceptible to racemization?

A2: The saponification (base-mediated hydrolysis) of a precursor ester (e.g., methyl or ethyl ester) to the final carboxylic acid is the most vulnerable step.[4][5] The use of strong bases, elevated temperatures, or prolonged reaction times during this step increases the risk of α-proton abstraction and subsequent racemization.[6]

Q3: Are β-amino acids generally stable to racemization?

A3: While the stereocenter in β-amino acids is at the β-carbon, the potential for racemization exists at the adjacent α-carbon if it bears a proton. The stability of the active esters of β-amino acids can be greater than that of α-amino acids, but basic conditions can still promote epimerization at the α-position.[7][8]

Q4: Besides basic hydrolysis, are there other conditions that can cause racemization?

A4: While basic conditions are the primary concern, prolonged exposure to high heat or very strong acidic conditions can also potentially lead to loss of stereochemical purity, though this is generally less common for this specific transformation.[4]

Troubleshooting Guide

Problem: I've completed the synthesis, but the enantiomeric excess (e.e.) of my final product is low.

This is a common issue, almost always linked to the conditions used during the hydrolysis of the ester precursor. Use the following points to diagnose the problem.

Q1: I used NaOH or KOH for my saponification. Could this be the issue?

A1: Possibly. While NaOH and KOH are commonly used for saponification, they are strong bases that can promote racemization, especially if the reaction is not carefully cooled.[9][10] Lithium hydroxide (LiOH) is often considered a milder choice for sensitive substrates and is frequently used at low temperatures to minimize this side reaction.[6]

Q2: What was your reaction temperature during hydrolysis?

A2: If the reaction was performed at room temperature or under reflux, this is the most likely cause of racemization.[4][9] Base-catalyzed enolate formation is highly temperature-dependent. To preserve stereochemical integrity, the hydrolysis should be conducted at 0°C or below.

Q3: How long did you run the reaction?

A3: Even under cooled conditions, extended reaction times can lead to a gradual loss of enantiomeric purity.[11] It is critical to monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.

Q4: What solvent system did you use?

A4: A mixture of an organic solvent like tetrahydrofuran (THF) or dioxane with water is common. The solvent's role is primarily to ensure solubility. While less critical than base and temperature, ensuring a homogenous solution can help the reaction proceed cleanly and quickly, reducing the overall time the substrate is exposed to basic conditions.

Data Presentation

Table 1: Effect of Saponification Conditions on Enantiomeric Excess (e.e.)

The following table summarizes typical outcomes for the hydrolysis of a chiral ester precursor where the α-proton is susceptible to abstraction. The data is illustrative and emphasizes the importance of reaction parameters.

Base (Equivalents)SolventTemperatureTimeTypical e.e. (%)Notes
NaOH (2.0)MeOH/H₂OReflux4h< 10%High Risk: Elevated temperature leads to significant racemization.
KOH (2.0)EtOH/H₂O25°C (RT)12h40 - 60%Moderate Risk: Room temperature still allows for considerable e.e. loss.
LiOH·H₂O (1.5)THF/H₂O25°C (RT)8h70 - 85%Sub-optimal: LiOH is milder, but room temperature is still a risk.[6]
LiOH·H₂O (1.2) THF/H₂O 0°C 2-4h > 98% Recommended: Low temperature and a mild base are key to success.
LippesBuffer/Org.25-40°C24-48h> 99%Alternative: Enzymatic hydrolysis offers excellent selectivity.[12]

Experimental Protocols

Recommended Protocol: Mild Saponification of Methyl 3-n-Boc-3-(4-isopropylphenyl)propanoate

This protocol is optimized to minimize racemization during the final hydrolysis step.

  • Preparation: Dissolve the methyl ester precursor (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water (to a final concentration of approx. 0.1 M).

  • Cooling: Place the reaction flask in an ice/water bath and stir the solution for 15-20 minutes until the internal temperature stabilizes at 0°C.

  • Base Addition: Add solid lithium hydroxide monohydrate (LiOH·H₂O, 1.2 eq) to the cooled solution in a single portion.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0°C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours. Do not let the reaction run overnight.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding 1 M hydrochloric acid (HCl) at 0°C until the pH of the aqueous phase is ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x volume). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final carboxylic acid.

  • Purity Analysis: Confirm the chemical purity by NMR and determine the enantiomeric excess by chiral HPLC analysis.

Mandatory Visualizations

Diagram 1: Mechanism of Racemization

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Diagram 2: Troubleshooting Workflow for Low Enantiomeric Excess (e.e.)

troubleshooting_workflow start Low e.e. Observed in Final Product check_temp Was hydrolysis T > 0°C (e.g., Room Temp or Reflux)? start->check_temp temp_yes Root Cause: High Temperature check_temp->temp_yes Yes check_base Was a strong base used (e.g., NaOH, KOH)? check_temp->check_base No temp_solution Solution: Maintain temp at 0°C or below. temp_yes->temp_solution end_node Re-run with Optimized Conditions temp_solution->end_node base_yes Potential Cause: Aggressive Base check_base->base_yes Yes check_time Was reaction time excessively long? check_base->check_time No base_solution Solution: Switch to LiOH·H₂O. base_yes->base_solution base_solution->end_node time_yes Potential Cause: Extended Exposure check_time->time_yes Yes check_time->end_node No (Consult further) time_solution Solution: Monitor by TLC/LC-MS and quench promptly. time_yes->time_solution time_solution->end_node

Caption: A decision tree for diagnosing the cause of racemization.

References

Technical Support Center: Scalable Synthesis of 3-n-Boc-3-(4-isopropylphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 3-n-Boc-3-(4-isopropylphenyl)propionic acid. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimental procedures.

Overall Synthesis Workflow

A viable and scalable synthetic route to this compound involves a four-step process. This begins with the synthesis of the precursor, 4-isopropylcinnamic acid, followed by a rhodium-catalyzed asymmetric hydrogenation to introduce the chiral center and produce 3-(4-isopropylphenyl)propionic acid. Subsequently, an amination step introduces the amino group at the beta-position, which is then protected with a Boc group to yield the final product.

Synthesis Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Amination cluster_3 Step 4: Boc Protection A 4-Isopropylbenzaldehyde + Malonic Acid B 4-Isopropylcinnamic Acid A->B Knoevenagel Condensation C 3-(4-isopropylphenyl)propionic Acid B->C Rh-catalyzed Asymmetric Hydrogenation D 3-Amino-3-(4-isopropylphenyl)propionic Acid C->D Stereoselective Amination E This compound D->E Boc Anhydride Troubleshooting_Logic Start Low Yield in Synthesis IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Side Reactions? IncompleteReaction->SideReactions No IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes CheckReagents Check Reagent Purity IncompleteReaction->CheckReagents Yes OptimizeStoichiometry Optimize Stoichiometry IncompleteReaction->OptimizeStoichiometry Yes PurificationLoss Loss during Purification? SideReactions->PurificationLoss No ModifyConditions Modify Reaction Conditions (e.g., lower temp, slower addition) SideReactions->ModifyConditions Yes OptimizePurification Optimize Purification Method (e.g., different solvent, chromatography) PurificationLoss->OptimizePurification Yes

Stability issues of 3-n-boc-3-(4-isopropylphenyl)propionic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of 3-n-boc-3-(4-isopropylphenyl)propionic acid in various solvents. The information is intended to help users anticipate potential stability issues, troubleshoot experimental challenges, and design robust analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by the lability of the tert-butoxycarbonyl (Boc) protecting group. The key factors are:

  • pH: The Boc group is highly sensitive to acidic conditions and will be cleaved to reveal the free amine. It is generally stable under neutral and basic conditions.

  • Temperature: Elevated temperatures can lead to the thermal degradation of the Boc group.[1]

  • Solvent Type: Protic solvents, especially in the presence of trace acids, can facilitate the hydrolysis of the Boc group. The choice of solvent can also influence the rate of degradation.

  • Storage Time: Over time, gradual degradation may occur even under seemingly benign conditions.

Q2: In which types of solvents is this compound expected to be most and least stable?

A2: Based on the general stability of N-Boc protected compounds:

  • Most Stable: Aprotic solvents with low acidity and stored in anhydrous conditions are expected to provide the best stability. Examples include:

    • Acetonitrile (ACN)

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Dichloromethane (DCM)

    • Tetrahydrofuran (THF)

  • Least Stable: Acidic solutions will cause rapid deprotection. Protic solvents, particularly alcohols like methanol and ethanol, may lead to slower degradation over time, especially if acidic impurities are present. Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) will rapidly cleave the Boc group.[2]

Q3: What are the likely degradation products of this compound?

A3: The primary degradation product will be the deprotected amine, 3-amino-3-(4-isopropylphenyl)propionic acid, along with byproducts from the Boc group itself, namely isobutylene and carbon dioxide. Under certain conditions, other side reactions could occur, but Boc deprotection is the most anticipated degradation pathway.

Q4: Can I use HPLC with a TFA-containing mobile phase to analyze this compound?

A4: Caution is advised. While 0.1% TFA is common in reversed-phase HPLC, prolonged exposure, especially in collected fractions left at room temperature, can cause gradual cleavage of the Boc group.[3] If using TFA, it is recommended to analyze samples promptly and neutralize collected fractions if they are to be stored or further processed. Evaporation of solvents containing TFA at elevated temperatures will accelerate deprotection.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound or appearance of a new, more polar peak in analytical chromatogram (e.g., HPLC, LC-MS). Cleavage of the Boc protecting group due to acidic conditions.- Ensure solvents are fresh and of high purity to minimize acidic impurities.- Avoid acidic additives in your sample preparation and analytical methods if possible.- If an acidic mobile phase is necessary, keep the analysis time short and process samples quickly.[3]- For stored solutions, consider using aprotic solvents and storing at low temperatures (-20°C or -80°C).
Inconsistent results in bioassays or chemical reactions. Degradation of the compound in the assay or reaction medium.- Assess the pH of your assay buffer or reaction mixture. If acidic, the compound is likely deprotecting.- Prepare stock solutions in a stable, anhydrous aprotic solvent like DMSO or DMF.- Perform a time-course stability study of the compound in the final assay medium to understand its degradation rate.
Precipitation of the compound from solution upon storage. The compound may have lower solubility in the chosen solvent over time, or degradation products may be less soluble.- Confirm the identity of the precipitate. It may be the less soluble deprotected product.- Re-dissolve a fresh sample in a different, higher-solubility solvent. A summary of solubility for similar compounds can be found in the data tables below.

Stability Data Summary

Solvent Expected Stability Potential Issues
Acetonitrile (ACN) GoodStable for short to medium-term storage at room temperature if anhydrous.
Dimethyl Sulfoxide (DMSO) GoodGenerally a good solvent for long-term storage at low temperatures. Ensure it is anhydrous.
Dichloromethane (DCM) ModerateCan contain trace amounts of HCl, which can lead to slow degradation. Use freshly opened bottles.
Methanol (MeOH) / Ethanol (EtOH) Poor to ModerateProtic nature can facilitate hydrolysis. Stability is highly dependent on the presence of acidic impurities.
Water / Aqueous Buffers (Neutral to Basic) ModerateGenerally stable, but hydrolysis can occur over extended periods. Stability decreases with decreasing pH.
Aqueous Buffers (Acidic) Very PoorRapid deprotection will occur.

Experimental Protocols

To obtain specific stability data for your experimental conditions, it is highly recommended to perform a stability study.

Protocol 1: HPLC-Based Stability Assessment

Objective: To quantify the degradation of this compound in a chosen solvent over time.

Materials:

  • This compound

  • Solvent(s) of interest (HPLC grade)

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Temperature-controlled incubator or oven

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Sample Aliquoting: Dispense aliquots of the solution into several sealed vials.

  • Time Points: Place the vials in a temperature-controlled environment (e.g., 4°C, 25°C, and 40°C for an accelerated study).

  • Initial Analysis (T=0): Immediately analyze one aliquot by HPLC to determine the initial peak area of the parent compound.

  • Subsequent Analyses: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition and analyze by HPLC.

  • HPLC Conditions (Example):

    • Gradient: 5% to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: ~220 nm (or the λmax of the compound)

    • Injection Volume: 10 µL

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each condition.

Protocol 2: Identification of Degradation Products by LC-MS

Objective: To identify the major degradation products.

Methodology:

  • Sample Preparation: Use a sample from the stability study that shows significant degradation.

  • LC-MS Analysis: Analyze the sample using an LC-MS system.

  • LC Conditions: Similar to the HPLC method described above.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-500

  • Data Interpretation:

    • Look for a peak corresponding to the mass of the deprotected product (molecular weight of the parent compound minus 100.12 g/mol ).

    • Analyze the fragmentation pattern to confirm the structure.

Visualizations

Below are diagrams illustrating the key concepts and workflows discussed.

Degradation Pathway parent This compound deprotected 3-amino-3-(4-isopropylphenyl)propionic acid parent->deprotected Acid or Heat byproducts Isobutylene + CO2 parent->byproducts

Caption: Primary degradation pathway of this compound.

Workflow for Stability Assessment cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare stock solution in chosen solvent aliquot Aliquot into vials prep_solution->aliquot storage Store at different temperatures (4°C, 25°C, 40°C) aliquot->storage hplc_analysis Analyze by HPLC/LC-MS at different time points storage->hplc_analysis quantify Quantify remaining parent compound hplc_analysis->quantify identify Identify degradation products hplc_analysis->identify

Caption: Experimental workflow for assessing the stability of the compound.

References

Technical Support Center: Overcoming Poor Solubility of 3-n-Boc-3-(4-isopropylphenyl)propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3-n-Boc-3-(4-isopropylphenyl)propionic acid and its derivatives.

Troubleshooting Guides

Problem: Compound Crashes Out of Solution Upon Dilution in Aqueous Buffer

Possible Cause: This phenomenon, often termed "solvent shock," occurs when a concentrated stock solution of a poorly water-soluble compound in an organic solvent (e.g., DMSO) is rapidly diluted into an aqueous buffer. The abrupt change in solvent polarity causes the compound to precipitate.

Solutions:

  • Optimize the Dilution Process:

    • Slow Addition: Add the stock solution dropwise to the vigorously stirring aqueous buffer.

    • Serial Dilution: Perform a series of dilutions instead of a single large dilution.

  • Employ a Co-solvent System: Maintain a low percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. It is crucial to keep the final organic solvent concentration low (typically <1% v/v) to avoid potential toxicity in biological assays.

  • pH Adjustment of the Aqueous Buffer: For acidic compounds like this compound, increasing the pH of the aqueous buffer above the compound's pKa will ionize the carboxylic acid group, forming a more soluble carboxylate salt.

Problem: Low Overall Aqueous Solubility

Possible Cause: The inherent hydrophobicity of the 4-isopropylphenyl group and the Boc-protecting group contribute to the low aqueous solubility of the molecule.

Solutions:

StrategyDescriptionKey Considerations
pH Adjustment Increase the pH of the aqueous solution to deprotonate the carboxylic acid, forming a more soluble salt.The final pH must be compatible with the experimental system (e.g., cell culture, enzymatic assay). The compound may precipitate if the pH is lowered.
Co-solvency Use a mixture of water and a water-miscible organic solvent (e.g., ethanol, PEG 400) to increase the solvent's capacity to dissolve the compound.The co-solvent concentration must be carefully optimized to avoid negatively impacting the experiment (e.g., enzyme activity, cell viability).
Salt Formation Isolate the compound as a stable salt (e.g., sodium, potassium salt) prior to dissolution.Salt forms can have different physicochemical properties, including stability and hygroscopicity.
Complexation with Cyclodextrins Utilize cyclodextrins (e.g., HP-β-CD) to form inclusion complexes where the hydrophobic part of the drug is encapsulated, increasing its apparent water solubility.The choice of cyclodextrin and the stoichiometry of the complex are critical for optimal solubility enhancement.
Use of Surfactants Incorporate a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) at a concentration above its critical micelle concentration (CMC) to form micelles that can solubilize the compound.Surfactants can interfere with certain biological assays and may have their own toxicity profile.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How does the Boc protecting group affect the solubility of the molecule?

A2: The tert-butoxycarbonyl (Boc) group is hydrophobic and generally decreases the aqueous solubility of a molecule compared to its corresponding free amine. However, it can improve solubility in organic solvents.[1]

Q3: At what pH should I dissolve my this compound derivative?

A3: To maximize aqueous solubility, you should aim for a pH that is at least 1-2 units above the pKa of the carboxylic acid group. The pKa of similar 3-phenylpropionic acid derivatives is typically in the range of 4.5-5.0. Therefore, a buffer with a pH of 7.0 or higher is recommended for initial dissolution attempts.

Q4: Can I use heat to dissolve my compound?

A4: Gentle warming can be used as a last resort to aid dissolution, but it should be done with caution.[1] Prolonged heating or high temperatures can lead to the degradation of the compound or the removal of the acid-labile Boc protecting group. Always perform a small-scale test first and verify the compound's integrity after heating.

Q5: What are the best organic solvents for making a stock solution?

A5: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally good choices for creating concentrated stock solutions of Boc-protected amino acids due to their strong solubilizing power.[1] Ethanol can also be a suitable solvent.[1]

Data Presentation

The following tables provide illustrative quantitative data for related compounds to guide your experimental design.

Table 1: Illustrative Solubility of Structurally Related Boc-Protected Amino Acids in Organic Solvents [1]

Boc-Amino AcidSolventApproximate Solubility (mg/mL)Notes
Boc-Leu-OHDMSO~100Requires sonication
Boc-Val-OHDMF~109Clearly soluble
N-Boc-L-prolineDMF~20-
N-Boc-L-prolineDMSO~15-
N-Boc-L-prolineEthanol~15-

Table 2: Illustrative pH-Dependent Aqueous Solubility of a Structurally Related Weakly Acidic Drug

pHCrystalline Solubility (µg/mL)Amorphous Solubility (µg/mL)
1.610.2 ± 0.6154.5 ± 7.7
6.50.018 ± 0.0030.76 ± 0.06
Data adapted from a study on a weakly basic drug, demonstrating the significant impact of pH on the solubility of ionizable compounds.

Table 3: Illustrative Binding Constants for Phenylpropionic Acid Derivatives with β-Cyclodextrin [2]

CompoundpHBinding Constant (K) M⁻¹
R-2-Phenylpropionic Acid2.014.73 x 10²
R-2-Phenylpropionic Acid7.03.45 x 10²
S-2-Phenylpropionic Acid2.03.59 x 10²
S-2-Phenylpropionic Acid7.09.73 x 10²

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method

This protocol outlines the standard procedure for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound derivative (solid)

  • Aqueous buffers of different pH values (e.g., pH 5.0, 7.4, 9.0)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Methodology:

  • Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer. Ensure there is undissolved solid at the bottom of the vial.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, let the vials stand to allow the undissolved solid to sediment.

  • Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method.

  • The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent

Materials:

  • This compound derivative (solid)

  • Anhydrous DMSO or DMF

  • Vortex mixer

  • Ultrasonic bath

Methodology:

  • Accurately weigh the desired amount of the compound into a clean, dry vial.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the target concentration.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.[1]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution appropriately, protected from light and moisture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_analysis Analysis start Start with solid compound stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->stock dissolve Dissolve compound in aqueous buffer stock->dissolve buffer Prepare aqueous buffer at desired pH buffer->dissolve equilibrate Equilibrate for 24-48h (Shake-Flask Method) dissolve->equilibrate separate Separate solid and liquid (Filter/Centrifuge) equilibrate->separate quantify Quantify concentration (e.g., HPLC) separate->quantify end Determine Solubility quantify->end

Caption: Experimental workflow for determining aqueous solubility.

troubleshooting_workflow start Compound fails to dissolve in aqueous buffer ph_check Is the aqueous buffer pH > pKa (e.g., pH > 7.0)? start->ph_check ph_adjust Adjust buffer pH to > 7.0 to form a soluble salt ph_check->ph_adjust No cosolvent_check Is a co-solvent system acceptable for the assay? ph_check->cosolvent_check Yes success Compound Dissolved ph_adjust->success cosolvent_add Prepare a stock in DMSO/EtOH and add dropwise to buffer (final organic < 1%) cosolvent_check->cosolvent_add Yes cyclodextrin_check Are complexing agents compatible with the experiment? cosolvent_check->cyclodextrin_check No cosolvent_add->success cyclodextrin_add Use HP-β-Cyclodextrin to form an inclusion complex cyclodextrin_check->cyclodextrin_add Yes cyclodextrin_check->success No, consider alternative formulation strategies cyclodextrin_add->success

Caption: Decision workflow for troubleshooting solubility issues.

References

Analytical methods for detecting impurities in 3-n-boc-3-(4-isopropylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in 3-n-boc-3-(4-isopropylphenyl)propionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for impurity profiling of this compound?

A1: The most widely used techniques for analyzing impurities in pharmaceutical compounds like this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC).[1][2] HPLC is considered the gold standard for separating and quantifying trace impurities.[1] NMR, particularly quantitative NMR (qNMR), is a powerful tool for structural elucidation and purity assessment.[3][4][5] GC is primarily used for the analysis of volatile organic impurities, such as residual solvents.[1]

Q2: What are the potential sources of impurities in this compound?

A2: Impurities can originate from various stages of the manufacturing process and storage.[1] These can be broadly categorized as:

  • Organic impurities: Arising from starting materials, by-products of the synthesis, intermediates, and degradation products.[1]

  • Inorganic impurities: These can include reagents, catalysts, and heavy metals.

  • Residual solvents: Organic solvents used during the synthesis or purification process that are not completely removed.[1]

Q3: Why is it important to perform forced degradation studies?

A3: Forced degradation studies, also known as stress testing, are crucial to identify potential degradation products that could form under various conditions such as exposure to acid, base, heat, light, and oxidation.[6][7] This information helps in developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and establishing degradation pathways.[6]

Q4: What are the typical acceptance criteria for impurities in a drug substance intermediate?

A4: The acceptance criteria for impurities are guided by regulatory bodies like the International Council for Harmonisation (ICH).[8] For new drug substances, the reporting threshold for an impurity is typically 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% or a total daily intake of 1.0 mg, whichever is lower.[8]

Troubleshooting Guides

HPLC Analysis

Q1: I am observing a noisy or drifting baseline in my HPLC chromatogram. What could be the cause and how can I fix it?

A1:

  • Potential Causes:

    • Contaminated mobile phase or column.

    • Air bubbles in the mobile phase or detector cell.

    • Leaks in the HPLC system.

    • Detector lamp instability.

  • Solutions:

    • Use high-purity solvents and filter them before use.

    • Degas the mobile phase thoroughly using sonication or an online degasser.

    • Check all fittings and connections for leaks.

    • Ensure the detector lamp has sufficient energy and is stable.

Q2: My peaks are tailing or fronting. What should I do?

A2:

  • Potential Causes of Tailing:

    • Column degradation.

    • Interaction of the analyte with active sites on the stationary phase.

    • Inappropriate mobile phase pH.

  • Potential Causes of Fronting:

    • Column overload.

    • Sample solvent being stronger than the mobile phase.

  • Solutions:

    • Replace the column with a new one.

    • Use a mobile phase with an appropriate pH to ensure the analyte is in a single ionic form.

    • Reduce the sample concentration or injection volume.

    • Dissolve the sample in the mobile phase whenever possible.

Q3: I am seeing ghost peaks in my chromatogram. What are they and how can I eliminate them?

A3: Ghost peaks are unexpected peaks that can appear in a chromatogram.

  • Potential Causes:

    • Contamination in the mobile phase, injection system, or column.

    • Carryover from a previous injection.

  • Solutions:

    • Use fresh, high-purity mobile phase.

    • Implement a robust needle wash protocol in the autosampler.

    • Run blank injections with a strong solvent to clean the column and injector.

NMR Analysis

Q1: The purity of my sample calculated by qNMR is over 100%. What could be the reason?

A1:

  • Potential Causes:

    • Inaccurate weighing of the sample or internal standard.

    • Presence of residual solvents that have signals overlapping with the analyte or internal standard signals.

    • Incorrect determination of the number of protons for the selected signals.

    • The internal standard used is of lower purity than assumed.

  • Solutions:

    • Ensure the balance is calibrated and use proper weighing techniques.

    • Select signals for quantification that are well-resolved and free from overlap with impurity or solvent signals.

    • Use a certified internal standard of known high purity.

    • Dry the sample and internal standard thoroughly to remove residual moisture and solvents.

Q2: How can I improve the accuracy of my qNMR measurements?

A2:

  • Recommendations:

    • Use a high-quality internal standard with a known purity of >99.5%.

    • Ensure both the sample and internal standard are completely dissolved in the NMR solvent.

    • Optimize NMR acquisition parameters, such as relaxation delay (D1), to ensure full relaxation of the protons being quantified. A D1 of at least 5 times the longest T1 of the protons of interest is recommended.

    • Carefully process the NMR data, including proper phasing and baseline correction.

Quantitative Data Summary

Table 1: Potential Impurities of this compound

Impurity NamePotential Source
3-Amino-3-(4-isopropylphenyl)propionic acidDeprotection of the Boc group
3-(4-isopropylphenyl)propionic acidStarting material or side reaction
Di-tert-butyl dicarbonateReagent from Boc protection
tert-ButanolBy-product of Boc protection/deprotection
Isopropylbenzene (Cumene)Impurity from starting materials
Oxidative degradation productsDegradation under oxidative stress
Hydrolytic degradation productsDegradation in acidic or basic conditions

Table 2: Typical HPLC Method Parameters (Starting Point)

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Table 3: Typical qNMR Parameters for Purity Assessment

ParameterValue
Spectrometer 400 MHz or higher
Solvent DMSO-d6 or CDCl3
Internal Standard Maleic acid or Dimethyl sulfone
Relaxation Delay (D1) ≥ 30 seconds
Number of Scans ≥ 16
Pulse Angle 90°

Experimental Protocols

Stability-Indicating HPLC Method

This protocol provides a general procedure for developing a stability-indicating HPLC method. Method validation should be performed according to ICH guidelines.[9]

  • Forced Degradation Study:

    • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

    • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.

  • Method Development:

    • Analyze the stressed samples using the HPLC parameters in Table 2.

    • Optimize the mobile phase composition and gradient to achieve adequate separation of the parent compound from all degradation products.

  • Method Validation:

    • Validate the method for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Quantitative NMR (qNMR) for Purity Determination

This protocol outlines the steps for determining the purity of this compound using qNMR.[10][11]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample and 5-10 mg of a suitable internal standard (e.g., maleic acid) into a clean vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using the parameters outlined in Table 3. Ensure the relaxation delay is sufficient for complete relaxation of all relevant protons.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

GC Analysis of Residual Solvents

This protocol provides a general method for the analysis of residual solvents using headspace gas chromatography (HSGC).[12][13]

  • Sample Preparation:

    • Accurately weigh about 100 mg of the sample into a headspace vial.

    • Add a suitable solvent (e.g., 1 mL of DMSO or DMF) that can dissolve the sample and is not one of the potential residual solvents.

    • Seal the vial tightly.

  • HSGC-FID Analysis:

    • Column: Use a column suitable for residual solvent analysis (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).

    • Oven Temperature Program: Start at 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min (hold for 5 min).

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 260 °C.

    • Headspace Parameters: Equilibrate the vial at 80 °C for 15 minutes before injection.

  • Quantification:

    • Identify and quantify residual solvents by comparing the retention times and peak areas with those of a standard solution containing known amounts of the expected solvents.

Visualizations

HPLC_Troubleshooting_Workflow cluster_baseline Baseline Issues cluster_peak Peak Shape Issues cluster_extra_peaks Spurious Peaks start HPLC Problem Observed noisy_baseline Noisy or Drifting Baseline start->noisy_baseline e.g. peak_shape Tailing or Fronting Peaks start->peak_shape e.g. ghost_peaks Ghost Peaks start->ghost_peaks e.g. check_mobile_phase Check Mobile Phase (Purity, Degassing) noisy_baseline->check_mobile_phase check_leaks Check for Leaks check_mobile_phase->check_leaks check_detector Check Detector Lamp check_leaks->check_detector solution Problem Resolved check_detector->solution check_column Check Column Health peak_shape->check_column check_ph Adjust Mobile Phase pH check_column->check_ph check_load Check Sample Load check_ph->check_load check_load->solution clean_system Clean System (Injector, Column) ghost_peaks->clean_system run_blanks Run Blank Injections clean_system->run_blanks run_blanks->solution

Caption: Troubleshooting workflow for common HPLC issues.

qNMR_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation start Start qNMR Purity Analysis weigh Accurately Weigh Sample & Internal Std. start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup_nmr Setup NMR Parameters (e.g., D1) transfer->setup_nmr acquire Acquire 1H NMR Spectrum setup_nmr->acquire process_data Process Spectrum (Phase, Baseline) acquire->process_data integrate Integrate Analyte & Std. Signals process_data->integrate calculate Calculate Purity using Formula integrate->calculate result Purity Value Obtained calculate->result

Caption: Workflow for qNMR purity analysis.

References

Refinement of reaction conditions for Boc protection of 3-amino-3-(4-isopropylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the refinement of reaction conditions for the Boc protection of 3-amino-3-(4-isopropylphenyl)propionic acid.

Troubleshooting Guide

Q1: The reaction is incomplete, and I still see starting material (the free amino acid) by TLC analysis. What should I do?

A1: Incomplete reactions are a common issue and can be addressed by considering the following factors:

  • Reagent Stoichiometry: Ensure that at least a slight excess of the Boc-protection reagent (e.g., Di-tert-butyl dicarbonate, Boc₂O) is used. A 1.1 to 1.2 molar equivalent relative to the amino acid is a good starting point.

  • Base Equivalents: The amount of base is critical. For amino acids, a common protocol uses 1.5 equivalents of a base like triethylamine (Et₃N) in a dioxane/water mixture.[1] Insufficient base can lead to a slow or stalled reaction.

  • Reaction Time: While many Boc protections are relatively fast, some substrates may require longer reaction times.[2] Monitor the reaction progress by TLC every hour. If the reaction appears to have stalled, consider extending the reaction time up to 24 hours.

  • Temperature: Most Boc protections proceed well at room temperature.[1] However, gentle heating to around 40°C in a solvent like THF can sometimes improve the reaction rate.[3][4]

  • Solvent System: The solubility of the amino acid is crucial. A mixed solvent system like 1:1 (v/v) dioxane/water or acetone/water is often used to dissolve both the amino acid and the Boc anhydride.[1][5] If solubility is an issue, experimenting with different solvent ratios or alternative solvents like THF may be beneficial.

Q2: My product has "oiled out" during work-up or crystallization and won't solidify. How can I isolate a solid product?

A2: "Oiling out," where the product separates as a liquid instead of a solid, is a frequent challenge with Boc-protected amino acids.[6] Here are several strategies to induce crystallization:

  • Recrystallization Solvent System: The choice of solvents is key. A common and effective method is to dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate) and then slowly add a "poor" solvent (e.g., hexane) until the solution becomes persistently cloudy. A few drops of the "good" solvent can be added to clarify the solution, which should then be allowed to cool slowly.[1][6]

  • Seed Crystals: If you have a small amount of solid product from a previous batch, adding a seed crystal to the supersaturated solution can initiate crystallization.[7]

  • Dicyclohexylamine (DCHA) Salt Formation: If direct crystallization is unsuccessful, converting the oily product into its dicyclohexylamine (DCHA) salt is a reliable method to obtain a solid.[1][6] This is achieved by dissolving the crude oil in a solvent like diethyl ether and adding one equivalent of dicyclohexylamine. The resulting solid salt can be collected by filtration and is often easier to purify.[1][6] The free Boc-amino acid can be regenerated from the salt at a later stage if necessary.

  • Pulping: After obtaining a solidified mass (which may be amorphous), adding a weak polar solvent like n-hexane or diethyl ether and stirring (pulping) can help to break it up and induce the formation of a crystalline solid, which can then be filtered.[7]

Q3: The yield of my reaction is low. What are the potential causes and solutions?

A3: Low yields can stem from several factors throughout the reaction and purification process:

  • Incomplete Reaction: As addressed in Q1, ensure the reaction has gone to completion before starting the work-up.

  • Work-up Losses: During the extraction phase, ensure the pH of the aqueous layer is correctly adjusted. After the reaction, the mixture is typically acidified (e.g., with 5% citric acid) to protonate the carboxylate, making the Boc-protected amino acid extractable into an organic solvent like ethyl acetate.[1] Check the pH of the aqueous layer after acidification to ensure it is in the range of 2-3.[5] Perform multiple extractions (at least 3 times) to maximize the recovery of the product from the aqueous phase.[1]

  • Side Reactions: Although less common for simple amino acids, side reactions can occur. For instance, with sterically hindered amines, there is a possibility of forming urea byproducts.[] Using a well-established protocol with appropriate stoichiometry can minimize these.

  • Purification Losses: Over-washing of the crystalline product during filtration can lead to significant loss of material. Use a minimal amount of cold "poor" solvent for washing the crystals.[6]

Frequently Asked Questions (FAQs)

Q1: What is the standard starting point for the Boc protection of an amino acid like 3-amino-3-(4-isopropylphenyl)propionic acid?

A1: A widely used and reliable method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) in a mixed solvent system, such as dioxane/water or acetone/water, in the presence of a base like triethylamine (Et₃N) or sodium hydroxide (NaOH).[5][] The reaction is typically carried out at room temperature.[1]

Q2: Which analytical techniques are best for monitoring the reaction progress?

A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane, often with a small amount of acetic acid to improve spot shape) to clearly separate the more polar starting amino acid from the less polar Boc-protected product. The starting material can be visualized with ninhydrin stain (which reacts with the primary amine to give a colored spot), while the product will not react with ninhydrin but can be visualized under UV light (if the compound is UV active) or with a general stain like potassium permanganate.

Q3: Is it necessary to protect the carboxylic acid group of the amino acid?

A3: No, for a standard Boc protection of the amino group, the carboxylic acid does not need to be protected. The reaction is selective for the more nucleophilic amino group under the basic conditions typically employed.[]

Q4: What are the common side products in a Boc protection reaction?

A4: The byproducts of the Boc protection reaction itself are generally easy to remove. When using Boc₂O, the byproducts are t-butanol and carbon dioxide.[9][10] If BOC-ON is used, an oxime byproduct is formed, which can be removed by extraction with an organic solvent.[1] The formation of significant amounts of other side products is usually indicative of incorrect stoichiometry or reaction conditions.

Q5: How can I remove the Boc protecting group after my synthetic sequence is complete?

A5: The Boc group is acid-labile and is typically removed under acidic conditions.[11] Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in a solvent like methanol or dioxane.[3][4]

Data Presentation

Table 1: Summary of Common Reaction Conditions for Boc Protection

ParameterCondition 1Condition 2Condition 3
Boc Reagent Di-tert-butyl dicarbonate (Boc₂O)Di-tert-butyl dicarbonate (Boc₂O)2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON)
Solvent Dioxane / Water (1:1)Acetone / WaterDioxane / Water (1:1)
Base Triethylamine (Et₃N)Sodium Hydroxide (NaOH)Triethylamine (Et₃N)
Temperature Room Temperature0 °C to Room TemperatureRoom Temperature
Reaction Time 2 - 4 hours4 hours1 - 2 hours
Reference [1][][1]

Table 2: Troubleshooting Guide - Quick Reference

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reagents, time, or poor solubility.Increase Boc₂O/base equivalents, extend reaction time, try a different solvent.
Product Oiled Out Improper crystallization conditions.Use a good/poor solvent system (EtOAc/Hexane), add seed crystals, or form the DCHA salt.
Low Yield Incomplete reaction or work-up/purification losses.Ensure reaction completion, check pH during extraction, perform multiple extractions, wash solid with minimal cold solvent.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection using Boc₂O and Triethylamine

  • Dissolve 3-amino-3-(4-isopropylphenyl)propionic acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[1]

  • To this stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) at room temperature.[1]

  • Continue stirring the mixture for 2-4 hours, monitoring the reaction progress by TLC.[1]

  • Once the reaction is complete, dilute the mixture with water.[1]

  • Wash the aqueous mixture twice with ethyl acetate to remove any unreacted Boc₂O and byproducts.[1]

  • Acidify the aqueous layer to a pH of 2-3 using a 5% citric acid solution or dilute HCl.[1][5]

  • Immediately extract the product into ethyl acetate (3 times).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by recrystallization, for example, from an ethyl acetate/hexane solvent system.[1]

Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation

  • If the crude Boc-protected amino acid is an oil, dissolve it in diethyl ether.[1][6]

  • Slowly add one equivalent of dicyclohexylamine while stirring.[1][6]

  • Continue to stir the mixture until a precipitate forms. This may happen immediately or require some time.[6]

  • Collect the solid DCHA salt by vacuum filtration.[6]

  • Wash the collected solid with a small amount of cold diethyl ether.[6]

  • The DCHA salt can be further purified by recrystallization if necessary.[6]

Visualizations

Reaction_Pathway reactant reactant reagent reagent product product intermediate intermediate sub 3-amino-3-(4-isopropylphenyl) propionic acid prod Boc-protected product sub->prod Dioxane/Water Room Temp. boc2o + Boc₂O, Base (e.g., Et₃N)

Caption: Boc protection reaction pathway.

Troubleshooting_Workflow start_end start_end decision decision process process issue issue start Start Reaction monitor Monitor by TLC start->monitor is_complete Reaction Complete? monitor->is_complete workup Proceed to Work-up & Purification is_complete->workup Yes incomplete Incomplete Reaction is_complete->incomplete No oiling_out Product 'Oiled Out'? workup->oiling_out troubleshoot Adjust Conditions: - Check Stoichiometry - Extend Time/Temp - Change Solvent incomplete->troubleshoot troubleshoot->monitor crystallize Induce Crystallization: - Recrystallize (EtOAc/Hex) - Form DCHA Salt oiling_out->crystallize Yes solid_prod Isolate Solid Product oiling_out->solid_prod No crystallize->solid_prod end Pure Product solid_prod->end

Caption: Troubleshooting workflow for Boc protection.

Logical_Relationships center_node center_node parameter_node parameter_node outcome_node outcome_node issue_node issue_node reaction Boc Protection Success high_yield High Yield reaction->high_yield high_purity High Purity reaction->high_purity reagents Reagent Stoichiometry reagents->reaction incomplete Incomplete Rxn reagents->incomplete base Base Choice & Amount base->reaction solvent Solvent System solvent->reaction time_temp Time & Temperature time_temp->reaction time_temp->incomplete workup Work-up Procedure workup->reaction low_yield Low Yield workup->low_yield purification Purification Method purification->reaction purification->low_yield oiling_out 'Oiling Out' purification->oiling_out

Caption: Key parameter relationships.

References

Validation & Comparative

Comparative analysis of 3-n-boc-3-(4-isopropylphenyl)propionic acid with other protected amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Protected Amino Acid with Standard Alternatives

In the landscape of peptide synthesis and drug discovery, the incorporation of non-natural amino acids is a key strategy for modulating the pharmacological properties of peptide-based therapeutics. 3-n-Boc-3-(4-isopropylphenyl)propionic acid, a Boc-protected β-amino acid, represents a unique building block for introducing structural diversity. This guide provides a comparative analysis of this compound against other commonly used protected amino acids, supported by illustrative experimental data and detailed protocols to inform its application in research and development.

Physicochemical Properties: A Comparative Overview

The selection of a protected amino acid in solid-phase peptide synthesis (SPPS) is often guided by its physicochemical properties, which influence its solubility, handling, and reactivity. Below is a comparison of this compound with other representative Boc-protected amino acids.

PropertyThis compoundBoc-L-PhenylalanineBoc-β-Alanine
Molecular Weight ( g/mol ) 307.38[1]265.31189.21
Appearance White to off-white solid[1]White to off-white powderWhite crystalline powder
Solubility Soluble in common organic solvents (DMF, DCM, MeOH)Soluble in common organic solventsSoluble in water and polar organic solvents
Structure β-amino acid with a bulky, hydrophobic isopropylphenyl side chainα-amino acid with an aromatic phenyl side chainSimple, linear β-amino acid

Note: The data for this compound is based on available supplier information. Data for other amino acids is based on established chemical knowledge.

Performance in Peptide Synthesis: A Hypothetical Comparison

To evaluate the practical utility of this compound, we present a hypothetical comparative study of its performance in a standard solid-phase peptide synthesis workflow. The following data illustrates the expected outcomes in terms of coupling efficiency, yield, and purity when incorporating this amino acid into a model peptide sequence, compared to other protected amino acids.

Table 1: Comparative Coupling Efficiency and Yield

Protected Amino AcidCoupling Time (h)Coupling Efficiency (%)Overall Crude Peptide Yield (%)
This compound49275
Boc-L-Phenylalanine29985
Boc-L-Valine (sterically hindered α-amino acid)39580
Boc-β-Alanine1.5>9990

Disclaimer: The data in this table is illustrative and intended to reflect general trends observed with sterically hindered, non-natural β-amino acids compared to standard α-amino acids. Actual results may vary depending on the specific peptide sequence and coupling conditions.

Table 2: Purity Profile of Crude Peptides

Protected Amino Acid IncorporatedTarget Peptide Purity by HPLC (%)Major Impurities
This compound88Deletion sequences, incomplete coupling products
Boc-L-Phenylalanine95Minimal deletion sequences
Boc-L-Valine92Deletion sequences
Boc-β-Alanine97Minimal impurities

Disclaimer: Purity profiles are hypothetical and based on expected challenges associated with the incorporation of sterically demanding amino acids.

Stability Analysis: Boc Protection under Synthetic Conditions

The stability of the Boc protecting group is critical for the successful stepwise assembly of peptides. The Boc group is designed to be stable under the basic conditions used for coupling reactions but readily cleaved by moderate to strong acids.

Table 3: Stability of Boc Group under Common SPPS Conditions

ConditionThis compoundStandard Boc-α-Amino AcidsExpected Outcome
20% Piperidine in DMF (Fmoc deprotection conditions)StableStableNo premature deprotection of the Boc group is expected, ensuring orthogonality with Fmoc-based strategies.
Standard Coupling (e.g., HBTU/DIEA in DMF)StableStableThe Boc group remains intact during peptide bond formation.
50% TFA in DCM (Boc deprotection)Labile (cleaved)Labile (cleaved)Efficient removal of the Boc group to allow for the next coupling cycle. Due to potential steric hindrance, slightly longer deprotection times may be beneficial.
Strong Acid Cleavage (e.g., HF or TFMSA)Labile (cleaved)Labile (cleaved)Complete deprotection during the final cleavage from the resin.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are representative protocols for the synthesis of a 3-amino-3-arylpropionic acid, its Boc protection, and its incorporation into a peptide sequence.

Protocol 1: Synthesis of 3-Amino-3-(4-isopropylphenyl)propionic Acid

This protocol is a general method for the synthesis of 3-amino-3-arylpropionic acids via a one-pot reaction.[2]

  • Reaction Setup: In a round-bottom flask, dissolve 4-isopropylbenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (1.5 equivalents) in ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired 3-amino-3-(4-isopropylphenyl)propionic acid.

Protocol 2: Boc Protection

A standard procedure for the protection of the amino group.

  • Dissolution: Dissolve the synthesized 3-amino-3-(4-isopropylphenyl)propionic acid (1 equivalent) in a mixture of dioxane and water.

  • Basification: Add sodium hydroxide (2.5 equivalents) to the solution and cool in an ice bath.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Acidify the reaction mixture with a cold solution of potassium bisulfate and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then washed, dried, and concentrated to yield the Boc-protected product, which can be further purified by column chromatography if necessary.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle

This protocol outlines a single coupling cycle for incorporating a Boc-protected amino acid.

  • Resin Swelling: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the preceding amino acid. Wash the resin thoroughly with DCM and neutralize with a 10% solution of diisopropylethylamine (DIEA) in DCM.

  • Coupling:

    • Pre-activate the this compound (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours. The extended coupling time is recommended due to the potential steric hindrance of the β-amino acid.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

Synthesis_Workflow cluster_synthesis Synthesis of 3-Amino-3-(4-isopropylphenyl)propionic Acid 4-isopropylbenzaldehyde 4-isopropylbenzaldehyde One-Pot Reaction One-Pot Reaction 4-isopropylbenzaldehyde->One-Pot Reaction Malonic Acid Malonic Acid Malonic Acid->One-Pot Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->One-Pot Reaction Purification Purification One-Pot Reaction->Purification Crude Product Product_Amino_Acid 3-Amino-3-(4-isopropylphenyl)propionic Acid Purification->Product_Amino_Acid

Figure 1. General workflow for the synthesis of the unprotected β-amino acid.

SPPS_Cycle Start Peptide-Resin (with free N-terminus) Coupling Couple Boc-AA (HBTU/DIEA in DMF) Start->Coupling Wash_1 Wash (DMF, DCM) Coupling->Wash_1 Deprotection Boc Deprotection (50% TFA in DCM) Wash_1->Deprotection Wash_2 Wash (DCM) Deprotection->Wash_2 Neutralization Neutralize (10% DIEA in DCM) Wash_2->Neutralization Wash_3 Wash (DCM) Neutralization->Wash_3 End Ready for next cycle Wash_3->End

Figure 2. A standard cycle for solid-phase peptide synthesis using Boc chemistry.

Conclusion

This compound presents an interesting option for researchers looking to introduce novel structural motifs into peptides. Its bulky and hydrophobic side chain can be leveraged to influence peptide conformation, stability, and receptor interactions. However, its incorporation into a peptide sequence may require optimized coupling protocols, including longer reaction times, to overcome potential steric hindrance and achieve high coupling efficiencies. The comparative data, while illustrative, suggests that while it may not perform with the same ease as standard, less-hindered α-amino acids, its successful use is well within the capabilities of modern peptide synthesis techniques. Further experimental validation is necessary to fully elucidate its performance characteristics in various peptide contexts.

References

A Comparative Guide to the Validation of Enantiomeric Purity for 3-n-Boc-3-(4-isopropylphenyl)propionic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceutical intermediates like 3-n-Boc-3-(4-isopropylphenyl)propionic acid. The stereochemical configuration of such molecules can significantly influence the pharmacological activity and safety profile of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a robust and widely adopted technique for the precise quantification of enantiomers.[1]

This guide provides a comprehensive overview of a validated chiral HPLC method for assessing the enantiomeric purity of this compound. It also presents a comparison with alternative analytical techniques and includes detailed experimental protocols to support researchers, scientists, and drug development professionals in establishing reliable analytical strategies.

Comparison of Analytical Methods for Enantiomeric Purity

While chiral HPLC is a primary method for determining enantiomeric purity, other techniques such as Supercritical Fluid Chromatography (SFC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed. The following table objectively compares the performance of these methods.

FeatureChiral HPLCChiral SFCqNMR with Chiral Solvating Agent
Principle Differential interaction of enantiomers with a chiral stationary phase.Differential interaction with a CSP using a supercritical fluid as the mobile phase.[]Chemical shift differences of enantiomers in the presence of a chiral solvating agent.
Primary Use Enantiomeric and chemical purity.High-throughput enantiomeric separation and purification.[]Absolute purity and quantification of enantiomers without a reference standard of the minor enantiomer.
Typical Analysis Time 15-30 minutes5-15 minutes[3]10-20 minutes per sample
Solvent Consumption Moderate to HighLow (primarily CO2)[]Low
Resolution High (Rs > 1.5)High (often better selectivity than HPLC)[3]Moderate, depends on the agent and magnetic field strength.
Sensitivity High (LOD ~0.05 µg/mL)HighModerate
Specificity High for enantiomers and related substances.High for enantiomers.High, structurally informative.
Sample Preparation Simple dissolution.Simple dissolution.Dissolution with a known amount of an internal standard and chiral solvating agent.
Advantages Versatile, well-established, high resolution and sensitivity.[4]Fast, reduced organic solvent usage, high efficiency.[4]No need for enantiomerically pure reference material of the impurity, provides structural information.
Limitations Higher solvent cost and disposal considerations compared to SFC.Requires specialized instrumentation.Lower sensitivity compared to chromatographic methods, potential for signal overlap.

Validated Chiral HPLC Method

A hypothetical, yet representative, validated chiral HPLC method for the analysis of this compound is presented below. This method is based on established principles for the chiral separation of N-protected amino acids and their derivatives.[1] Polysaccharide-based CSPs are often effective for such separations.

Chromatographic Conditions
ParameterCondition/Value
Chromatographic System HPLC with UV Detector
Chiral Stationary Phase Polysaccharide-based CSP (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)[1]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Analyte Concentration 1.0 mg/mL in mobile phase

Experimental Protocols

A detailed methodology for the validation of the chiral HPLC method is provided below, following International Council for Harmonisation (ICH) guidelines.

System Suitability

Objective: To ensure the chromatographic system is adequate for the intended analysis.

Procedure:

  • Prepare a solution containing a racemic mixture of this compound at a concentration of 1.0 mg/mL in the mobile phase.

  • Inject the solution six replicate times.

  • Calculate the resolution between the two enantiomer peaks, the tailing factor for each peak, and the relative standard deviation (RSD) of the peak areas.

Acceptance Criteria:

  • Resolution (Rs) ≥ 1.5

  • Tailing factor (T) ≤ 2.0

  • RSD for peak areas ≤ 2.0%

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

Procedure:

  • Inject a blank (mobile phase).

  • Inject a solution of the desired enantiomer.

  • Inject a solution of the undesired enantiomer.

  • Inject a solution of the racemic mixture.

  • The method is considered specific if the peaks for the two enantiomers are well-resolved from each other and from any potential impurities.

Linearity

Objective: To demonstrate a linear relationship between the concentration of the undesired enantiomer and the detector response.

Procedure:

  • Prepare a series of at least five standard solutions of the undesired enantiomer at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit.

  • Inject each solution in triplicate.

  • Plot a calibration curve of the peak area versus the concentration.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Procedure:

  • Prepare samples of the desired enantiomer spiked with known amounts of the undesired enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery of the spiked undesired enantiomer.

Acceptance Criteria:

  • Percentage recovery between 98.0% and 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Procedure:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • RSD ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of the undesired enantiomer that can be detected and quantified with suitable precision and accuracy.

Procedure:

  • LOD: Can be determined based on the signal-to-noise ratio (typically 3:1).

  • LOQ: Can be determined based on the signal-to-noise ratio (typically 10:1) and confirmed by analyzing samples at this concentration to ensure adequate precision and accuracy.

Robustness

Objective: To evaluate the reliability of the analysis with respect to deliberate variations in method parameters.

Procedure:

  • Intentionally make small variations in the method parameters, such as the mobile phase composition (e.g., ±2% organic modifier), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2 °C).

  • Evaluate the impact of these changes on the resolution and quantification of the enantiomers.

Acceptance Criteria:

  • The results should remain unaffected by these small variations, with system suitability criteria still being met.

Visualizations

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation Racemic_Standard Racemic Standard HPLC_System HPLC System Racemic_Standard->HPLC_System Desired_Enantiomer Desired Enantiomer Desired_Enantiomer->HPLC_System Undesired_Enantiomer Undesired Enantiomer Undesired_Enantiomer->HPLC_System System_Suitability System Suitability HPLC_System->System_Suitability Initial Checks Specificity Specificity System_Suitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ_LOD LOQ/LOD Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness

Caption: Workflow for Chiral HPLC Method Validation.

Logical_Relationship Analyte This compound (Racemic Mixture) CSP Chiral Stationary Phase (CSP) Analyte->CSP Interaction Formation of Transient Diastereomeric Complexes CSP->Interaction Separation Differential Retention Interaction->Separation Enantiomer_R Enantiomer 1 (e.g., R) Separation->Enantiomer_R Different Elution Times Enantiomer_S Enantiomer 2 (e.g., S) Separation->Enantiomer_S Different Elution Times

Caption: Principle of Chiral Separation by HPLC.

References

Comparative Analysis of Cross-Reactivity in Peptides Incorporating 3-n-Boc-3-(4-isopropylphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of synthetic peptides incorporating the non-canonical amino acid, 3-n-Boc-3-(4-isopropylphenyl)propionic acid (Boc-Aipp). The inclusion of novel amino acids such as Boc-Aipp in peptide-based therapeutics can enhance stability, modulate bioactivity, and improve pharmacokinetic properties. However, it is crucial to characterize the potential for off-target binding and immune cross-reactivity.

This document outlines the experimental methodologies and presents hypothetical data to illustrate the comparative cross-reactivity of a Boc-Aipp-containing peptide against a panel of structurally related and unrelated targets. The primary techniques discussed are the Enzyme-Linked Immunosorbent Assay (ELISA) for initial screening and Surface Plasmon Resonance (SPR) for detailed kinetic analysis.

Experimental Design and Rationale

To assess the cross-reactivity of a lead peptide, designated as Peptide-Aipp , a series of experiments were designed to measure its binding affinity to its intended target and a panel of other molecules. The comparator molecules include a peptide with a structurally similar but distinct non-canonical amino acid, Peptide-Analog , a peptide with a natural amino acid substitution, Peptide-Phe , and a completely unrelated peptide, Peptide-Neg .

Table 1: Peptide Sequences for Cross-Reactivity Study

Peptide IDSequenceDescription
Peptide-AippAc-Gly-Gly-[Boc-Aipp] -Leu-Gly-Lys-NH2Lead peptide with the non-canonical amino acid.
Peptide-AnalogAc-Gly-Gly-[Boc-Ainp] -Leu-Gly-Lys-NH2Analog peptide with 3-n-Boc-3-(4-nitrophenyl)propionic acid.
Peptide-PheAc-Gly-Gly-Phe -Leu-Gly-Lys-NH2Control peptide with Phenylalanine substitution.
Peptide-NegAc-Ala-Ala-Ala-Ala-Ala-Ala-NH2Negative control peptide with an unrelated sequence.

Data Presentation: Comparative Binding Analysis

The following tables summarize the hypothetical quantitative data obtained from ELISA and SPR analyses.

ELISA Cross-Reactivity Screening

An indirect ELISA was performed to assess the relative binding of antibodies raised against Peptide-Aipp to the different peptides. The results are presented as the half-maximal effective concentration (EC50), with lower values indicating higher binding affinity.

Table 2: ELISA Binding Affinity (EC50) Data

Target PeptideEC50 (nM) of Anti-Peptide-Aipp Antibodies
Peptide-Aipp15.2
Peptide-Analog89.7
Peptide-Phe> 1000
Peptide-Neg> 1000
Surface Plasmon Resonance (SPR) Kinetic Analysis

SPR was used to determine the binding kinetics and affinity (KD) of Peptide-Aipp and its analogs to the target receptor. This provides a more detailed understanding of the interaction compared to the endpoint ELISA.

Table 3: SPR Kinetic and Affinity Data

Interacting PeptideAssociation Rate (ka, 1/Ms)Dissociation Rate (kd, 1/s)Affinity (KD, M)
Peptide-Aipp2.5 x 10^51.8 x 10^-47.2 x 10^-10
Peptide-Analog1.1 x 10^59.5 x 10^-48.6 x 10^-9
Peptide-Phe3.2 x 10^44.7 x 10^-31.5 x 10^-7
Peptide-NegNo Binding DetectedNo Binding DetectedNo Binding Detected

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol describes an indirect ELISA to measure the cross-reactivity of antibodies with various peptides.[1][2][3]

  • Coating: 96-well microtiter plates were coated with 100 µL of each peptide (Peptide-Aipp, Peptide-Analog, Peptide-Phe, Peptide-Neg) at a concentration of 10 µg/mL in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.[3]

  • Washing: The plates were washed three times with 200 µL/well of wash buffer (PBS with 0.05% Tween 20).

  • Blocking: Non-specific binding sites were blocked by adding 200 µL/well of blocking buffer (5% non-fat dry milk in PBS) and incubating for 1 hour at 37°C. The plates were then washed three times.

  • Primary Antibody Incubation: A serial dilution of the primary antibody (raised against Peptide-Aipp) in blocking buffer was added to the wells (100 µL/well) and incubated for 1 hour at 37°C.[2]

  • Washing: The plates were washed three times with wash buffer.

  • Secondary Antibody Incubation: 100 µL of HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions in blocking buffer, was added to each well and incubated for 1 hour at room temperature.

  • Washing: The plates were washed five times with wash buffer.

  • Detection: 100 µL of TMB substrate solution was added to each well. The reaction was allowed to develop in the dark for 15-30 minutes.

  • Stopping the Reaction: The reaction was stopped by adding 50 µL of 2N H2SO4 to each well.

  • Data Acquisition: The absorbance was read at 450 nm using a microplate reader. EC50 values were calculated from the resulting dose-response curves.

Surface Plasmon Resonance (SPR) Protocol

SPR analysis was conducted to obtain real-time kinetic data for the peptide-target interactions.[4][5][6][7]

  • Chip Preparation: The target receptor was immobilized on a CM5 sensor chip using standard amine coupling chemistry.[5] The chip surface was activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. The target protein was then injected over the surface in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0). Finally, unreacted sites were blocked with an injection of 1 M ethanolamine-HCl (pH 8.5).

  • Binding Analysis: A series of concentrations of each peptide (Peptide-Aipp, Peptide-Analog, Peptide-Phe, Peptide-Neg) were prepared in a running buffer (e.g., HBS-EP+). The peptide solutions were injected over the sensor surface at a constant flow rate.

  • Data Collection: The association of the peptides to the immobilized target was monitored in real-time. This was followed by an injection of running buffer to monitor the dissociation phase.

  • Regeneration: Between each peptide injection, the sensor surface was regenerated using a short pulse of a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5) to remove any bound peptide.

  • Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Visualizations

The following diagrams illustrate the experimental workflows.

ELISA_Workflow cluster_preparation Plate Preparation cluster_binding Binding Steps cluster_detection Detection p1 Coat Plate with Peptides p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash p3->p4 b1 Add Primary Antibody p4->b1 b2 Wash b1->b2 b3 Add HRP-conjugated Secondary Antibody b2->b3 b4 Wash b3->b4 d1 Add TMB Substrate b4->d1 d2 Stop Reaction with Acid d1->d2 d3 Read Absorbance at 450 nm d2->d3

Caption: Workflow for the ELISA cross-reactivity assay.

SPR_Workflow cluster_chip_prep Sensor Chip Preparation cluster_analysis Kinetic Analysis Cycle cluster_data Data Processing c1 Activate Chip Surface (EDC/NHS) c2 Immobilize Target Receptor c1->c2 c3 Block Remaining Active Sites c2->c3 a1 Inject Peptide Analyte (Association) c3->a1 a2 Inject Running Buffer (Dissociation) a1->a2 a3 Regenerate Chip Surface a2->a3 d1 Record Sensorgram a2->d1 a3->a1 Next Cycle d2 Fit Data to Binding Model d1->d2 d3 Calculate ka, kd, and KD d2->d3

Caption: Workflow for the SPR kinetic analysis.

References

Confirming the biological efficacy of 3-n-boc-3-(4-isopropylphenyl)propionic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available literature lacks specific biological efficacy data for 3-n-boc-3-(4-isopropylphenyl)propionic acid. This guide, therefore, provides a comparative analysis of well-characterized 3-arylpropionic acid derivatives, a class to which the aforementioned compound belongs. The insights herein are drawn from established alternatives to offer a foundational understanding of the expected biological activities and the methodologies for their evaluation.

The 3-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) is a cornerstone in the management of pain and inflammation.[1][2][3] These compounds are widely recognized for their analgesic, anti-inflammatory, and antipyretic properties.[4][5] This guide delves into the biological efficacy of representative molecules from this class, offering a comparative look at their performance and the experimental frameworks used to quantify their effects.

Mechanism of Action: The COX Signaling Pathway

The primary mechanism of action for the anti-inflammatory effects of arylpropionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, these drugs effectively reduce the inflammatory response.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid hydrolyzes PLA2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins COX2->Prostaglandins GI_Protection_Platelet_Aggregation GI Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection_Platelet_Aggregation Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever PLA2 PLA2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->PLA2 activates NSAIDs Arylpropionic Acid Derivatives NSAIDs->COX1 NSAIDs->COX2

Figure 1: Simplified COX Signaling Pathway and NSAID Inhibition.

Comparative Efficacy of Arylpropionic Acid Derivatives

The therapeutic efficacy and side-effect profiles of arylpropionic acid derivatives can vary based on their chemical structure. Modifications to the parent molecule are often undertaken to enhance activity and reduce adverse effects, such as gastrointestinal issues.[4][6][7] The following table summarizes the anti-inflammatory activity of several ibuprofen derivatives and other related compounds as a percentage of edema inhibition in preclinical models.

Compound/DerivativeClass/ModificationAnti-inflammatory Activity (% Inhibition)Reference Compound (% Inhibition)
IbuprofenArylpropionic Acid92%-
Ibuprofen Derivative (5-membered heterocycle)Heterocyclic derivative50% - 86%Ibuprofen (92%)
Amide Derivatives (1-3)Pyridazinone-basedPotent ActivityIndomethacin (81.25%)
Various Derivatives (1-8)Arylpropionic Acid Derivatives36.13% - 90%Indomethacin (81.25%)

Table 1: Comparative Anti-inflammatory Activity of Arylpropionic Acid Derivatives. Data is collated from various preclinical studies and presented as the percentage of inflammation inhibition in rat paw edema assays.[1][2][7]

Beyond anti-inflammatory effects, many derivatives have been synthesized and evaluated for other biological activities, including antimicrobial and anticancer properties.[4][6]

Experimental Protocols for Efficacy Evaluation

The biological efficacy of novel arylpropionic acid derivatives is typically assessed through a series of in vitro and in vivo experiments.

1. In Vitro COX Inhibition Assay: This assay is fundamental to determining the mechanism of action and selectivity of the compound.

  • Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.

  • Methodology:

    • Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

    • The enzyme is incubated with the test compound at various concentrations.

    • Arachidonic acid is added as the substrate.

    • The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).

    • IC50 values are calculated from the dose-response curves.

2. In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema): This is a standard and widely used model for evaluating the acute anti-inflammatory activity of new compounds.[7]

  • Objective: To assess the ability of the test compound to reduce acute inflammation in an animal model.

  • Methodology:

    • A pre-dose measurement of the paw volume of rats is taken using a plethysmometer.

    • The test compound or a reference drug (e.g., ibuprofen, indomethacin) is administered orally or intraperitoneally.

    • After a specific time (e.g., 60 minutes), a sub-plantar injection of carrageenan (a phlogistic agent) is given into the right hind paw to induce inflammation.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • The percentage of inhibition of edema is calculated for each group compared to the control group that received only the vehicle and carrageenan.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation COX_Assay COX-1/COX-2 Inhibition Assay IC50 Determine IC50 Values COX_Assay->IC50 Data Analysis Animal_Model Carrageenan-induced Paw Edema in Rats Compound_Admin Administer Test Compound and Reference Drug Animal_Model->Compound_Admin Measure_Edema Measure Paw Volume at Timed Intervals Compound_Admin->Measure_Edema Induce Inflammation Efficacy Calculate % Inhibition of Edema Measure_Edema->Efficacy Data Analysis

Figure 2: General Experimental Workflow for Efficacy Evaluation.

Conclusion

While specific data on this compound remains elusive, the broader class of arylpropionic acid derivatives presents a rich field of study. The established members of this class demonstrate significant anti-inflammatory efficacy, primarily through the inhibition of COX enzymes. Future research on novel derivatives will likely continue to focus on enhancing this primary activity while exploring other potential therapeutic applications and improving the safety profile. The experimental protocols outlined provide a standardized framework for the preclinical evaluation of such novel chemical entities.

References

Benchmarking the performance of 3-n-boc-3-(4-isopropylphenyl)propionic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Performance Benchmark: 3-n-Boc-3-(4-isopropylphenyl)propionic Acid in Peptide Synthesis

An Objective Comparison with Alternative Methodologies

In the landscape of peptide synthesis, the choice of protective group strategy is paramount, directly influencing yield, purity, and the overall efficiency of the process. This guide provides a comparative analysis of peptide synthesis utilizing the Boc (tert-butyloxycarbonyl) protection strategy, with a focus on the performance of sterically hindered amino acid derivatives like this compound.

While specific, publicly available benchmarking data for this compound is limited, this guide presents a comparative framework using data from analogous and widely documented systems. We will compare the general performance of the Boc solid-phase peptide synthesis (SPPS) methodology with the prevalent alternative, Fmoc (9-fluorenylmethyloxycarbonyl) SPPS, using a standard amino acid, Phenylalanine (Phe), as a representative model. This allows for an objective evaluation of the underlying chemical strategies, which is directly applicable to the use of more complex derivatives.

The Boc strategy, one of the original methods for SPPS, relies on a strong acid, typically trifluoroacetic acid (TFA), for the deprotection of the N-terminus, while the side-chain protecting groups are removed simultaneously with cleavage from the resin using a stronger acid like hydrofluoric acid (HF). This contrasts with the Fmoc strategy, which employs a milder base for N-terminal deprotection and an acid for the final cleavage.

Comparative Performance Metrics: Boc vs. Fmoc Strategy

The following table summarizes key performance indicators for a typical peptide synthesis comparing the Boc and Fmoc strategies. These metrics are crucial for researchers in selecting the appropriate methodology for their target peptide.

Performance MetricBoc-Strategy (e.g., Boc-Phe-OH)Fmoc-Strategy (e.g., Fmoc-Phe-OH)Key Considerations
Coupling Efficiency Generally >99%Typically >99.5%Fmoc chemistry often allows for easier monitoring (UV absorbance of the deprotection product).
Crude Peptide Purity 70-90%80-95%Purity is highly sequence-dependent. Fmoc chemistry avoids harsh acid deprotection steps, potentially reducing side reactions.
Overall Yield 60-85%70-90%Yields are influenced by the number of cycles and the complexity of the amino acids used.
Deprotection Reagent 25-50% TFA in Dichloromethane (DCM)20% Piperidine in Dimethylformamide (DMF)TFA is a strong, corrosive acid requiring careful handling. Piperidine is a milder base.
Final Cleavage Reagent Anhydrous Hydrofluoric Acid (HF)95% Trifluoroacetic Acid (TFA)HF is extremely hazardous and requires specialized equipment. TFA is significantly safer to handle.
Side-Chain Protection Benzyl-based groups (acid-labile)t-Butyl-based groups (acid-labile)Orthogonal protection schemes are central to both strategies.
Automation Compatibility HighVery HighFmoc chemistry is the dominant method used in modern automated peptide synthesizers.

Experimental Protocols

Detailed methodologies are provided below for the key stages of peptide synthesis using both Boc and Fmoc strategies. These protocols represent standard, widely adopted procedures in the field.

Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Start with a suitable resin (e.g., Merrifield resin). Swell the resin in Dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard coupling agent like Dicyclohexylcarbodiimide (DCC) in DCM.

  • Capping (Optional but Recommended): Acetylate any unreacted amino groups on the resin using acetic anhydride to prevent failure sequence formation.

  • N-terminal Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM followed by a neutralization wash with 10% Diisopropylethylamine (DIPEA) in DCM.

  • Peptide Chain Elongation:

    • Couple the next Boc-protected amino acid by dissolving it with an activating agent (e.g., HBTU/HOBt) and DIPEA in a suitable solvent like Dimethylformamide (DMF).

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor coupling completion using a qualitative method like the Kaiser test.

    • Repeat the deprotection (Step 4) and coupling (Step 5) cycles for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling cycle, wash and dry the resin thoroughly.

    • Carefully treat the resin with anhydrous Hydrofluoric Acid (HF) at 0°C for 1-2 hours in a specialized HF cleavage apparatus. Scavengers like anisole are included to protect sensitive residues.

    • Evaporate the HF and precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Start with a suitable resin (e.g., Wang or Rink Amide resin). Swell the resin in Dimethylformamide (DMF) for 30 minutes.

  • N-terminal Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with a solution of 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Peptide Chain Elongation:

    • Couple the first (or next) Fmoc-protected amino acid by pre-activating it with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.

    • Wash the resin with DMF.

    • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane), for 2-4 hours at room temperature.

    • Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualizations

The following diagrams illustrate the cyclical processes involved in Boc- and Fmoc-based solid-phase peptide synthesis.

Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection N-terminal Deprotection (25-50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (10% DIPEA in DCM) Wash2 Wash (DCM/DMF) Neutralization->Wash2 Wash1->Neutralization Coupling Coupling: Next Boc-AA + Activator Wash2->Coupling Wash3 Wash (DMF) Coupling->Wash3 Cycle Repeat for all Amino Acids Wash3->Cycle Is sequence complete? (No) Cleavage Final Cleavage (Anhydrous HF) Wash3->Cleavage Is sequence complete? (Yes) Cycle->Deprotection

Caption: Cyclical workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc_SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection N-terminal Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Next Fmoc-AA + Activator Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat for all Amino Acids Wash2->Cycle Is sequence complete? (No) Cleavage Final Cleavage (95% TFA Cocktail) Wash2->Cleavage Is sequence complete? (Yes) Cycle->Deprotection

Caption: Cyclical workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Spectroscopic Comparison of 3-n-Boc-3-(4-isopropylphenyl)propionic Acid and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough spectroscopic characterization of novel compounds is fundamental for structural elucidation and purity assessment. This guide provides a comparative analysis of the spectroscopic properties of 3-n-Boc-3-(4-isopropylphenyl)propionic acid and its analogs. Due to the limited availability of published experimental data for this compound, this guide presents predicted spectroscopic data for the target compound alongside experimental data for its close analogs.

This comparison is based on the foundational structure of N-Boc-protected β-amino acids and substituted phenylpropionic acids. The data herein serves as a valuable reference for the identification and characterization of this compound and similar chemical entities.

Predictive and Comparative Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound, alongside experimental data for its parent analog, 3-(tert-butoxycarbonylamino)-3-phenylpropanoic acid.

Table 1: Comparative ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton Assignment This compound (Predicted) 3-(tert-butoxycarbonylamino)-3-phenylpropanoic Acid (Analog)
Boc (s, 9H)~1.40~1.40
Propionic CH₂ (m, 2H)~2.70 - 2.90~2.75 - 2.95
Propionic CH (m, 1H)~5.10 - 5.20~5.15 - 5.25
NH (d, 1H)~5.50 - 5.70~5.60 - 5.80
Aromatic H (d, 2H)~7.20~7.25 - 7.40 (m, 5H)
Aromatic H (d, 2H)~7.15
Isopropyl CH (sept, 1H)~2.90
Isopropyl CH₃ (d, 6H)~1.25
COOH (s, 1H)~12.0 - 13.0~12.0 - 13.0

Table 2: Comparative ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon Assignment This compound (Predicted) 3-(tert-butoxycarbonylamino)-3-phenylpropanoic Acid (Analog)
Boc C(CH₃)₃~28.5~28.4
Boc C (CH₃)₃~80.0~79.5
Propionic CH₂~40.0~40.2
Propionic CH~50.0~50.5
Aromatic C (quaternary)~148.0~141.0
Aromatic CH~127.0, ~126.5~128.6, ~127.8, ~126.5
Aromatic C-ipso~138.0
Isopropyl CH~34.0
Isopropyl CH₃~24.0
C=O (Boc)~155.0~155.1
C=O (Acid)~177.0~177.5

Table 3: Comparative IR Spectroscopic Data (Wavenumber in cm⁻¹)

Vibrational Mode This compound (Predicted) 3-(tert-butoxycarbonylamino)-3-phenylpropanoic Acid (Analog)
O-H (Carboxylic Acid)2500-3300 (broad)2500-3300 (broad)
N-H (Amide)~3300-3400~3300-3400
C-H (Aromatic/Aliphatic)~2850-3100~2850-3100
C=O (Carboxylic Acid)~1710~1710
C=O (Boc)~1690~1690
C-N Stretch~1250~1250
C-O Stretch~1160~1160

Mass Spectrometry (MS) Prediction:

For this compound (Molecular Formula: C₁₇H₂₅NO₄, Molecular Weight: 307.38), electrospray ionization (ESI) would be a suitable technique.

  • Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 308.4, the sodium adduct [M+Na]⁺ at m/z 330.4, and the potassium adduct [M+K]⁺ at m/z 346.3. A characteristic fragment would be the loss of the Boc group, resulting in a fragment ion at m/z 208.1.

  • Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 306.4.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a proton-decoupled pulse sequence, a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Use an electrospray ionization (ESI) source in both positive and negative ion modes. Acquire spectra over a relevant mass range (e.g., m/z 100-500).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate key conceptual frameworks for the spectroscopic analysis of synthesized compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Elucidation Synthesis Synthesis of Target Molecule Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure logical_relationship Target 3-n-Boc-3-(4-isopropylphenyl) propionic acid Analog1 3-n-Boc-3-phenyl propionic acid Target->Analog1 is a derivative of Analog2 Aryl Propionic Acids Target->Analog2 belongs to class Analog3 Boc-Protected Amino Acids Target->Analog3 belongs to class

Assessing the Impact of the Isopropylphenyl Group on Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of compounds containing an isopropylphenyl group versus alternative chemical moieties. The information presented is supported by experimental data to aid researchers and drug development professionals in making informed decisions during lead optimization and drug design.

Introduction

The isopropylphenyl group is a common substituent in medicinal chemistry, often incorporated to enhance potency and modulate physicochemical properties. Its lipophilic nature and steric bulk can significantly influence ligand-receptor interactions. Understanding the precise impact of this group compared to viable alternatives is crucial for rational drug design. This guide focuses on a comparative analysis of the isopropylphenyl group's role in the inhibition of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex, a key regulator in DNA damage response pathways.

Comparative Analysis of Biological Activity

The following table summarizes the structure-activity relationship (SAR) of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors. The data highlights the impact of substituting the 2-isopropylphenyl group with other moieties on the inhibitory activity (IC50).

Table 1: Comparison of USP1/UAF1 Inhibitory Activity of Isopropylphenyl Analogs and Alternatives

Compound IDR Group (Replacement for Isopropyl)USP1/UAF1 IC50 (μM)[1]
28 2-isopropyl 0.18
222-H1.1
232-F0.94
242-Cl0.83
252-Br0.76
262-Me0.47
272-Et0.44
292-CF(CH3)2>57
33cyclopentyl>57
71cyclopropyl0.18
76cyclobutyl0.18
Data extracted from Liang et al., 2014.[1]

Key Observations:

  • The 2-isopropylphenyl substitution (Compound 28 ) demonstrates potent inhibition of USP1/UAF1 with an IC50 of 0.18 μM.[1]

  • Replacement of the isopropyl group with smaller alkyl groups like methyl (Compound 26) and ethyl (Compound 27) leads to a decrease in potency.[1]

  • Halogen substitutions at the 2-position (Compounds 23, 24, 25) also result in reduced activity compared to the isopropyl group.[1]

  • Interestingly, replacing the isopropyl group with a cyclopropyl (Compound 71) or cyclobutyl (Compound 76) group maintains high potency, suggesting that a cyclic scaffold of a certain size can mimic the beneficial properties of the isopropyl group in this context.[1]

  • A significant loss of activity is observed when the isopropyl group is replaced with a cyclopentyl group (Compound 33) or a fluorinated isopropyl analog (Compound 29), indicating that both size and electronic properties are critical for optimal activity.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

USP1/UAF1 Deubiquitinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the deubiquitinating activity of the USP1/UAF1 complex.

Materials:

  • Purified recombinant USP1/UAF1 complex

  • Ubiquitin-AMC (7-amino-4-methylcoumarin) substrate

  • Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM DTT)

  • Test compounds dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of the USP1/UAF1 enzyme complex in assay buffer.

  • Add the test compound at various concentrations to the wells of the 384-well plate. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

  • Add the USP1/UAF1 enzyme solution to the wells containing the test compound and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the Ubiquitin-AMC substrate to all wells.

  • Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time using a fluorescence plate reader. The fluorescence is generated upon the cleavage of AMC from ubiquitin by active USP1/UAF1.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549 non-small cell lung cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the untreated control cells.

  • Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

USP1/UAF1 Signaling Pathway in DNA Damage Repair

The USP1/UAF1 complex plays a critical role in the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways of DNA damage repair by deubiquitinating key protein substrates.[2][3][4][5]

USP1_UAF1_Pathway cluster_DNA_Damage DNA Damage Response cluster_USP1_UAF1 USP1/UAF1 Complex DNA Damage DNA Damage FANCD2 FANCD2 DNA Damage->FANCD2 Activates FA Pathway PCNA PCNA DNA Damage->PCNA Activates TLS Pathway FANCD2-Ub FANCD2-Ub FANCD2->FANCD2-Ub Monoubiquitination PCNA-Ub PCNA-Ub PCNA->PCNA-Ub Monoubiquitination Ub Ub FANCD2-Ub->FANCD2 Deubiquitination DNA Repair DNA Repair FANCD2-Ub->DNA Repair Promotes PCNA-Ub->PCNA Deubiquitination PCNA-Ub->DNA Repair Promotes USP1 USP1 USP1->FANCD2-Ub USP1->PCNA-Ub UAF1 UAF1 USP1->UAF1 Forms Complex

Caption: Role of USP1/UAF1 in DNA Damage Repair Pathways.

Experimental Workflow for Inhibitor Screening

The following diagram illustrates the general workflow for identifying and characterizing inhibitors of USP1/UAF1.

Inhibitor_Screening_Workflow Compound Library Compound Library HTS High-Throughput Screening (USP1/UAF1 Inhibition Assay) Compound Library->HTS Hit Identification Hit Identification HTS->Hit Identification Dose-Response & IC50 Dose-Response Analysis & IC50 Determination Hit Identification->Dose-Response & IC50 Potent Hits SAR Studies Structure-Activity Relationship Studies Dose-Response & IC50->SAR Studies Cell-Based Assays Cell Viability (MTT) Assays Dose-Response & IC50->Cell-Based Assays Lead Optimization Lead Optimization SAR Studies->Lead Optimization Cell-Based Assays->Lead Optimization

Caption: Workflow for USP1/UAF1 Inhibitor Discovery.

Conclusion

The isopropylphenyl group is a key contributor to the high potency of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors. Structure-activity relationship studies reveal that while smaller alkyl and halogen substitutions diminish activity, certain cyclic bioisosteres, such as cyclopropyl and cyclobutyl, can effectively mimic the isopropyl group and maintain high inhibitory potential. This suggests that both the size and conformation of the substituent at this position are critical for optimal interaction with the target enzyme. These findings provide valuable insights for the rational design of novel and potent USP1/UAF1 inhibitors for therapeutic applications.

References

Structure-activity relationship (SAR) studies of 3-n-boc-3-(4-isopropylphenyl)propionic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 3-Arylpropionic Acid Analogs

Arylpropionic acid derivatives are a cornerstone in the management of pain and inflammation.[1] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.[1][2] This guide provides a data-driven overview of their relative potency and selectivity, which are key determinants of their efficacy and safety profiles.

Data Presentation: Comparative Biological Activity

The anti-inflammatory activity of arylpropionic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 isoforms. Lower IC50 values indicate greater potency. The ratio of IC50 (COX-2)/IC50 (COX-1) is a measure of the drug's selectivity for the inducible COX-2 enzyme over the constitutive COX-1 enzyme. A higher selectivity ratio is generally associated with a reduced risk of gastrointestinal side effects.

Below is a representative table summarizing the in vitro COX inhibition data for a series of hypothetical 3-arylpropionic acid analogs, illustrating how structural modifications can influence potency and selectivity.

Compound IDR1 (at C2)R2 (Aryl Group)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1a H4-isopropylphenyl15.22.56.08
1b CH34-isopropylphenyl5.80.96.44
2a H4-isobutylphenyl12.51.86.94
2b CH34-isobutylphenyl4.20.58.40
3a H4-methoxyphenyl25.610.32.49
3b CH34-methoxyphenyl10.13.13.26
4a H3-chloro-4-methoxyphenyl18.94.74.02
4b CH33-chloro-4-methoxyphenyl7.31.26.08

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the structure-activity relationship concepts within this class of compounds.

From this illustrative data, several SAR trends can be inferred:

  • Substitution at C2: The presence of a methyl group at the C2 position (alpha to the carboxylic acid) generally enhances both COX-1 and COX-2 inhibitory activity. It is also known that the (S)-enantiomer is typically the more active isomer.[1]

  • Nature of the Aryl Group: The substituent on the phenyl ring significantly impacts potency. Lipophilic groups like isopropyl and isobutyl at the para position tend to confer higher potency compared to a methoxy group.

  • Effect of N-Boc Protection: While not explicitly shown in the table, the introduction of an N-Boc group at the 3-position would increase the lipophilicity of the molecule.[3] This could potentially enhance cell membrane permeability and alter the biological activity profile, possibly introducing new activities such as antibacterial properties.[3]

Experimental Protocols

In Vitro COX Inhibition Assay

This assay determines the potency and selectivity of the compounds in inhibiting the COX-1 and COX-2 enzymes.

Materials and Reagents:

  • Human whole blood

  • Aspirin and lipopolysaccharide (LPS) for COX-2 induction

  • Test compounds (analogs of 3-n-boc-3-(4-isopropylphenyl)propionic acid)

  • Arachidonic acid (substrate)

  • Enzyme-linked immunosorbent assay (ELISA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TxB2)

Procedure:

  • Sample Preparation:

    • For COX-2 activity, whole blood from healthy volunteers is treated with aspirin to inactivate existing COX-1, followed by stimulation with LPS to induce COX-2 expression.

    • For COX-1 activity, untreated whole blood is used.

  • Incubation with Inhibitors: Aliquots of the prepared blood samples are incubated with various concentrations of the test compounds.

  • Enzyme Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Prostanoid Measurement:

    • COX-2 activity is determined by measuring the production of PGE2 using an ELISA kit.

    • COX-1 activity is assessed by measuring the levels of TxB2, a stable metabolite of thromboxane A2, also via ELISA.[2]

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoid curve.[2]

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model to assess the in vivo analgesic and anti-inflammatory effects of novel compounds.[4]

Animals:

  • Male Wistar rats (180-200 g)

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a standard group receives a known NSAID (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, a subcutaneous injection of 0.1 mL of 1% carrageenan solution is administered into the plantar surface of the rat's right hind paw.[4]

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema for each group is calculated by comparing the increase in paw volume with that of the control group.

Visualizations

Signaling Pathway

The primary mechanism of action for arylpropionic acid derivatives is the inhibition of the cyclooxygenase (COX) pathway, which blocks the conversion of arachidonic acid to prostaglandins.

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Liberates cox COX-1 / COX-2 arachidonic_acid->cox Substrate for prostaglandins Prostaglandins (PGE2, etc.) cox->prostaglandins Synthesizes inflammation Inflammation, Pain, Fever prostaglandins->inflammation Mediate nsaids Arylpropionic Acid Analogs (e.g., this compound) nsaids->cox Inhibit

Caption: Simplified signaling pathway of COX inhibition by arylpropionic acid derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study.

SAR_Workflow synthesis Analog Synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro In Vitro Screening (e.g., COX Inhibition Assay) purification->in_vitro sar_analysis SAR Analysis in_vitro->sar_analysis sar_analysis->synthesis Design New Analogs in_vivo In Vivo Testing (e.g., Carrageenan-Induced Paw Edema) sar_analysis->in_vivo Active Compounds lead_optimization Lead Optimization in_vivo->lead_optimization preclinical Preclinical Development lead_optimization->preclinical

Caption: General workflow for a structure-activity relationship (SAR) study.

References

Verifying the mechanism of action for compounds derived from 3-n-boc-3-(4-isopropylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Unraveling the Mechanisms: A Comparative Guide to Aryl Propionic Acid Derivatives

While specific mechanistic data for compounds directly derived from 3-n-boc-3-(4-isopropylphenyl)propionic acid are not extensively available in the current scientific literature, a wealth of information exists for the broader class of aryl propionic acid derivatives. This guide provides a comparative analysis of the known mechanisms of action for these compounds, offering valuable insights for researchers and drug development professionals.

Aryl propionic acid derivatives are a significant class of compounds in medicinal chemistry, with members exhibiting a wide range of biological activities.[1] The most prominent members of this class are the non-steroidal anti-inflammatory drugs (NSAIDs), but research has expanded to uncover their potential as anticancer, antimicrobial, and anticonvulsant agents.[1][2] This guide will delve into the primary mechanisms of action elucidated for these derivatives, present comparative data, and provide an overview of the experimental protocols used for their evaluation.

Anti-inflammatory Activity: The Hallmarks of NSAIDs

The most well-characterized mechanism of action for aryl propionic acid derivatives is their anti-inflammatory effect, which is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

Comparative Inhibitory Activity of Aryl Propionic Acid Derivatives against COX Enzymes
Compound ClassSpecific Derivative ExampleTargetIC50 (µM)Reference
Aryl Propionic AcidsIbuprofenCOX-115.2
COX-28.9
NaproxenCOX-15.3
COX-22.6
β,β-diphenyl propionic acid amidesCompound 1 (example)COX-20.08[1]
Compound 2 (example)COX-20.12[1]

Note: Specific IC50 values for a broad range of compounds are proprietary and vary across different studies. The values presented here are illustrative examples based on available literature.

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to determine the COX inhibitory activity of a compound is the in vitro enzyme immunoassay (EIA).

  • Enzyme Preparation : Purified recombinant human COX-1 or COX-2 enzyme is used.

  • Incubation : The test compound, at various concentrations, is pre-incubated with the enzyme in a reaction buffer.

  • Substrate Addition : Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.

  • Reaction Termination : The reaction is stopped after a defined period.

  • Quantification : The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme immunoassay.

  • Data Analysis : The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated.

COX_Inhibition_Workflow cluster_workflow Experimental Workflow: COX Inhibition Assay Enzyme_Preparation Prepare COX-1/COX-2 Enzyme Compound_Incubation Incubate Enzyme with Test Compound Enzyme_Preparation->Compound_Incubation Substrate_Addition Add Arachidonic Acid Compound_Incubation->Substrate_Addition Reaction_Termination Stop Reaction Substrate_Addition->Reaction_Termination PGE2_Quantification Quantify PGE2 Production (EIA) Reaction_Termination->PGE2_Quantification Data_Analysis Calculate IC50 PGE2_Quantification->Data_Analysis

Workflow for in vitro COX inhibition assay.

Anticancer Activity: Emerging Mechanisms of Action

Several aryl and 3-phenylpropanoic acid derivatives have demonstrated promising anticancer activities.[3][4] The proposed mechanisms are more diverse than those for anti-inflammatory effects and appear to be highly dependent on the specific chemical structure of the derivative.

Proposed Anticancer Mechanisms
  • SIRT2 and EGFR Inhibition : Some 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been suggested to exert their cytotoxic effects by targeting Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[5][6] Inhibition of these proteins can disrupt critical signaling pathways involved in cell proliferation and survival.[5]

  • Induction of Apoptosis : The anticancer activity of some derivatives is linked to their ability to induce programmed cell death (apoptosis) in cancer cells.

  • Antioxidant Activity : A number of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown both anticancer and antioxidant properties, suggesting a mechanism that involves the modulation of reactive oxygen species (ROS).[3][7]

Comparative Antiproliferative Activity of Propanoic Acid Derivatives
Compound ClassSpecific Derivative ExampleCell LineIC50 (µM)Reference
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativesCompound 21A549 (Lung)5.42[4][5]
Compound 22A549 (Lung)2.47[4][5]
3-((4-hydroxyphenyl)amino)propanoic acid derivativesCompound 12A549 (Lung)~50% viability at 100 µM[3]
Compound 20A549 (Lung)~50% viability at 100 µM[3]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Seeding : Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation : The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[8]

MTT_Assay_Workflow cluster_workflow Experimental Workflow: MTT Assay Cell_Seeding Seed Cancer Cells Compound_Treatment Treat with Test Compounds Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate for Formazan Formation MTT_Addition->Incubation Solubilization Solubilize Formazan Incubation->Solubilization Absorbance_Measurement Measure Absorbance Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability and IC50 Absorbance_Measurement->Data_Analysis

Workflow for the MTT cell viability assay.

Anticancer_Pathway cluster_pathway Proposed Anticancer Signaling Pathway Compound Propanoic Acid Derivative EGFR EGFR Compound->EGFR Inhibits SIRT2 SIRT2 Compound->SIRT2 Inhibits PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival

Proposed signaling pathway for certain anticancer propanoic acid derivatives.

Antimicrobial Activity: A Less Explored Frontier

Recent studies have highlighted the potential of aryl propionic acid derivatives as antimicrobial agents, effective against both bacteria and fungi.[9] The exact mechanisms are still under investigation but are thought to involve disruption of microbial cell membranes or inhibition of essential enzymes.

Comparative Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
Derivative TypePathogenMIC (µg/mL)Reference
Hydrazone derivative (e.g., Compound 15)S. aureus16[9]
E. faecalis16[9]
E. coli32[9]
Hydrazone derivative (e.g., Compound 16)S. aureus16[9]
E. faecalis16[9]
E. coli32[9]
Thiophene-containing derivative (e.g., Compound 14)C. albicans8[9]
Dimethylpyrrole-containing derivative (e.g., Compound 17)C. albicans8[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Compound Preparation : A serial dilution of the test compound is prepared in a 96-well microtiter plate.

  • Inoculum Preparation : A standardized suspension of the microorganism is prepared.

  • Inoculation : Each well is inoculated with the microbial suspension.

  • Incubation : The plates are incubated under appropriate conditions for microbial growth.

  • MIC Determination : The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While the mechanism of action for derivatives of this compound remains to be specifically elucidated, the broader family of aryl propionic acids presents a rich field of study with diverse therapeutic potential. Their well-established anti-inflammatory properties, coupled with emerging evidence of anticancer and antimicrobial activities, underscore the versatility of this chemical scaffold. Further investigation into the structure-activity relationships and specific molecular targets of novel derivatives will be crucial for the development of next-generation therapeutics. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to build upon in their exploration of this promising class of compounds.

References

Safety Operating Guide

Navigating the Disposal of 3-n-Boc-3-(4-isopropylphenyl)propionic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 3-n-Boc-3-(4-isopropylphenyl)propionic acid is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes best practices from SDSs of structurally similar chemicals and general laboratory waste management protocols to provide a comprehensive operational and disposal plan.

This procedural guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. The following steps and recommendations are based on the properties of solid, non-reactive carboxylic acids and N-Boc protected amino acids.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to handle the chemical with appropriate personal protective equipment (PPE) to minimize exposure risks. As a solid carboxylic acid derivative, this compound should be handled with care to avoid inhalation of dust and direct contact with skin and eyes.

Personal Protective Equipment (PPE) for Disposal
Eye Protection
Hand Protection
Respiratory Protection
Skin and Body Protection

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general workflow for its proper disposal:

  • Waste Identification and Collection:

    • Treat all this compound waste as hazardous chemical waste.

    • Collect waste in a designated, properly labeled, and chemically compatible container. The container should be kept closed when not in use.

    • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • For small spills, carefully sweep the solid material to avoid generating dust.

    • Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste.

    • Ensure the spill area is thoroughly cleaned and decontaminated.

  • Final Disposal:

    • The designated waste container holding the this compound should be disposed of through an approved hazardous waste disposal facility.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

    • Provide the EHS office with a clear and accurate description of the waste.

Experimental Protocols Cited

This disposal guide is based on established protocols for handling solid chemical waste in a laboratory setting. Key principles from various university and regulatory guidelines have been adapted, including:

  • Waste Segregation: Incompatible materials should never be mixed in the same waste container.[1] Organic acids should be segregated from bases and oxidizing agents.

  • Container Management: Waste containers must be in good condition, compatible with the chemical, and kept securely closed.[2][3]

  • Labeling: All hazardous waste containers must be clearly labeled with their contents.[2][4]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound collect Collect in a designated, labeled, and sealed hazardous waste container start->collect spill Spill Occurs collect->spill No store Store container in a designated, secure area away from incompatibles collect->store cleanup Clean up spill using appropriate PPE and containment procedures spill->cleanup Yes spill->store No cleanup->collect contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store->contact_ehs disposal Dispose of through an approved hazardous waste facility contact_ehs->disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 3-n-boc-3-(4-isopropylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-n-Boc-3-(4-isopropylphenyl)propionic acid

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from analogous compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Recommended Personal Protective Equipment

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesChemical splash-resistant safety goggles are required. A face shield may be necessary when there is a significant risk of splashing.[1][4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for their resistance to a broad range of chemicals. Always inspect gloves for tears or punctures before use and employ proper removal techniques to avoid skin contact.[1][4]
Body Protection Laboratory CoatA standard laboratory coat should be worn and kept buttoned to provide a barrier against accidental spills and contamination.[2][5]
Respiratory Protection Respirator (if needed)Typically not required when working in a well-ventilated area, such as a chemical fume hood. If dust or aerosols are generated and ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[1][6]

Operational Plan: Step-by-Step Handling and Storage

A systematic approach to handling and storage is crucial for minimizing exposure risks and maintaining the stability of the compound.

Experimental Workflow

The following diagram outlines the standard operational workflow for the safe handling of this compound.

prep Preparation ppe Don PPE prep->ppe Ensure proper ventilation handling Handling & Weighing ppe->handling In a fume hood dissolution Dissolution handling->dissolution storage Storage handling->storage Store excess reaction Reaction Setup dissolution->reaction cleanup Cleanup & Decontamination reaction->cleanup After experiment disposal Waste Disposal cleanup->disposal

Caption: Standard workflow for handling this compound.

Handling Procedures
  • Ventilation : Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[1][5]

  • Avoid Dust Generation : Handle the solid material carefully to avoid the formation of dust.[5]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6]

  • Avoid Contact : Take precautions to avoid contact with skin and eyes.[2]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7]

  • Keep away from heat and sources of ignition.[7]

  • Store separately from strong oxidizing agents.[5]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Procedures

Waste TypeDisposal Method
Unused/Excess Chemical Dispose of contents and container to an approved waste disposal plant. Do not mix with other waste streams unless explicitly permitted.
Contaminated Labware Glassware should be decontaminated by rinsing with a suitable solvent. The rinsate should be collected as chemical waste. Disposable labware should be placed in a designated, sealed waste container.
Contaminated PPE Used gloves and other disposable PPE should be collected in a sealed bag and disposed of as chemical waste.[4]

Emergency Procedures: First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][6]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[6][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2][6]
Ingestion Clean mouth with water. Do NOT induce vomiting. Seek medical attention.[2][6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.